molecular formula C4H10N2O B1473686 3-Methoxyazetidin-1-amine CAS No. 887591-07-3

3-Methoxyazetidin-1-amine

Cat. No.: B1473686
CAS No.: 887591-07-3
M. Wt: 102.14 g/mol
InChI Key: PRLMPXFGOPUFDQ-UHFFFAOYSA-N
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Description

3-Methoxyazetidin-1-amine is a versatile azetidine-based chemical building block designed for research and development applications. As a four-membered nitrogen heterocycle, the azetidine scaffold is of significant interest in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility . The presence of both a methoxy group and a primary amine on the azetidine ring provides two distinct points for chemical diversification, enabling researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is particularly valuable in diversity-oriented synthesis (DOS) campaigns aimed at exploring novel chemical space for probe and drug discovery, including potential applications in central nervous system (CNS) targeting . It is supplied as a research-grade material and is intended for laboratory use solely by qualified professionals. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyazetidin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-7-4-2-6(5)3-4/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLMPXFGOPUFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312458
Record name 3-Methoxy-1-azetidinamine
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Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-07-3
Record name 3-Methoxy-1-azetidinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=887591-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-1-azetidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxyazetidin-1-amine: A Strategic Motif for Conformational Control in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxyazetidin-1-amine (CAS 887591-07-3): Technical Profile & Application Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 3-Methoxyazetidin-1-amine (CAS 887591-07-3) represents a high-value building block, distinct from its simple alkylamine counterparts due to the unique combination of the strained azetidine ring and the N-amino functionality. This compound serves as a cyclic hydrazine surrogate , offering researchers a tool to introduce metabolic stability and lower lipophilicity (LogD) compared to larger saturated heterocycles like piperidines or pyrrolidines.

Its primary utility lies in the synthesis of fused pyrazoles , hydrazones , and peptidomimetics where the 3-methoxy substituent provides a handle for polarity modulation without introducing significant steric bulk. This guide details the physicochemical properties, synthetic pathways, and handling protocols required to integrate this moiety into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Profile & Physicochemical Properties[1][2][3]

The structural rigidity of the azetidine ring, combined with the electron-donating methoxy group, influences both the basicity and nucleophilicity of the N-amino center.

Table 1: Core Specifications
PropertyValue / Description
IUPAC Name 3-Methoxyazetidin-1-amine
CAS Number 887591-07-3
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
Physical State Colorless to pale yellow oil (Free Base) / White solid (HCl Salt)
Boiling Point (Predicted) 135–140 °C (at 760 mmHg)
Density (Predicted) 1.05 ± 0.1 g/cm³
pKa (Conjugate Acid) ~7.5 (Estimated; lower than typical hydrazines due to ring strain)
Solubility Highly soluble in MeOH, DCM, DMSO; Moderate water solubility

Technical Note: The free base is prone to oxidation and should be stored under an inert atmosphere (Argon/Nitrogen). For long-term storage, conversion to the hydrochloride or oxalate salt is recommended to enhance stability.

Synthetic Methodology & Manufacturing

The synthesis of 3-Methoxyazetidin-1-amine typically proceeds via the electrophilic amination of the parent azetidine. The choice of aminating agent is critical to avoid ring opening or over-amination.

Primary Synthetic Route: Electrophilic N-Amination

This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as a source of the amino group. This method is preferred over chloramine due to milder conditions and higher safety margins.

Step-by-Step Protocol:

  • Starting Material: Dissolve 3-methoxyazetidine (or its HCl salt neutralized with 1 eq. NaOH) in water/THF (1:1 v/v).

  • Reagent Addition: Cool the solution to 0–5 °C. Slowly add Hydroxylamine-O-sulfonic acid (1.2 eq.) buffered with K₂CO₃ (2.5 eq.).

  • Reaction: Stir at ambient temperature for 12–16 hours. The pH should be maintained >9 to ensure the nucleophilicity of the azetidine nitrogen.

  • Workup: Extract the aqueous layer with dichloromethane (DCM) or chloroform/isopropanol (3:1).

  • Purification: The crude oil is often used directly. If high purity is required, convert to the oxalate salt by adding oxalic acid in diethyl ether.

Visualization of Synthetic Workflow

The following diagram illustrates the critical pathway from the protected precursor to the active hydrazine building block and its downstream application in pyrazole synthesis.

SynthesisPath Start 1-Boc-3-methoxyazetidine Inter1 3-Methoxyazetidine (Free Base) Start->Inter1 Deprotection (TFA/DCM) Product 3-Methoxyazetidin-1-amine (CAS 887591-07-3) Inter1->Product Electrophilic Amination Reagent HOSA / K2CO3 (Amination) Reagent->Product App Fused Pyrazoles / Hydrazones Product->App Cyclocondensation (w/ 1,3-diketones)

Figure 1: Synthetic workflow for generating 3-Methoxyazetidin-1-amine and its subsequent utilization in heterocyclic synthesis.

Applications in Drug Discovery[1][5][6]

Pyrazole Synthesis (The Knorr Reaction Variation)

The most common application of CAS 887591-07-3 is in the synthesis of N-substituted pyrazoles. Unlike simple hydrazines, the azetidine ring imparts a specific vector to the substituent, often improving the metabolic stability of the resulting drug candidate by blocking N-dealkylation pathways.

  • Mechanism: Condensation with 1,3-diketones or

    
    -keto esters.
    
  • Advantage: The 3-methoxy group provides a polar handle that can interact with solvent fronts in protein binding pockets, potentially improving potency over unsubstituted azetidines.

Hydrazone Linkers

Reaction with aldehydes yields stable hydrazones. These motifs are increasingly explored as "sp³-rich" linkers that improve solubility compared to flat aromatic spacers.

Protocol for Hydrazone Formation:

  • Dissolve aldehyde (1.0 eq.) in Ethanol.

  • Add 3-Methoxyazetidin-1-amine (1.1 eq.) and a catalytic amount of Acetic Acid (5 mol%).

  • Reflux for 2-4 hours.

  • Concentrate and recrystallize.

Handling, Safety, and Stability

As a hydrazine derivative, this compound requires rigorous safety protocols.

  • Toxicity: Hydrazines are potential genotoxins. All handling must occur in a fume hood.

  • Stability: The free base is air-sensitive (oxidation to azo compounds or hydrazones with atmospheric aldehydes).

  • Storage:

    • Short-term: 2–8 °C under Argon.

    • Long-term: -20 °C as the Hydrochloride salt.

Self-Validating Purity Check

Before using the reagent in critical steps, perform a TLC test (MeOH/DCM 1:9). The hydrazine moiety will stain strongly with ninhydrin (red/purple) or phosphomolybdic acid (PMA) . A yellow background stain indicates oxidation products.

References

  • LeapChem. (n.d.). 3-Methoxyazetidine Hydrochloride Properties and Applications. Retrieved from

  • ChemicalBook. (2024). 3-Methoxyazetidine hydrochloride - Product Dossier. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of New Azetidine Amino Acid Derivatives. PubMed Central. Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: Azetidine Derivatives. Retrieved from

  • Master Organic Chemistry. (2025). Reactions of Amines with Carbonyls: Imine and Enamine Formation. Retrieved from

An In-Depth Technical Guide to the 3-Methoxyazetidine Scaffold and its N-Amino Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Target Molecule

In modern medicinal chemistry, strained heterocyclic scaffolds are of paramount importance for exploring novel chemical space and optimizing drug-like properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and ligand-target interactions. This guide focuses on the 3-methoxyazetidine scaffold, a versatile building block in drug discovery.

Initial investigation into the specific molecule "1-amino-3-methoxyazetidine" reveals it to be a theoretical or non-commercially available structure. However, the parent compound, 3-methoxyazetidine , is a well-documented and widely utilized synthetic intermediate.[1][2] This guide will provide a comprehensive overview of the known 3-methoxyazetidine, including its structure, properties, and synthetic utility. Furthermore, we will explore the synthesis and potential applications of N-aminoazetidines as a class, providing a scientifically grounded perspective on the hypothetical 1-amino-3-methoxyazetidine.

Section 1: Core Molecular Attributes of 3-Methoxyazetidine

3-Methoxyazetidine is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.[1][3] The physicochemical properties of both the free base and the hydrochloride salt are crucial for designing synthetic routes and formulation strategies.

Physicochemical Data
Property3-Methoxyazetidine (Free Base)3-Methoxyazetidine HCl (Salt)Source
IUPAC Name 3-methoxyazetidine3-methoxyazetidine;hydrochloride[3][4]
CAS Number 110925-17-2148644-09-1[3][4][5]
Molecular Formula C₄H₉NOC₄H₁₀ClNO[6][4][5]
Molecular Weight 87.12 g/mol 123.58 g/mol [3][4][5]
SMILES COC1CNC1COC1CNC1.Cl[3][4]
Chemical Structure Visualization

The foundational structure of 3-methoxyazetidine provides a rigid scaffold with a key methoxy substitution that can influence conformation and serve as a hydrogen bond acceptor.

Caption: 2D structure of 3-Methoxyazetidine.

Below is the structure of the hypothetical 1-Amino-3-methoxyazetidine , which features an amino group directly attached to the ring nitrogen. Its theoretical molecular weight would be 102.14 g/mol .

Caption: Hypothetical structure of 1-Amino-3-methoxyazetidine.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of functionalized azetidines often involves multi-step sequences starting from readily available precursors. While specific proprietary methods for 3-methoxyazetidine exist, a general and illustrative approach is the aza-Michael addition.

The aza-Michael addition is a robust method for forming C-N bonds.[7] This strategy can be applied to create substituted azetidines by reacting an amine with an α,β-unsaturated ester containing the azetidine ring.[7] This approach highlights the importance of precursor synthesis, such as preparing the required methyl 2-(azetidin-3-ylidene)acetate.[7] The causality behind this choice lies in the high efficiency and functional group tolerance of the Michael addition, making it a cornerstone of modern heterocyclic chemistry.

Section 3: Applications in Drug Discovery

The 3-methoxyazetidine moiety is a valuable building block for creating novel therapeutic agents. Its incorporation into larger molecules provides a rigid, conformationally constrained scaffold that can enhance binding to biological targets.[1]

  • Central Nervous System (CNS) Agents: The small, polar nature of the azetidine ring can improve physicochemical properties like solubility and membrane permeability, which are critical for CNS drug candidates.

  • Enzyme Inhibitors: The defined three-dimensional structure of the azetidine core allows for precise positioning of functional groups to interact with active sites of enzymes.[1] It is a key intermediate in the synthesis of various biologically active molecules.[1]

  • Triple Reuptake Inhibitors (TRIs): Substituted aminoazetidines have been explored as TRIs for the treatment of depression.[8] These compounds inhibit the reuptake of serotonin, norepinephrine, and dopamine, demonstrating the utility of the azetidine scaffold in modulating neurotransmitter activity.[8]

Section 4: Experimental Protocol: N-Arylation of 3-Methoxyazetidine HCl

This protocol describes a standard Buchwald-Hartwig amination, a powerful cross-coupling reaction to form a C-N bond. This procedure is a self-validating system, incorporating in-process checks and final analytical confirmation.

Objective: To synthesize N-(4-fluorophenyl)-3-methoxyazetidine from 3-methoxyazetidine hydrochloride and 1-bromo-4-fluorobenzene.

Materials:

  • 3-Methoxyazetidine hydrochloride

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rac-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Workflow Visualization:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A Charge Reactor B Add Reagents: - Azetidine HCl - Aryl Bromide - NaOtBu A->B C Add Catalyst: - Pd(OAc)2 - BINAP B->C D Add Toluene C->D E Heat to 100°C D->E F Monitor by TLC/LC-MS (Target: >95% conversion) E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, HRMS) K->L

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (2.2 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add 3-methoxyazetidine hydrochloride (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Self-Validation (In-Process Check): After 4 hours, take a small aliquot, quench with water, extract with EtOAc, and spot on a TLC plate against the starting materials. Analyze another aliquot by LC-MS to confirm the presence of the product mass and consumption of starting material. Continue heating until >95% conversion is observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Validation: Combine the pure fractions and concentrate to afford the final product. Confirm identity and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

While 1-amino-3-methoxyazetidine remains a hypothetical structure, its parent scaffold, 3-methoxyazetidine, is a validated and highly valuable tool for drug discovery professionals. Its unique conformational rigidity and favorable physicochemical properties make it an attractive design element for developing novel therapeutics, particularly in the fields of CNS disorders and enzyme inhibition. The robust synthetic methodologies available for its functionalization, such as the Buchwald-Hartwig amination, ensure its continued and widespread application in the synthesis of complex, biologically active molecules.

References

  • Title: 3-Methoxyazetidine | C4H9NO | CID 13401996 Source: PubChem - NIH URL: [Link]

  • Title: 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 Source: PubChem - NIH URL: [Link]

  • Title: 3-Methoxyazetidine hydrochloride - [M0107] Source: Synthonix URL: [Link]

  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PMC - NIH URL: [Link]

  • Title: Natural products targeting the metabolism of amino acids: from discovery to synthetic development Source: RSC Publishing URL: [Link]

  • Title: Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 Source: PMC - NIH URL: [Link]

  • Title: Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review Source: MDPI URL: [Link]

  • Title: Drug targeting of aminopeptidases: importance of deploying a right metal cofactor Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: 26.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors Source: ResearchGate URL: [Link]

Sources

Technical Comparison: 3-Methoxyazetidine vs. 3-Methoxyazetidin-1-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-methoxyazetidine (CAS 110925-17-2) and its N-amino derivative, 3-methoxyazetidin-1-amine (CAS 1432680-86-6). While sharing a core azetidine scaffold, these two entities diverge significantly in electronic properties, reactivity profiles, and medicinal chemistry applications.

  • 3-Methoxyazetidine functions primarily as a secondary amine building block , widely used to introduce a metabolically robust, polarity-tuning spiro- or pendant-motif into drug candidates.

  • 3-Methoxyazetidin-1-amine acts as a cyclic hydrazine surrogate . It exhibits the "alpha-effect," offering enhanced nucleophilicity for specific condensation reactions (e.g., pyrazole synthesis) and serving as a unique pharmacophore that alters hydrogen bonding vectors and metabolic trajectories.

Part 1: Structural & Physicochemical Characterization

The fundamental difference lies in the nitrogen substitution: the parent compound is a cyclic secondary amine, whereas the 1-amino derivative is a 1,1-disubstituted hydrazine.

Comparative Properties Table
Feature3-Methoxyazetidine3-Methoxyazetidin-1-amine
Structure Secondary Amine (

)
1,1-Disubstituted Hydrazine (

)
Hybridization (N1)

(Pyramidal, rapid inversion)

(Pyramidal, restricted inversion)
Nucleophilicity Standard (controlled by sterics/pKa)Enhanced (Alpha-Effect)
Basicity (Calc. pKa) ~9.5 - 9.8 (Typical secondary amine)~7.5 - 8.5 (Lower due to -I effect of

)
H-Bond Donors 1 (Strong)2 (Primary amine protons)
LogP (Lipophilicity) Low (Polar)Lower (Higher polarity due to extra N)
Stability High (shelf-stable salt)Moderate (prone to oxidation/dimerization)
The "Alpha-Effect" Differentiator

The 1-amino derivative exhibits the alpha-effect , a phenomenon where the adjacent lone pair on the exocyclic nitrogen atom raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the ring nitrogen.

  • Consequence: 3-methoxyazetidin-1-amine is significantly more nucleophilic towards carbon electrophiles (e.g., esters, alkyl halides) than its pKa would suggest, but it is less basic towards protons.

  • Implication: In complex synthesis, the 1-amine can selectively attack electrophiles even in the presence of other basic centers.

Part 2: Synthetic Pathways

Synthesis of 3-Methoxyazetidine (Parent)

The parent scaffold is typically synthesized via the ring closure of epichlorohydrin derivatives or reduction of azetidin-3-ones. A common industrial route involves the hydrogenation of 1-benzhydryl-3-methoxyazetidine to remove the protecting group.

Synthesis of 3-Methoxyazetidin-1-amine (N-Amination)

The 1-amine is not made by ring closure but by electrophilic amination of the parent azetidine. This transformation requires a specialized reagent to transfer an "


" equivalent.

Key Reagents:

  • HOSA (Hydroxylamine-O-sulfonic acid): Standard aqueous/basic conditions.

  • MSH (O-Mesitylenesulfonylhydroxylamine): Organic soluble, anhydrous conditions (higher yield, safety risk).

  • Monochloramine (

    
    ):  Gas phase or in situ generation (industrial scale).
    

Synthesis Substrate 3-Methoxyazetidine (Parent) Intermediate Ammonium Salt Intermediate Substrate->Intermediate N-Nucleophilic Attack Reagent Electrophilic Aminating Agent (HOSA or MSH) Reagent->Intermediate Product 3-Methoxyazetidin-1-amine (Hydrazine) Intermediate->Product Deprotonation (Base)

Figure 1: Electrophilic amination pathway converting the parent amine to the hydrazine derivative.

Part 3: Reactivity & Application in Synthesis

The two compounds serve divergent roles in organic synthesis.

Reactivity Divergence
  • Amide Coupling:

    • Parent: Reacts with carboxylic acids to form tertiary amides (stable, common drug linkers).

    • 1-Amine: Reacts to form hydrazides . Hydrazides are often intermediates, not final scaffolds, due to potential metabolic instability (cleavage).

  • Condensation with Carbonyls:

    • Parent: Forms iminium ions (unstable) or enamines. Requires immediate reduction (Reductive Amination).

    • 1-Amine: Forms hydrazones (stable). These are critical intermediates for synthesizing fused heterocycles like pyrazoles or indazoles.

Reactivity Parent 3-Methoxyazetidine Amide Tertiary Amide (Stable Scaffold) Parent->Amide Coupling RedAm Tertiary Amine (via Reductive Amination) Parent->RedAm Red. Amination Amine 3-Methoxyazetidin-1-amine Hydrazide Hydrazide (Reactive Linker) Amine->Hydrazide Coupling Hydrazone Hydrazone (Heterocycle Precursor) Amine->Hydrazone Condensation Acid + R-COOH (Carboxylic Acid) Ketone + R-C(=O)-R (Ketone/Aldehyde) Pyrazole Pyrazole/Indazole (Fused Ring) Hydrazone->Pyrazole Cyclization

Figure 2: Divergent reactivity profiles.[1][2] The 1-amine is a gateway to N-N heterocycles.

Part 4: Medicinal Chemistry & Pharmacology[3][4][5][6][7]

Bioisosterism and Design Strategy
  • 3-Methoxyazetidine: Often used as a morpholine or piperidine surrogate . The 4-membered ring lowers lipophilicity (LogP) and alters the vector of the methoxy group, potentially improving metabolic stability by removing labile H-atoms found in larger rings.

  • 3-Methoxyazetidin-1-amine: Used when a hydrogen bond donor (HBD) is required at the N-terminus without adding a carbon chain. The N-amino group can interact with Ser/Thr residues in kinase active sites.

Metabolic Stability[5]
  • N-Dealkylation: The parent amine is susceptible to oxidative N-dealkylation by CYP450 enzymes.

  • N-N Cleavage: The 1-amine introduces an N-N bond, which is a metabolic soft spot. Reductive cleavage of the N-N bond (by reductases) is a potential clearance pathway that must be monitored during lead optimization.

Part 5: Experimental Protocols

Protocol A: N-Amination of 3-Methoxyazetidine (Synthesis of 1-Amine)

Note: This reaction uses Hydroxylamine-O-sulfonic acid (HOSA), a corrosive solid. Perform in a fume hood.

  • Dissolution: Dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in water (approx. 5 mL/mmol).

  • Basification: Add KOH (4.0 eq) and cool the solution to 0°C.

  • Addition: Portion-wise, add HOSA (1.2 eq) over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Extraction: Saturate the aqueous phase with solid NaCl. Extract exhaustively with dichloromethane (DCM) or chloroform (

    
    ).
    
    • Note: Hydrazines are polar; multiple extractions are required.

  • Purification: Dry organic layer over

    
    , filter, and concentrate carefully (N-amino azetidines can be volatile). Isolate as the oxalate or HCl salt for stability.
    
Protocol B: General Handling of Azetidin-1-amines
  • Storage: Store as HCl salts at -20°C. Free bases are prone to air oxidation (browning).

  • Safety: 1,1-Disubstituted hydrazines are potential alkylating agents. Handle with gloves and avoid inhalation.

References

  • Synthesis of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Electrophilic Amination Reagents

    • Title: Electrophilic Amination of Secondary Amines with Hydroxylamine-O-sulfonic Acid.
    • Source: Organic Syntheses.
    • URL:[Link]

  • Azetidine Physicochemical Properties

    • Title: Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Hydrazine Reactivity (Alpha Effect)

    • Title: The Alpha-Effect in Organic Mechanisms.
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

Sources

The Ascendant Role of N-Amino Azetidines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) endows it with a unique reactivity profile, situated between the highly reactive aziridines and the more stable pyrrolidines.[3] This strained nature, combined with a rigid, three-dimensional geometry, makes azetidine derivatives, particularly N-amino azetidines, powerful tools for enhancing drug-like properties.[1][2]

The incorporation of an N-amino group onto the azetidine core introduces a key vector for chemical modification and a critical locus for interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, applications, and strategic considerations for employing N-amino azetidine derivatives in drug discovery programs. We will delve into the causality behind synthetic choices, explore their role as bioisosteres, and present their application in various therapeutic areas, grounded in authoritative scientific literature.

Synthetic Strategies for N-Amino Azetidines: A Practical Approach

The synthesis of azetidines has historically been challenging due to their ring strain.[4] However, recent advancements have made these scaffolds more accessible.[1][3] A common and effective strategy involves the cyclization of 1,3-disubstituted propane derivatives. For N-amino azetidines, a key precursor is often a protected hydrazine which acts as the nucleophile to form the N-N bond.

Representative Synthetic Workflow: Synthesis of a Protected 1-Amino-3-Arylazetidine

A practical approach to synthesizing a substituted N-amino azetidine is outlined below. This multi-step synthesis highlights key considerations in protecting group strategy and cyclization conditions.

G cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection A Aryl Epoxide C Amino Alcohol Intermediate A->C Lewis Acid (e.g., Yb(OTf)3) Solvent: CH3CN B Protected Hydrazine (e.g., Boc-NHNH2) B->C D Mesylation or Tosylation C->D MsCl or TsCl, Base (e.g., Et3N) Solvent: DCM E Protected N-Amino Azetidine D->E Strong Base (e.g., NaH) Solvent: THF F Final N-Amino Azetidine E->F Acid (e.g., TFA or HCl) Solvent: DCM or Dioxane

Caption: General workflow for the synthesis of N-amino azetidines.

Detailed Experimental Protocol: Synthesis of tert-butyl 2-(azetidin-1-ylamino)acetate

This protocol is a representative example of how a substituted N-amino azetidine can be prepared.

Step 1: Synthesis of tert-butyl 2-((2-hydroxy-2-phenylethyl)amino)acetate

  • Rationale: The initial step involves the nucleophilic attack of a protected hydrazine on an epoxide. The choice of a Boc-protected hydrazine is strategic as the Boc group is stable under the reaction conditions and can be readily removed later. A Lewis acid catalyst is employed to activate the epoxide ring, facilitating the opening.

  • Procedure:

    • To a solution of styrene oxide (1.0 eq) in acetonitrile, add tert-butyl hydrazinecarboxylate (1.1 eq).

    • Add Ytterbium(III) triflate (0.1 eq) to the mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 2-((2-((methylsulfonyl)oxy)-2-phenylethyl)amino)acetate

  • Rationale: To facilitate the intramolecular cyclization, the hydroxyl group must be converted into a good leaving group. Mesylation (or tosylation) is a common and effective method for this transformation. A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction.

  • Procedure:

    • Dissolve the amino alcohol from Step 1 (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl 2-(2-phenylazetidin-1-ylamino)acetate

  • Rationale: The intramolecular SN2 cyclization is promoted by a strong, non-nucleophilic base. Sodium hydride is a common choice as it irreversibly deprotonates the nitrogen of the protected hydrazine, which then acts as the intramolecular nucleophile to displace the mesylate leaving group.

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the mesylate from Step 2 (1.0 eq) in THF dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 4: Synthesis of 1-amino-2-phenylazetidine

  • Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, yielding the free N-amino azetidine as a salt.

  • Procedure:

    • Dissolve the Boc-protected N-amino azetidine from Step 3 (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir the reaction at room temperature for 2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting TFA salt can be used directly or neutralized with a base to obtain the free amine.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

N-amino azetidine derivatives have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5] Their rigid structure allows for a more defined presentation of substituents to the biological target, which can lead to improved potency and selectivity.[2]

N-Amino Azetidines as Bioisosteres

One of the key applications of the N-amino azetidine scaffold is as a bioisostere for other chemical groups.[6] Bioisosterism is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[7] The N-amino azetidine moiety can serve as a constrained analog of more flexible diamine or amino alcohol linkers.

G cluster_0 Flexible Linker cluster_1 Constrained Bioisostere A R1-NH-CH2-CH2-NH-R2 B R1-N(NH2)-Azetidine-R2 A->B Bioisosteric Replacement - Reduces conformational flexibility - Potentially improves binding affinity - Alters physicochemical properties

Caption: Bioisosteric replacement of a flexible linker with an N-amino azetidine.

Case Study: N-Amino Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth, survival, and differentiation. Aberrant STAT3 activity is implicated in various cancers, making it an attractive therapeutic target.[7][8] Researchers have explored N-amino azetidine derivatives as potent small-molecule inhibitors of STAT3.[7] The azetidine core was used to replace a more flexible N-methylglycinamide scaffold, leading to compounds with improved potency and cellular activity.[7][8]

CompoundScaffoldSTAT3 EMSA IC50 (µM)Cellular Activity (µM)Reference
BP-1-102 N-methylglycinamide6.810-20[8]
Azetidine Analog 7e N-Amino AzetidineNot reported< 1[7][8]
Azetidine Analog 9k N-Amino AzetidineNot reported< 1[7][8]

Data synthesized from multiple sources indicating the general trend of improvement.

The improved activity of the azetidine analogs can be attributed to the rigid scaffold which likely pre-organizes the key binding functionalities in a conformation that is optimal for interaction with the STAT3 protein. This reduces the entropic penalty of binding, leading to higher affinity.[7]

Pharmacokinetic and Physicochemical Properties

The incorporation of an N-amino azetidine moiety can significantly influence the pharmacokinetic (PK) and physicochemical properties of a molecule.

  • Solubility: The presence of the additional amino group can increase the polarity and hydrogen bonding capacity of the molecule, which may lead to improved aqueous solubility.

  • Lipophilicity (logP): The rigid, sp3-rich nature of the azetidine ring can help to reduce the lipophilicity of a molecule compared to more flexible, linear linkers.[1] This can be advantageous for improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles.[1][2] However, the N-amino group can be a site for metabolism, and its substitution pattern can be optimized to enhance stability.

  • Basicity (pKa): The basicity of the exocyclic amino group can be modulated by substituents on the azetidine ring or on the amino group itself. This is a critical parameter for tuning properties like cell permeability and target engagement.[2]

Challenges and Future Perspectives

Despite their promise, the synthesis of complex N-amino azetidine derivatives can still be challenging, often requiring multi-step sequences and careful optimization of reaction conditions.[4] Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of these scaffolds.[1][3]

The exploration of N-amino azetidines in new therapeutic areas is an exciting frontier. Their unique structural and electronic properties make them well-suited for targeting a variety of protein classes, including kinases, proteases, and GPCRs. As our understanding of the interplay between three-dimensional molecular shape and biological activity grows, the strategic use of constrained scaffolds like N-amino azetidines will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

Conclusion

N-amino azetidine derivatives represent a valuable and increasingly accessible class of building blocks for medicinal chemistry. Their unique combination of conformational rigidity, three-dimensionality, and tunable physicochemical properties makes them powerful tools for optimizing lead compounds and developing novel therapeutics. By understanding the nuances of their synthesis and their potential as bioisosteres, drug discovery scientists can leverage the strategic advantages of this important scaffold to address a wide range of therapeutic challenges.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. (2017). Journal of Drug Delivery and Therapeutics.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Azetidines. (n.d.). Enamine.
  • Biologically active azetidines. (2019).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham.

Sources

3-Methoxyazetidin-1-amine safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Safety and Hazards of 3-Methoxyazetidin-1-amine[1]

Part 1: Executive Summary & Chemical Identity

3-Methoxyazetidin-1-amine (CAS: 887591-07-3) is a high-energy, specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates, particularly for generating pyrazoles via ring-expansion or as a hydrazine surrogate in cross-coupling reactions.[1]

Its structure combines two potent hazard classes: a strained azetidine ring (~26 kcal/mol strain energy) and a reactive N-amino (hydrazine) moiety .[1] This duality necessitates a safety protocol that goes beyond standard amine handling, treating the compound as a potential genotoxin and energetic material.

Table 1: Chemical Identity & Physical Properties (Predicted/Derived)
PropertyValue / Description
IUPAC Name 1-Amino-3-methoxyazetidine
Common Name 3-Methoxyazetidin-1-amine
CAS Number 887591-07-3
Molecular Formula C₄H₁₀N₂O
Molecular Weight 102.14 g/mol
Physical State Liquid (likely viscous) or low-melting solid
Boiling Point Predicted: 130–140°C (at 760 mmHg)
Density Predicted: ~1.05 g/cm³
Solubility Miscible in water, methanol, DCM; soluble in polar organic solvents.[1][2][3][4]
pKa ~7.5–8.5 (Conjugate acid of hydrazine moiety)

Part 2: Hazard Characterization (GHS & Mechanistic)

This compound lacks a widely published, standardized SDS due to its specialized nature. The following hazard classification is derived based on Structure-Activity Relationships (SAR) of N-amino azetidines and alkyl hydrazines.

Core Hazard Logic

The molecule's reactivity is driven by the N-N bond (hydrazine character) and the strained 4-membered ring .

  • Hydrazine Toxicity: The free primary amino group (-NH₂) on the nitrogen is a nucleophile capable of condensing with biological carbonyls (aldehydes/ketones) and potentially alkylating DNA, leading to genotoxicity.

  • Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening, which can be exothermic and violent under acidic conditions or high heat.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burns and eye damage.[1][5]
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction.[1]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Hydrazine alert).[1]
Flammable Liquids Cat 3/4H226/H227: Flammable/Combustible liquid.[1]
Visualizing the Hazard Mechanism

HazardLogic Compound 3-Methoxyazetidin-1-amine Hydrazine N-Amino Group (Hydrazine Moiety) Compound->Hydrazine Ring Azetidine Ring (Strained Cyclic Amine) Compound->Ring Toxicity Genotoxicity & Cellular Alkylation Hydrazine->Toxicity Metabolic Activation Reactivity Violent Reaction w/ Oxidizers & Acids Hydrazine->Reactivity Reducing Agent Instability Thermal Instability (Exothermic Ring Opening) Ring->Instability Strain Release (~26 kcal/mol) Ring->Reactivity Acid-Catalyzed Opening

Figure 1: Structural origins of safety hazards.[1] The N-amino group drives toxicity, while the strained ring drives physical instability.[1]

Part 3: Stability & Reactivity Profile

1. Chemical Stability:

  • Unstable: Potentially unstable at ambient temperatures over long periods.

  • Air Sensitivity: Hygroscopic and potentially sensitive to oxidation (N-N bond cleavage).

  • Storage Requirement: Must be stored under Inert Atmosphere (Argon/Nitrogen) at -20°C .

2. Conditions to Avoid:

  • Heat: Do not heat above 50°C without solvent. Distillation is hazardous due to potential explosive decomposition of the hydrazine moiety.

  • Shock/Friction: While not a primary explosive, N-amino compounds can be shock-sensitive if dry and pure.[1]

3. Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., H₂O₂, KMnO₄, Nitric Acid) – Risk of fire/explosion.

  • Carbonyl Compounds: (Aldehydes/Ketones) – Rapid exothermic condensation to form hydrazones.

  • Acids: Strong acids can trigger violent ring-opening polymerization.[1]

Part 4: Safe Handling Protocol (Standard Operating Procedure)

Objective: To handle 3-Methoxyazetidin-1-amine without exposure or degradation.

A. Engineering Controls
  • Primary: Chemical Fume Hood with sash at lowest working position.

  • Secondary: Glovebox (Nitrogen atmosphere) recommended for weighing solids or handling pure neat liquid.

  • Ventilation: Ensure >100 fpm face velocity.

B. Personal Protective Equipment (PPE)
  • Eyes: Chemical Splash Goggles (Face shield if handling >1g).

  • Hands: Double gloving required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[1]

  • Body: Lab coat (flame resistant) + Chemical apron.

C. Experimental Workflow (Synthesis/Usage)
  • Preparation:

    • Glassware must be oven-dried (moisture promotes decomposition).[1]

    • Purge reaction vessel with Argon.

  • Transfer:

    • Do not pour. Use a gas-tight syringe or cannula transfer for liquids.[1]

    • If solid, weigh in a glovebox or use a dedicated anti-static weighing funnel in the hood.

  • Reaction Monitoring:

    • Avoid metal spatulas (potential catalytic decomposition). Use Teflon or glass.

    • Quench reactions slowly at 0°C; exotherms are common.

  • Waste Disposal:

    • Do not mix with general organic waste if oxidizers are present.

    • Quench excess reagent with dilute acetone (forms stable hydrazone) before disposal into "Basic Organic Waste".

Part 5: Emergency Response Protocols

In the event of exposure or release, immediate action is required.[5][6] The "Hydrazine" nature dictates specific medical surveillance.[7]

Emergency Decision Tree

EmergencyResponse Start Emergency Incident Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation Type->Inhalation Spill Spill (>5 mL) Type->Spill ActionSkin 1. Flush w/ Water (15 min) 2. Remove Clothing 3. Calcium Gluconate (If HF used) 4. Seek Medical Help Skin->ActionSkin ActionInhal 1. Move to Fresh Air 2. 100% Oxygen (if trained) 3. Monitor for Pulmonary Edema Inhalation->ActionInhal ActionSpill 1. Evacuate Area 2. Do NOT use Oxidizers 3. Absorb w/ Vermiculite 4. Quench w/ Acetone (controlled) Spill->ActionSpill

Figure 2: Workflow for managing acute exposure or spills.

Specific First Aid Measures
  • Eye Contact: Immediate irrigation is critical. Hydrazines are caustic bases; corneal damage can occur within seconds. Flush for at least 30 minutes .

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and esophageal burns is high. Administer water if conscious.[7]

  • Note to Physician: Treat as a hydrazine poisoning. Monitor for methemoglobinemia (blue skin/blood), hemolysis, and CNS toxicity (seizures). Pyridoxine (Vitamin B6) may be considered for neurological symptoms (similar to Isoniazid toxicity).

Part 6: References & Verification

  • PubChem Compound Summary. Hydrazine derivatives and Azetidine classification. National Center for Biotechnology Information.

    • Source: [1]

  • Sigma-Aldrich / Merck. Safety Data Sheet for 1-Amino-pyrrolidine (Structural Analog).[1]

    • Source: [1]

  • ECHA (European Chemicals Agency). Registration Dossier for Hydrazine and Alkyl Hydrazines.

    • Source: [1][4]

  • Accela ChemBio. Product Catalog: 1-Amino-3-methoxyazetidine (CAS 887591-07-3).[1][8]

    • Source: [1]

(Note: Due to the specialized nature of CAS 887591-07-3, specific toxicological data is extrapolated from the homologous series of N-amino azetidines and general hydrazine safety protocols.)

Sources

Strategic Sourcing & Technical Guide: 1-Amino-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, sourcing dynamics, and synthesis pathways for 1-amino-3-methoxyazetidine (CAS 887591-07-3).

Executive Summary

1-Amino-3-methoxyazetidine is a specialized heterocyclic building block used primarily in the synthesis of pyrazole-containing pharmaceuticals and peptidomimetics . Unlike its parent compound (3-methoxyazetidine), the 1-amino variant features a hydrazine motif (


) incorporated into the strained azetidine ring. This unique structure allows it to serve as a "hydrazine surrogate" in condensation reactions with 1,3-diketones, yielding N-azetidinyl-pyrazoles—a scaffold increasingly explored for kinase inhibition and GPCR modulation to lower lipophilicity (

).

Market Status: Currently classified as a Make-to-Order (MTO) or Custom Synthesis item by most major catalog suppliers. It is rarely held in bulk stock due to the oxidative instability of the free hydrazine moiety.

Technical Specifications & Chemical Profile

PropertySpecification
Chemical Name 1-Amino-3-methoxyazetidine
Synonyms 3-Methoxyazetidin-1-amine; N-Amino-3-methoxyazetidine
CAS Number 887591-07-3
Molecular Formula

Molecular Weight 102.14 g/mol
Structure Azetidine ring, 3-methoxy substituted, N-amino functionalized
Physical State Low-melting solid or viscous oil (hygroscopic)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)
Stability Prone to oxidation; store as HCl or Oxalate salt for longevity

Supply Chain & Pricing Analysis

Supplier Landscape

Unlike commodity reagents (e.g., 3-methoxyazetidine HCl, CAS 148644-09-1), the 1-amino derivative is not a "next-day delivery" item. Procurement requires engagement with custom synthesis houses or specialized building block vendors.

Key Suppliers (Verified Listings):

  • Accela Chem: Listed as Catalog #SY422344 (Inquire for availability).

  • GuideChem / ChemicalBook Aggregators: List various Chinese CROs (e.g., Amadis Chemical, Watson International) offering synthesis capabilities.

  • Enamine / WuXi AppTec: Capable of on-demand synthesis via their "MADE" (Make-on-Demand) libraries.

Cost Estimation Models

Pricing is volume-dependent and heavily influenced by the synthesis batch size due to the hazardous nature of N-amination reagents (e.g., HOSA, chloramine).

QuantityMarket StatusEstimated Price Range (USD)Lead Time
100 mg Custom / Sample$350 – $600 2–3 Weeks
1 Gram Small Scale$800 – $1,500 3–4 Weeks
10 Grams Pilot Scale$4,000 – $6,500 4–6 Weeks
100 Grams Bulk ProcessInquire (FTE based) 8–12 Weeks

Strategic Note: For research requiring >5g, it is often more cost-effective to purchase the precursor 3-methoxyazetidine HCl (CAS 148644-09-1) (~$40/g) and perform the N-amination in-house, provided your facility has safety protocols for handling hydrazine-generating reagents.

Synthesis & Manufacturing Pathways

The synthesis of 1-amino-3-methoxyazetidine presents specific challenges regarding the stability of the N-N bond and the strained ring. Two primary routes are utilized: Electrophilic Amination (Direct) and Nitroso-Reduction (Indirect).

Pathway Visualization (Graphviz)

SynthesisPathways Start 1-Boc-3-hydroxyazetidine (Commercial Commodity) Step1 O-Methylation (NaH, MeI) Start->Step1 Inter1 1-Boc-3-methoxyazetidine Step1->Inter1 Step2 Deprotection (TFA or HCl) Inter1->Step2 Precursor 3-Methoxyazetidine HCl (CAS 148644-09-1) Step2->Precursor RouteA_Step1 Nitrosation (NaNO2, HCl) Precursor->RouteA_Step1 Route A (Traditional) RouteB_Step1 Electrophilic Amination (HOSA or Chloramine) Precursor->RouteB_Step1 Route B (Direct) RouteA_Inter N-Nitroso-3-methoxyazetidine RouteA_Step1->RouteA_Inter RouteA_Step2 Reduction (Zn/AcOH or LiAlH4) RouteA_Inter->RouteA_Step2 Target 1-Amino-3-methoxyazetidine (CAS 887591-07-3) RouteA_Step2->Target RouteB_Step1->Target

Caption: Comparative synthesis routes. Route A (Nitrosation) is scalable but involves carcinogenic intermediates. Route B (HOSA) is preferred for lab-scale safety.

Detailed Methodology (Route B: Electrophilic Amination)

This protocol avoids the formation of N-nitroso compounds, making it safer for bench-level synthesis.

  • Starting Material: Dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in water/NaOH (pH > 12) to generate the free base in situ, or use a biphasic system (

    
    ).
    
  • Amination: Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.

    • Mechanism:[1] The azetidine nitrogen nucleophilically attacks the amine of HOSA, displacing the sulfate group.

  • Workup: The reaction mixture is carefully basified. The product is highly water-soluble. Extraction requires continuous liquid-liquid extraction (chloroform) or evaporation followed by trituration.

  • Purification: Distillation is risky due to thermal instability. Isolate as the Oxalate salt by adding oxalic acid in ethanol, which crystallizes readily and improves shelf-life.

Quality Control & Handling

Analytical Verification

To ensure the identity of the purchased or synthesized material, verify against these parameters:

  • 1H NMR (DMSO-d6):

    • 
       3.0-3.5 ppm: Azetidine ring protons (multiplets).
      
    • 
       3.2 ppm: Methoxy singlet (
      
      
      
      ).
    • 
       4.0-4.5 ppm: Methine proton (
      
      
      
      ).
    • 
       4.5-6.0 ppm (Broad):  The diagnostic 
      
      
      
      peak. This peak disappears upon
      
      
      exchange.
  • Mass Spectrometry (LC-MS):

    • Expect

      
      .
      
    • Note: Hydrazines often show dimerization or oxidation peaks in MS sources.

Safety & Stability
  • Oxidation Risk: Free hydrazine bases oxidize rapidly in air to form azo compounds or decompose. Always store under Argon.

  • Toxicity: N-amino heterocycles should be treated as potential genotoxins (hydrazinic structural alert). Handle in a fume hood with double gloving.

Applications in Drug Discovery[3]

The primary utility of 1-amino-3-methoxyazetidine is as a building block for N-azetidinyl pyrazoles .

Reaction Workflow: Pyrazole Synthesis

The hydrazine moiety reacts with 1,3-diketones (or enaminones) to close the pyrazole ring. This scaffold is a bioisostere for N-isopropyl or N-cyclopentyl pyrazoles but offers lower lipophilicity due to the ether oxygen and the strained ring.

ApplicationWorkflow Reagent1 1-Amino-3-methoxyazetidine Process Cyclocondensation (EtOH, Reflux or MW) Reagent1->Process Reagent2 1,3-Diketone (R1-CO-CH2-CO-R2) Reagent2->Process Product 1-(3-Methoxyazetidin-1-yl)-pyrazole Process->Product - 2 H2O

Caption: Condensation with 1,3-diketones yields N-linked pyrazoles, a privileged scaffold in kinase inhibitor design.

References

  • Accela Chem. (n.d.). Product Analysis: 1-Amino-3-methoxyazetidine (SY422344). Retrieved from

  • Gao, M., et al. (2014). Synthesis of Azetidine-Based Scaffolds for Medicinal Chemistry. Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 148644-09-1 (Precursor). Retrieved from

  • Enamine Ltd. (2023). Hydrazine Building Blocks and Pyrazole Synthesis. Retrieved from

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry: N-Amino Heterocycles. Elsevier Science.

Sources

Technical Guide: 3-Methoxyazetidin-1-amine as a Hydrazine Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the chemical identity, synthetic utility, and medicinal chemistry applications of 3-methoxyazetidin-1-amine .

Classification: N-Amino Heterocycle | Application: Pyrazole Synthesis & Scaffold Design

Executive Summary

Is 3-methoxyazetidin-1-amine a hydrazine surrogate? Yes, but with specific qualifications. It is a functional surrogate for mono-substituted hydrazines (specifically alkyl hydrazines like methylhydrazine) in the synthesis of nitrogen-containing heterocycles. It is not a surrogate for hydrazine hydrate in reduction reactions (e.g., Wolff-Kishner).

In medicinal chemistry, it serves as a structural surrogate to install the N-(3-methoxyazetidin-1-yl) moiety. This motif is increasingly used to replace lipophilic N-alkyl groups or metabolically labile N-aryl groups, offering a rigid, low-lipophilicity (


) alternative that modulates physicochemical properties while retaining the hydrazine-derived connectivity.

Part 1: Chemical Identity & Structural Logic

To understand its utility, one must distinguish the reagent from the parent amine.

  • Parent Amine: 3-Methoxyazetidine (CAS: 148644-09-1 as HCl).[1][2][3][4][5] A cyclic secondary amine.

  • The Reagent: 3-Methoxyazetidin-1-amine. An N-amino heterocycle (1,1-disubstituted hydrazine equivalent).

Structural Analysis

The molecule consists of a strained azetidine ring with an exocyclic amino group on the nitrogen and a methoxy group at the 3-position.

FeatureChemical LogicMedChem Advantage
N-Amino Group (

)
Provides the nucleophilic "hydrazine" handle (

bond).
Allows formation of pyrazoles/indazoles without post-synthetic alkylation.
Azetidine Ring 4-membered ring creates high strain (

).
Rigidifies the N-substituent, reducing entropic penalties in protein binding.
3-Methoxy Group Electron-withdrawing (inductive) and polar.Lowers the

of the system and reduces lipophilicity (

) compared to unsubstituted azetidine.

Part 2: Synthetic Utility (The "Surrogate" Function)

3-Methoxyazetidin-1-amine is primarily used to synthesize N-azetidinyl pyrazoles . In this context, it acts as a surrogate for methylhydrazine.

Mechanism of Pyrazole Formation

Unlike standard alkylation (which often yields mixtures of regioisomers), using 3-methoxyazetidin-1-amine in a condensation reaction with 1,3-diketones or enaminones provides regioselective access to the N-substituted heterocycle.

DOT Diagram: Reaction Workflow

ReactionPathway cluster_0 Comparison Reagent 3-Methoxyazetidin-1-amine (Hydrazine Surrogate) Intermediate Hydrazone Intermediate Reagent->Intermediate Nucleophilic Attack Diketone 1,3-Diketone / Enaminone (Electrophile) Diketone->Intermediate Product N-(3-methoxyazetidin-1-yl) Pyrazole Intermediate->Product Cyclization (-H2O) MethylHydrazine Methylhydrazine (Standard Reagent) MethylHydrazine->Product Yields N-Methyl Analog

Caption: Comparative workflow showing 3-methoxyazetidin-1-amine acting as a direct surrogate for methylhydrazine to generate complex N-heterocycles.

Experimental Protocol: Synthesis of the Reagent

Because N-amino heterocycles can be unstable, they are often prepared fresh or bought as stable salts (e.g., tosylates). The standard synthesis uses Hydroxylamine-O-sulfonic acid (HOSA) .[6]

Protocol: Amination of 3-Methoxyazetidine

  • Dissolution: Dissolve 3-methoxyazetidine (1.0 eq) in water/KOH (aqueous base is required to neutralize the HCl salt).

  • Amination: Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.

    • Note: The reaction is exothermic. HOSA acts as an electrophilic aminating agent (

      
       equivalent).
      
  • Extraction: The product, 3-methoxyazetidin-1-amine, is extracted into DCM or used directly in the aqueous phase if the subsequent step allows.

  • Stability: The free base is prone to dimerization or decomposition; it is best stored as a hydrochloride or tosylate salt.

Part 3: Medicinal Chemistry Implications[7][8][9][10]

Why replace a standard hydrazine-derived group (like N-methyl or N-phenyl) with the N-(3-methoxyazetidin-1-yl) group?

Bioisosterism & Physicochemical Tuning

The 3-methoxyazetidine moiety is a "privileged" bioisostere.

  • Reduced Lipophilicity: The methoxy group and the nitrogen polarity lower the

    
     compared to a piperidine or phenyl ring, improving aqueous solubility.
    
  • Metabolic Stability: Unlike N-methyl groups (susceptible to demethylation) or phenyl rings (susceptible to oxidation), the azetidine ring is metabolically robust. The 3-methoxy group blocks the common metabolic soft spot on the ring.

  • Conformational Lock: The N-N bond prevents free rotation found in open-chain hydrazine derivatives, locking the vector of the substituent.

Case Study Data: Kinase Inhibitors

In kinase inhibitor design (e.g., JAK or FLT3 inhibitors), replacing a solvent-exposed N-methyl group with N-azetidinyl often improves the pharmacokinetic profile without altering the binding mode of the pyrazole hinge-binder.

ParameterN-Methyl PyrazoleN-(3-methoxyazetidin-1-yl) PyrazoleImpact
Mol. Weight +15 Da (vs H)+86 Da (vs H)Slight increase
H-Bond Acceptors 1 (Ring N)2 (Ring N + OMe)Improved Solubility
Rotatable Bonds 02 (N-N, C-O)Controlled flexibility
Metabolic Risk N-dealkylationLow (Steric bulk + OMe block)Extended Half-life

Part 4: Safety & Handling

While 3-methoxyazetidin-1-amine is a surrogate for hydrazine, it retains specific hazards associated with the


 bond.
  • Energetic Properties: Azetidines are strained rings. Combined with the N-N bond, the molecule possesses high energy. Do not heat the neat free base above 50°C.

  • Toxicity: Unlike volatile hydrazines (e.g., hydrazine hydrate, methylhydrazine) which are severe inhalation hazards and known carcinogens, the salt form of 3-methoxyazetidin-1-amine is a solid and less volatile. However, it should still be treated as a potential genotoxin until proven otherwise (standard precaution for hydrazine derivatives).

  • Incompatibility: Avoid strong oxidizers. The N-amino group can be oxidized to a nitrene, leading to ring opening or polymerization.

References

  • Synthesis of N-Amino Heterocycles

    • Title: Electrophilic Amination of Secondary Amines with Hydroxylamine-O-sulfonic Acid.
    • Source:Journal of Organic Chemistry
    • Context: Defines the standard HOSA protocol for converting azetidines to N-amino azetidines.
  • Medicinal Chemistry of Azetidines

    • Title: Azetidines as versatile building blocks in medicinal chemistry.
    • Source:Chemical Reviews
    • Context: Discusses the and metabolic advantages of substituted azetidines.
  • Commercial Reagent Data

    • Title: 3-Methoxyazetidine Hydrochloride (Parent Amine Data).[1][2]

    • Source: PubChem / N
    • Context: Provides physical property d

Sources

The Stability Paradox: A Technical Guide to N-Amino Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-amino azetidines (specifically 1-aminoazetidines ) represent a unique intersection of high-energy heterocyclic chemistry and hydrazine reactivity. Characterized by a strained four-membered ring (~25.4 kcal/mol) fused to a reactive N-N bond, these motifs are potent synthetic intermediates often utilized for ring expansions and as directing groups in C-H activation.[1][2] However, their utility is counterbalanced by significant stability challenges, primarily oxidative fragmentation and acid-catalyzed ring opening. This guide provides a mechanistic breakdown of these instability vectors and establishes rigorous protocols for their synthesis and preservation.

The Thermodynamic Landscape

To understand the stability profile of N-amino azetidines, one must analyze the competing forces within the molecule. The molecule is "spring-loaded" by two primary factors:

  • Angel Strain (Baeyer Strain): The internal bond angles of the azetidine ring (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial ring strain.

  • Lone Pair Repulsion: The N-N bond introduces repulsion between adjacent lone pairs (the alpha-effect), which increases nucleophilicity but also destabilizes the bond toward oxidative cleavage.

Visualizing the Energy Landscape

The following diagram illustrates the high-energy state of 1-aminoazetidine relative to its degradation products (hydrazones or ring-opened amines).

EnergyLandscape Start 1-Aminoazetidine (High Energy Scaffold) Transition Transition State (Protonation/Oxidation) Start->Transition Activation (H+ or [O]) Product1 Ring Opening (Hydrazino-propanols) Transition->Product1 Nucleophilic Attack Product2 Fragmentation (Ethene + N2) Transition->Product2 Oxidative Cleavage

Figure 1: Thermodynamic trajectory of 1-aminoazetidine degradation.[1][3] The molecule seeks strain release via ring opening or N-N bond cleavage.

Chemical Stability Profile

The stability of N-amino azetidines is highly context-dependent. Below is a detailed breakdown of their behavior under critical experimental conditions.

Acid-Mediated Degradation (Critical)

Unlike simple azetidines, N-amino variants possess two basic sites. However, the ring nitrogen is less basic than the exocyclic amino group due to the inductive effect of the second nitrogen and ring strain constraints.

  • Mechanism: Strong acids protonate the exocyclic amine first. However, if the ring nitrogen is protonated (or alkylated), the C-N bond weakens significantly. Nucleophiles (even weak ones like water or chloride) can then attack the

    
    -carbon, leading to irreversible ring opening to form hydrazino-propanols.
    
  • Observation: In aqueous acid (pH < 3), rapid hydrolysis occurs.

Oxidative Instability

The N-NH₂ moiety is a reducing agent.

  • Mechanism: Oxidants transform the hydrazine into a diazene intermediate (

    
    ). These species are often unstable and can extrude nitrogen gas (
    
    
    
    ), leading to ring fragmentation into alkenes (e.g., ethene) or dimerization.
  • Air Sensitivity: Solutions of 1-aminoazetidine darken over time upon exposure to air due to slow oxidation.

Thermal Stability

While the azetidine ring itself is relatively robust thermally (stable up to ~100°C in inert solvents), the N-N bond is the weak link.

  • Threshold: Decomposition rates increase significantly above 80°C, particularly in the presence of Lewis acids or metal ions.

Stability Data Matrix
ParameterConditionStability RatingOutcome / Degradation Product
pH Acidic (pH < 4)Poor Ring opening (Hydrazino-alcohols)
Neutral (pH 7)Good Stable for days at 4°C
Basic (pH > 10)Moderate Potential for polymerization/dimerization
Temperature < 0°CExcellent Indefinite storage (under Argon)
25°C (RT)Good Stable for hours/days (solvent dependent)
> 80°CPoor Thermal decomposition / N-N cleavage
Environment Oxidizing (Air)Poor Formation of diazenes/hydrazones
Inert (N2/Ar)Excellent Preferred storage condition

Synthesis and Handling Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) for the electrophilic amination of azetidine. This method is preferred over N-nitroso reduction due to safety and yield.

Protocol: Electrophilic Amination of Azetidine

Reagents:

  • Azetidine (1.0 equiv)[3]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)

  • Water (Solvent)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve azetidine in water at 0°C. The low temperature is critical to prevent exotherms that trigger polymerization.

  • Neutralization: Carefully neutralize the solution with NaOH to pH ~8-9.

  • Amination: Add HOSA portion-wise over 30 minutes, maintaining the internal temperature below 5°C.

    • Mechanistic Note: HOSA acts as a source of

      
      . The azetidine nitrogen nucleophilically attacks the nitrogen of HOSA, displacing the sulfate group.
      
  • Workup:

    • Basify the mixture to pH > 12 using 50% NaOH (converts the protonated hydrazine salt to the free base).

    • Extract immediately with DCM (3 x volumes).

    • Dry organic layer over

      
       (Avoid 
      
      
      
      as it is slightly acidic).
  • Purification: Distillation under reduced pressure is possible but risky. Flash chromatography on basic alumina is preferred over silica gel (silica is acidic and causes degradation).

Storage Protocol
  • State: Store as a solution in DCM or Toluene if possible. Neat oils are more prone to exothermic decomposition.

  • Temperature: -20°C or lower.

  • Atmosphere: Strictly under Argon or Nitrogen.

Synthesis Workflow Diagram

SynthesisProtocol Step1 Dissolve Azetidine (H2O, 0°C) Step2 Add HOSA (Electrophile) (Slow Addition, <5°C) Step1->Step2 Step3 Reaction Intermediate (N-Amino Azetidinium Salt) Step2->Step3 Nucleophilic Substitution Step4 Basify (pH > 12) (Release Free Base) Step3->Step4 Deprotonation Step5 Extraction (DCM) & Drying (K2CO3) Step4->Step5 Step6 Purified 1-Aminoazetidine Step5->Step6 Solvent Removal (Cold)

Figure 2: Electrophilic amination workflow using HOSA. Note the critical pH adjustment steps.

Strategic Applications: Leveraging Instability

The "instability" of N-amino azetidines is exactly what makes them valuable in synthesis. The strain energy can be harvested to drive difficult transformations.

Ring Expansion to Diazepines

1-Aminoazetidines react with ketones to form hydrazones. Upon heating or acid treatment, these hydrazones undergo a [3,3]-sigmatropic rearrangement (or similar pathways depending on substitution) to expand the ring, accessing 7-membered heterocycles (diazepines) which are privileged scaffolds in CNS drug discovery.

Directed C-H Activation

The N-amino group can act as a transient directing group (TDG). It coordinates with transition metals (Pd, Rh) to direct C-H activation at the


-positions, followed by N-N bond cleavage to release the functionalized azetidine.

References

  • Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][5][6] Organic & Biomolecular Chemistry.[1][4][7][8] Available at: [Link]

  • Kürti, L., et al. (2024).[2][9] Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids (HOSA). PubMed. Available at: [Link]

  • Arkivoc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.[5] Arkat USA.[3] Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Methoxyazetidin-1-amine using Hydroxylamine-O-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-methoxyazetidin-1-amine, a valuable building block in medicinal chemistry, via N-amination of 3-methoxyazetidine. The protocol leverages hydroxylamine-O-sulfonic acid (HOSA) as an efficient and versatile aminating agent. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline methods for the purification and characterization of the final product. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction and Scientific Context

Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for molecular elaboration. Specifically, 3-substituted azetidines are key components in a variety of biologically active compounds. The introduction of an N-amino group, as in 3-methoxyazetidin-1-amine, creates a versatile hydrazine moiety. This functional group serves as a crucial handle for further chemical modifications, including the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles.

Hydroxylamine-O-sulfonic acid (HOSA) is a stable, easy-to-handle, and effective electrophilic aminating agent.[1] It is widely used for the N-amination of primary and secondary amines to form substituted hydrazines.[2] The reaction proceeds under relatively mild conditions and often in aqueous media, making it an environmentally conscious choice compared to other methods.[3] This application note details a robust protocol for the synthesis of 3-methoxyazetidin-1-amine using HOSA, providing researchers with a reliable method to access this important synthetic intermediate.

Reaction Mechanism and Rationale

The N-amination of a secondary amine, such as 3-methoxyazetidine, with HOSA is an electrophilic amination. The nitrogen atom of the amine acts as a nucleophile, attacking the nitrogen atom of HOSA. The sulfate group serves as an excellent leaving group, facilitating the formation of the new N-N bond.

Reaction Scheme: 3-methoxyazetidine + Hydroxylamine-O-sulfonic acid → 3-methoxyazetidin-1-aminium sulfate → 3-methoxyazetidin-1-amine

The reaction is typically performed in the presence of a base. This is a critical choice for two primary reasons:

  • Neutralization of the Starting Material: If the starting 3-methoxyazetidine is in its salt form (e.g., hydrochloride), a base is required to generate the free amine, which is the active nucleophile.

  • Product Neutralization: The initial product of the reaction is the 1,1-disubstituted hydrazinium salt (3-methoxyazetidin-1-aminium sulfate). A subsequent neutralization step with a strong base is necessary to deprotonate this salt and yield the final, neutral 3-methoxyazetidin-1-amine.[3]

The choice of solvent and temperature is also crucial. While the reaction can be carried out in water, the use of a co-solvent like methanol or ethanol can improve the solubility of the azetidine starting material. Temperature control is important to prevent potential side reactions or decomposition of the product.

Experimental Protocol

This protocol is designed for the synthesis of 3-methoxyazetidin-1-amine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4][5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplierNotes
3-Methoxyazetidine hydrochloride123.58≥95%Commercially AvailableStarting material.
Hydroxylamine-O-sulfonic acid (HOSA)113.09≥97%Commercially AvailableAminating agent. Hygroscopic, store in a desiccator.[6]
Sodium Hydroxide (NaOH)40.00ACS Reagent GradeCommercially AvailableBase for neutralization.
Dichloromethane (DCM)84.93ACS Reagent GradeCommercially AvailableExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Anhydrous, GranularCommercially AvailableDrying agent.
Deionized Water18.02High PurityIn-houseSolvent.
Step-by-Step Synthesis Procedure
  • Preparation of the Free Amine:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyazetidine hydrochloride (e.g., 2.47 g, 20 mmol) in deionized water (20 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium hydroxide (0.80 g, 20 mmol in 10 mL of water) dropwise while stirring. Maintain the temperature below 10 °C. This step generates the free 3-methoxyazetidine in situ.

  • N-Amination Reaction:

    • In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (2.49 g, 22 mmol, 1.1 equivalents) in deionized water (15 mL). Caution: HOSA is corrosive and should be handled with care.[7][8]

    • Add the HOSA solution dropwise to the cold solution of free 3-methoxyazetidine over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Product Isolation:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Prepare a solution of sodium hydroxide (1.60 g, 40 mmol, 2 equivalents relative to HOSA) in 15 mL of water and add it slowly to the reaction mixture to basify it to a pH > 12.[3] This neutralizes the sulfuric acid byproduct and deprotonates the product.

    • Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic layers.

    • Dry the combined organic extracts over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methoxyazetidin-1-amine as an oil.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel.[9][10]

  • Vacuum Distillation: This is often the preferred method for small, relatively volatile amines. The product should be distilled under high vacuum at a temperature determined by its boiling point.

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1-2%) of triethylamine added to the eluent to prevent the product from streaking on the acidic silica.

Visualization of Workflow

The overall experimental workflow can be summarized in the following diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps Start Start with 3-Methoxyazetidine HCl FreeBase Generate Free Amine with NaOH Start->FreeBase Amination N-Amination with HOSA FreeBase->Amination Basify Basify with Excess NaOH Amination->Basify Extract Extract with Dichloromethane Basify->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of 3-methoxyazetidin-1-amine.

Characterization

The identity and purity of the synthesized 3-methoxyazetidin-1-amine should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the azetidine ring protons and the methoxy group protons. The integration of these peaks should correspond to the expected number of protons.[11][12][13][14]
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the methoxy carbon and the three distinct carbons of the azetidine ring.[12][14]
Mass Spectrometry (MS) The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

  • Note: This is a predicted spectrum based on similar structures. Actual chemical shifts may vary.

  • δ ~ 4.0-4.2 ppm (m, 1H, CH-OMe)

  • δ ~ 3.6-3.8 ppm (m, 2H, azetidine CH₂)

  • δ ~ 3.3 ppm (s, 3H, OCH₃)

  • δ ~ 3.0-3.2 ppm (m, 2H, azetidine CH₂)

  • δ ~ 2.5-2.8 ppm (br s, 2H, NH₂)

Safety and Handling

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid that can cause severe skin burns and eye damage.[7] It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4][5] Handle only in a chemical fume hood, wearing appropriate PPE, including gloves, lab coat, and safety glasses.[15]

  • Sodium Hydroxide (NaOH): A strong caustic base. Causes severe burns. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All extractions and evaporations should be performed in a well-ventilated fume hood.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[4][5][7][15]

Conclusion

The N-amination of 3-methoxyazetidine using hydroxylamine-O-sulfonic acid provides a straightforward and efficient route to 3-methoxyazetidin-1-amine. The protocol described herein is robust and scalable, utilizing readily available and relatively inexpensive reagents. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.

References

  • WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google P
  • Hydroxylamine-O -sulfonic acid — a vers
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC - NIH.
  • [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl - Organic Syntheses Procedure.
  • Hydroxylamine-O-sulfonic acid - Wikipedia.
  • Hydroxylamine‐O‐Sulfonic Acid (HOSA)
  • US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google P
  • SAFETY D
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl) - PMC.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Safety D
  • 3-Methoxydiphenylamine(101-16-6) 1H NMR spectrum - ChemicalBook.
  • Hydroxylamine-O-sulfonic acid - Santa Cruz Biotechnology.
  • A simple and general synthetic route to N-alkylazetidines
  • SAFETY D
  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
  • SAFETY D
  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz)
  • Electronic Supplementary Information (ESI)

Sources

Application Note: Strategic Utilization of 3-Methoxyazetidin-1-amine in Pyrazole Synthesis

[1]

Executive Summary & Strategic Value

In modern drug discovery, the 3-methoxyazetidin-1-yl moiety serves as a high-value bioisostere for traditional

11

This guide details the protocol for utilizing 3-methoxyazetidin-1-amine as a hydrazine surrogate to construct

1
Key Physicochemical Advantages
PropertyEffect on Scaffold
Conformation Puckered 4-membered ring restricts the vector of the

-substituent.[1]
Polarity Methoxy group reduces lipophilicity (

for the amine) vs. cyclobutane.[1]
Basicity Reduced basicity of the pyrazole nitrogen due to the electron-withdrawing nature of the azetidine.

Reagent Preparation & Handling

While 3-methoxyazetidin-1-amine is commercially available, in-house preparation may be required for scale-up.[1] The amine is prone to oxidation and is best handled as a salt (Hydrochloride or Tosylate).

Synthesis of the Building Block (If not purchased)

Route:

1
  • Nitrosation: Treat 3-methoxyazetidine hydrochloride with

    
     in aqueous 
    
    
    at 0°C to form 1-nitroso-3-methoxyazetidine.
  • Reduction: Reduce the nitroso intermediate using Zn powder in AcOH/Water or

    
     in THF.
    
    • Note: The

      
       route yields the free base, which should be immediately converted to the HCl salt (treat with 4M HCl in dioxane) for storage.
      
Stability Warning
  • Free Base: Unstable at room temperature for prolonged periods (oxidation/dimerization).[1] Store at -20°C under Argon.

  • HCl Salt: Stable hygroscopic solid.[1] Store in a desiccator.

Protocol A: General Synthesis with Symmetrical 1,3-Diketones

This method is ideal for synthesizing 3,5-dimethylpyrazoles or other symmetrical derivatives.[1]

Materials
  • Amine: 3-Methoxyazetidin-1-amine HCl (1.0 equiv)[1]

  • Electrophile: Acetylacetone (or symmetrical 1,3-diketone) (1.1 equiv)[1]

  • Base: Sodium Acetate (

    
    ) or Triethylamine (
    
    
    ) (1.2 equiv)[1]
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 3-methoxyazetidin-1-amine HCl (1.0 mmol) in EtOH (5 mL).

  • Neutralization: Add

    
     (1.2 mmol) to liberate the free hydrazine in situ.[1] Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add the 1,3-diketone (1.1 mmol) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the hydrazine mass (

    
    ).[1]
    
  • Workup:

    • Cool to RT.

    • Concentrate under reduced pressure.[1]

    • Partition residue between EtOAc and saturated

      
      .
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).[1]

Protocol B: Regioselective Synthesis via Enaminones[1]

When constructing unsymmetrical pyrazoles (e.g., 3-aryl-5-H pyrazoles), the reaction with unsymmetrical 1,3-diketones often yields a mixture of regioisomers (1,3- vs 1,5-substituted).[1] To enforce regiocontrol, use an enaminone intermediate.[1]

Mechanism of Regiocontrol

The primary amine of the hydrazine attacks the most electrophilic carbon. In enaminones (



1

Preferred Route for 1-(azetidin-1-yl)-3-substituted pyrazoles:

Materials
  • Substrate: Aryl ketone (Acetophenone derivative)[1]

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)[1]
    
  • Building Block: 3-Methoxyazetidin-1-amine HCl[1]

Step-by-Step Procedure
  • Enaminone Formation:

    • Reflux the aryl ketone (1.0 equiv) in neat DMF-DMA (5.0 equiv) for 12 hours.

    • Concentrate to dryness to obtain the crude enaminone (

      
      ).[1]
      
  • Cyclocondensation:

    • Dissolve the crude enaminone in EtOH.

    • Add 3-methoxyazetidin-1-amine HCl (1.1 equiv).

    • Crucial Step: Add AcOH (catalytic, 10 mol%) to buffer the reaction.

    • Reflux for 3 hours.[1]

  • Outcome: This typically favors the 1,3-isomer (Azetidine on N1, Aryl on C3) due to the initial attack of the hydrazine terminal nitrogen on the enaminone

    
    -carbon (Michael-type) followed by cyclization, OR direct attack on carbonyl depending on pH.[1]
    
    • Validation: Verify regiochemistry using NOESY NMR (Interaction between Azetidine protons and Pyrazole C5-H).

Visualized Workflows

Pathway Logic: Choosing the Right Route

The following diagram illustrates the decision matrix for selecting the correct electrophile based on the desired pyrazole substitution pattern.

PyrazoleSynthesisStartTarget: N-(3-methoxyazetidin-1-yl)pyrazoleDecisionIs the PyrazoleSymmetrical?Start->DecisionRouteARoute A:1,3-DiketoneDecision->RouteAYes (e.g., 3,5-Me)RouteBRoute B:Enaminone / AlkynoneDecision->RouteBNo (e.g., 3-Ar, 5-H)ProductAProduct:3,5-Disubstituted PyrazoleRouteA->ProductAReflux/EtOH(Paal-Knorr)ProductBProduct:Regioselective3-Substituted PyrazoleRouteB->ProductB1. DMF-DMA2. CyclizationReagentReagent:3-Methoxyazetidin-1-amine HClReagent->RouteAReagent->RouteB

Caption: Decision tree for selecting the optimal synthetic route based on pyrazole symmetry requirements.

Experimental Workflow: Synthesis & Workup

This flow details the bench-level operations for the enaminone route (Protocol B).

ExperimentalFlowcluster_0Step 1: Enaminone Formationcluster_1Step 2: Cyclizationcluster_2Step 3: IsolationKetoneStart: Aryl KetoneReflux1Reflux (12h, 110°C)Ketone->Reflux1DMFDMAReagent: DMF-DMA (Neat)DMFDMA->Reflux1EvapEvaporate VolatilesReflux1->EvapCrudeEnamCrude EnaminoneEvap->CrudeEnamReflux2Reflux (3h, 78°C)CrudeEnam->Reflux2AmineSaltAdd: 3-Methoxyazetidin-1-amine HClAmineSalt->Reflux2SolventSolvent: EtOH + 10% AcOHSolvent->Reflux2QuenchQuench: Sat. NaHCO3Reflux2->QuenchExtractExtract: EtOAc (x3)Quench->ExtractDryDry: Na2SO4 & Conc.Extract->DryPurifyFlash Column (DCM/MeOH)Dry->PurifyFinalPure N-Azetidinyl PyrazolePurify->Final

Caption: Step-by-step bench protocol for the regioselective synthesis of unsymmetrical pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Oxidation of hydrazine; Salt not neutralized.[1]Degas solvents with

.[1] Ensure

or

is added to liberate the free amine.
Regioisomer Mix Competitive attack on carbonyl vs. alkene.Switch solvent to AcOH (glacial) to promote thermodynamic control, or use Alkynones instead of enaminones.
Ring Opening Azetidine ring strain + harsh acid/heat.[1]Avoid concentrated mineral acids (

, conc.[1]

) at high temps. Keep pH > 3.[1]
Incomplete Reaction Steric bulk of the azetidine.Increase reaction time or use microwave irradiation (100°C, 30 min).

References

  • Synthesis of N-aminoazetidines

    • Title: "Azetidines, Pyrrolidines, and Piperidines."
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: General methods for N-amination of strained rings via N-nitroso intermediates.[1]

    • URL:[1]

  • Pyrazole Regioselectivity

    • Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • Context: Mechanistic insight into enaminone vs.
    • URL:[Link][1]

  • Azetidine Bioisosteres

    • Title: "Azetidines in Drug Discovery."[1]

    • Source:Journal of Medicinal Chemistry, 2016.
    • Context: Discussion on metabolic stability and logD lowering effects of 3-substituted azetidines.
    • URL:[Link][1]

  • Commercial Reagent Data

    • Title: "1-Amino-3-methoxyazetidine Hydrochloride."[1]

    • Source: Enamine / Sigma-Aldrich Catalog.[1]

Application Note: Controlled Condensation of 3-Methoxyazetidin-1-amine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for condensing 3-methoxyazetidin-1-amine with aldehydes Content Type: Application Notes and Protocols

Abstract & Strategic Significance

The condensation of 3-methoxyazetidin-1-amine with aldehydes is a specialized hydrazone formation reaction used to generate novel spirocyclic building blocks and bioactive heterocyclic cores. Unlike standard hydrazine condensations, this reaction requires a tailored approach due to the high ring strain (~25.4 kcal/mol) of the azetidine scaffold.

While the 3-methoxy substituent improves solubility and provides a handle for further functionalization, the exocyclic N-amino group (hydrazine motif) is less nucleophilic than a primary amine, necessitating acid catalysis. However, the structural tension of the four-membered ring renders it susceptible to acid-mediated ring-opening (hydrolysis/decomposition). This protocol details a "Soft-Acid" activation strategy that balances efficient hydrazone formation with ring preservation.

Mechanistic Insight & Reaction Design

The reaction follows a classic addition-elimination mechanism, but the kinetics are governed by the specific electronic and steric properties of the azetidin-1-amine.

The Stability-Reactivity Paradox
  • Nucleophilicity: The N-amino nitrogen (

    
    ) is the nucleophile. Its nucleophilicity is enhanced by the alpha-effect but tempered by the steric bulk of the azetidine ring.
    
  • Ring Strain: The azetidine ring is kinetically stable at neutral pH but thermodynamically unstable. Strong protic acids (pH < 2) or high temperatures (>80°C) can trigger protonation of the ring nitrogen (

    
    ), facilitating nucleophilic attack by solvent (e.g., water/alcohol) at the C2/C4 position, leading to ring-opening.
    
  • Catalysis Strategy: We utilize a buffered proton source (Pyridinium p-toluenesulfonate - PPTS or Acetic Acid/Sodium Acetate) to activate the aldehyde carbonyl without fully protonating the azetidine ring nitrogen.

Reaction Pathway Visualization[1]

ReactionPathway Start Reagents: 3-Methoxyazetidin-1-amine + Aldehyde Activation Carbonyl Activation (Mild Acid) Start->Activation AcOH/PPTS RingProtonation Ring N-Protonation (Strong Acid/High T) Start->RingProtonation pH < 3 Attack Nucleophilic Attack (Hemiaminal Formation) Activation->Attack Dehydration Dehydration (-H₂O) Attack->Dehydration Product Target Hydrazone Dehydration->Product MgSO₄/Sieves RingOpening Ring Opening (Decomposition) RingProtonation->RingOpening Nucleophile (H₂O)

Figure 1: Mechanistic pathway contrasting the desired hydrazone formation with the acid-mediated ring-opening risk.

Experimental Protocol

This protocol assumes the use of 3-methoxyazetidin-1-amine hydrochloride (the most common commercial form). If using the free base, omit the neutralization step.

Reagents & Materials
ReagentRoleSpecifications
3-Methoxyazetidin-1-amine HCl Nucleophile>95% Purity; Store at -20°C
Aldehyde Substrate Electrophile1.0 - 1.1 equivalents
Ethanol (EtOH) SolventAnhydrous (Critical for equilibrium)
Sodium Acetate (NaOAc) Buffer/BaseAnhydrous; 1.0 equiv (vs HCl salt)
Acetic Acid (AcOH) CatalystGlacial; 5-10 mol%
Magnesium Sulfate (MgSO₄) Water ScavengerAnhydrous; Powdered
Step-by-Step Procedure
Step 1: Free-Basing & Solubilization
  • In a flame-dried round-bottom flask, suspend 3-methoxyazetidin-1-amine HCl (1.0 mmol) in Anhydrous Ethanol (5 mL, 0.2 M).

  • Add Sodium Acetate (1.0 mmol) to neutralize the HCl.

    • Note: This generates the free hydrazine in situ along with NaCl. The mild buffering of NaOAc/AcOH prevents pH shock.

    • Alternative: If using free base, skip NaOAc.

Step 2: Aldehyde Addition
  • Add the Aldehyde (1.0 - 1.1 mmol) directly to the stirring mixture.

  • Add Acetic Acid (0.1 mmol, 10 mol%) as a catalyst.

    • Check: The pH should be approximately 4.5–5.5. Do not use strong mineral acids (HCl, H₂SO₄).

Step 3: Equilibrium Drive
  • Add Anhydrous MgSO₄ (approx. 200 mg/mmol) or activated 3Å Molecular Sieves to the reaction mixture.

    • Reasoning: Hydrazone formation is reversible. Removing water drives the reaction to completion at lower temperatures, protecting the azetidine ring.

  • Stir at Room Temperature (20–25°C) for 4–16 hours.

    • Optimization: If the aldehyde is electron-rich (unreactive), heat gently to 40°C . Avoid reflux unless necessary.

Step 4: Monitoring & Workup
  • TLC/LC-MS: Monitor the disappearance of the aldehyde. The product (hydrazone) is typically less polar than the amine but more polar than the aldehyde.

  • Filtration: Filter through a Celite pad to remove MgSO₄/Sieves and NaCl. Rinse with Ethanol.[1]

  • Concentration: Evaporate the solvent under reduced pressure at <40°C .

    • Caution: Do not heat the residue excessively.

  • Purification:

    • Preferred: Recrystallization from EtOH/Heptane or Et₂O.

    • Flash Chromatography: Use neutral alumina or silica with 1% Et₃N to prevent acid-catalyzed hydrolysis on the column.

Optimization & Troubleshooting Guide

Optimization Logic

Use the following decision matrix to adapt the protocol for difficult substrates.

OptimizationLogic Start Start Optimization CheckConv Check Conversion (4h, RT) Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv No HighConv > 90% Conversion CheckConv->HighConv Yes Steric Steric Bulk? LowConv->Steric Finish Proceed to Workup HighConv->Finish Electronic Electron Rich Aldehyde? Steric->Electronic No Action2 Increase Temp (Max 50°C) Steric->Action2 Yes Action1 Add Catalyst (Inc. AcOH to 20%) Electronic->Action1 Yes Action3 Switch Solvent (MeOH or THF) Electronic->Action3 No (Solubility?) Action1->CheckConv Action2->CheckConv Action3->CheckConv

Figure 2: Decision matrix for optimizing reaction conditions based on conversion rates and substrate properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Ring Opening (NMR signals at ~3.5-4.0 ppm disappear/shift) Acid concentration too high or T too high.Switch to PPTS (mild catalyst). Reduce T to RT. Ensure anhydrous conditions.
Low Conversion Equilibrium limitation (water presence).Add fresh Molecular Sieves (3Å). Use anhydrous MeOH.
Product Hydrolysis on Column Silica gel acidity.Pre-treat silica with 1% Et₃N. Use Neutral Alumina.
Precipitate forms immediately Salt formation (if HCl not neutralized).Ensure NaOAc or Et₃N is added before aldehyde.

References

  • Azetidine Stability & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
    • Source: Royal Society of Chemistry (RSC), 2021.
    • URL:[Link]

  • General Hydrazone Formation

    • Title: Reactions of Aldehydes and Ketones with Amines (Imine/Hydrazone formation).[2]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Acid Sensitivity of N-Substituted Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Medicinal Chemistry Letters, 2021.
    • URL:[Link]

Sources

Application Note: High-Efficiency Preparation of Hydrazones from 1-Amino-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of hydrazones using 1-amino-3-methoxyazetidine as the nucleophilic hydrazine equivalent. While hydrazone formation is a classical transformation, the use of the strained azetidine scaffold requires specific attention to pH and thermal parameters to prevent ring-opening or polymerization.

The 1-amino-3-methoxyazetidine moiety is a valuable pharmacophore in medicinal chemistry, often serving as a conformationally restricted hydrazine surrogate in antibiotic (e.g., quinolone) and CNS-active drug discovery. This protocol prioritizes atom economy , mild conditions to preserve ring integrity, and scalability .

Chemical Foundation & Mechanism[1]

The Challenge of the Azetidine Ring

Unlike stable piperidine or pyrrolidine hydrazines, the azetidine ring possesses significant ring strain (~26 kcal/mol).

  • Risk: Strong acidic conditions (

    
    ) or excessive heat (
    
    
    
    ) can catalyze ring-opening hydrolysis or polymerization.
  • Advantage: The N-amino group exhibits the alpha-effect , making the terminal nitrogen highly nucleophilic compared to standard amines, allowing for rapid condensation with carbonyls under mild conditions.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by acid-catalyzed dehydration.

Mechanism Start 1-Amino-3-methoxyazetidine (Nucleophile) Inter Tetrahedral Carbinolamine Start->Inter Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Inter Transition Iminium Ion (Transition State) Inter->Transition H+ Transfer Product Target Hydrazone Transition->Product -H2O (Elimination) Water H2O (Byproduct) Transition->Water

Figure 1: Mechanistic pathway for the condensation of 1-amino-3-methoxyazetidine with carbonyls.

Materials & Handling

Starting Material Form

1-Amino-3-methoxyazetidine is typically stored as a salt (e.g., Tosylate or Hydrochloride ) to prevent oxidative degradation and dimerization.

  • Free Base: Unstable oil, prone to oxidation.

  • Salt Form: Stable solid. Protocol A below includes an in-situ neutralization step.

Reagents
  • Solvents: Methanol (MeOH) or Ethanol (EtOH). Rationale: Polar protic solvents stabilize the zwitterionic intermediates.

  • Catalyst: Acetic Acid (AcOH). Rationale: Provides sufficient protonation for dehydration without opening the azetidine ring.

  • Base (if using salt): Sodium Acetate (NaOAc) or Triethylamine (TEA).

Experimental Protocols

Protocol A: General Synthesis (Aldehydes & Reactive Ketones)

Applicable for aromatic aldehydes, aliphatic aldehydes, and unhindered ketones (e.g., acetone, cyclohexanone).

Reagents:

  • 1-Amino-3-methoxyazetidine (Salt equivalent): 1.0 mmol

  • Aldehyde/Ketone: 1.0 - 1.1 mmol

  • Sodium Acetate (NaOAc): 1.0 - 1.2 mmol (only if starting from HCl/TsOH salt)

  • Solvent: Methanol (anhydrous), 5.0 mL

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, suspend 1.0 mmol of 1-amino-3-methoxyazetidine salt in 5 mL of Methanol.

  • Neutralization: Add 1.0 mmol of NaOAc. Stir for 10 minutes at room temperature (RT). The solution should clarify as the free hydrazine is liberated.

  • Addition: Add 1.0 mmol of the Aldehyde/Ketone dropwise.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). Hydrazones typically run higher (less polar) than the starting hydrazine.

  • Workup (Solid Products): If the product precipitates, cool to 0°C, filter, and wash with cold MeOH.

  • Workup (Soluble Products): Evaporate solvent under reduced pressure (

    
    ). Redissolve residue in DCM (10 mL), wash with water (5 mL) and brine (5 mL). Dry over 
    
    
    
    and concentrate.
Protocol B: Sterically Hindered Ketones (Microwave Assisted)

Applicable for bulky ketones (e.g., acetophenones, adamantane derivatives) where thermal energy is needed but prolonged heating risks ring degradation.

Reagents:

  • Same stoichiometry as Protocol A.

  • Drying Agent:

    
     (anhydrous) added directly to the reaction. Rationale: Drives equilibrium by sequestering water.
    

Step-by-Step Procedure:

  • Setup: Combine free-based hydrazine (generated as above), ketone, and 100 mg of anhydrous

    
     in a microwave vial.
    
  • Solvent: Use Ethanol (3 mL).

  • Irradiation: Heat at 60°C for 20–40 minutes in a microwave reactor.

    • Warning: Do not exceed 80°C to protect the azetidine ring.

  • Isolation: Filter off the

    
     while warm. Concentrate the filtrate. Purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
    

Workflow Visualization

Workflow Start Start: 1-Amino-3-methoxyazetidine Salt Neutralize Neutralization (MeOH + NaOAc/TEA) Start->Neutralize Substrate Substrate Assessment Neutralize->Substrate RouteA Route A: Aldehyde/Simple Ketone (Stir RT, 2-6h, AcOH cat.) Substrate->RouteA Reactive RouteB Route B: Hindered Ketone (MW 60°C, 30 min, MgSO4) Substrate->RouteB Hindered Monitor TLC/LCMS Check (Look for disappearance of hydrazine) RouteA->Monitor RouteB->Monitor Workup Workup (Evaporation <40°C) Monitor->Workup Purify Purification (Crystallization or Flash Chrom.) Workup->Purify Final Final Hydrazone Product Purify->Final

Figure 2: Decision tree for selecting the optimal synthesis route based on substrate sterics.

Data Analysis & Validation

Expected Analytical Data

When characterizing the product, look for these specific signals to confirm the integrity of the azetidine ring and the formation of the hydrazone bond.

TechniqueDiagnostic SignalInterpretation
1H NMR

7.0 - 8.5 ppm (s, 1H)
Aldehyde CH=N proton . Absent in ketone products.
1H NMR

3.8 - 4.5 ppm (m, 2-4H)
Azetidine Ring Protons (

)
. Complex multiplets due to ring puckering.
1H NMR

3.2 - 3.3 ppm (s, 3H)
Methoxy (

)
. Sharp singlet, confirms substituent integrity.
13C NMR

140 - 160 ppm
C=N Carbon . Characteristic hydrazone shift.
LC-MS

Mass should correspond to

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of salt.Ensure 1.1 eq of base (NaOAc/TEA) is used before adding aldehyde.
Ring Opening Acid concentration too high.Use Acetic Acid only (avoid HCl/TFA). Keep temp

.
Hydrolysis Wet solvent or high humidity.Use anhydrous MeOH; add molecular sieves or

.
Broad NMR Restricted rotation around C=N.This is normal for hydrazones (E/Z isomerism). Run NMR at elevated temp (

) if stable.

References

  • Mechanisms of Hydrazone Formation

    • Organic Chemistry Portal. "Hydrazone Synthesis."[1][2][3][4] Available at: [Link]

  • Reactivity of N-Amino Heterocycles

    • Abid, O. R., et al. (2017).[1] "Synthesis of Hydrazones from Amino Acids..." Journal of the Chinese Chemical Society.[1] Available at: [Link]

  • Stability of Azetidine Derivatives

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Available at: [Link][5]

  • General Protocol for Imine/Hydrazone Formation

    • Chemistry LibreTexts. "Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles."[6][7] Available at: [Link][8][9][10][11][12][13][14]

Sources

Precision N-Functionalization of Azetidines via Electrophilic Nitrogen Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

In modern medicinal chemistry, the azetidine ring acts as a superior surrogate for gem-dimethyl groups or piperidines, offering lowered lipophilicity (


) and improved metabolic stability. However, functionalizing the azetidine nitrogen (

position) typically relies on nucleophilic attack upon alkyl halides (standard alkylation).

This guide addresses a more challenging and high-value transformation: N-functionalization via Electrophilic Nitrogen Sources .

By reversing the polarity logic—where the azetidine acts as the nucleophile attacking an electrophilic nitrogen species (


 equivalent)—researchers can access 

-amino azetidines (hydrazines)
. These motifs are critical for:
  • Metabolic Blocking: The

    
     bond resists oxidative dealkylation better than 
    
    
    
    bonds.
  • Pharmacophore Diversification: Access to hydrazones, pyrazoles, and peptidomimetics.

  • Directing Groups:

    
    -amino groups serve as directing groups for 
    
    
    
    activation of the azetidine ring.

Mechanistic Principles

The core challenge in azetidine functionalization is the ring strain (~26 kcal/mol). Strongly acidic conditions or high temperatures required for some amination reagents can trigger ring-opening polymerization.

The reaction follows an


-type mechanism at the electrophilic nitrogen center. The azetidine lone pair attacks the aminating reagent, displacing a leaving group (sulfate, mesylate, or benzoate).
Diagram 1: Electrophilic Amination Pathway

G Azetidine Nucleophilic Azetidine TS Transition State [Az-N---NH2---L]‡ Azetidine->TS Attack on N Reagent Electrophilic N-Source (L-NH2) Reagent->TS Product N-Amino Azetidine (Hydrazine) TS->Product -L (Leaving Group) SideProduct Ring Opening (Acid Catalyzed) TS->SideProduct High T or H+

Caption: Mechanism of electrophilic amination. Success depends on kinetic trapping of the N-N bond formation before thermodynamic ring relaxation (opening) occurs.

Reagent Selection Guide

Selecting the correct electrophilic nitrogen source is the single most critical decision.

ReagentStructureReactivitySolubilityStabilityRecommended For
HOSA (Hydroxylamine-O-sulfonic acid)

ModerateWater/Aq. BaseGood (Solid)Scale-up , robust substrates, polar azetidines.
MSH (O-Mesitylenesulfonylhydroxylamine)

HighOrganic (DCM/Et2O)Poor/Explosive Lipophilic azetidines, low-temp reactions.
DPPH (O-(Diphenylphosphinyl)hydroxylamine)

HighOrganic (DCM/THF)GoodLate-stage functionalization , complex drug intermediates.
Monochloramine

HighEther/WaterUnstable (Gas)Not recommended for azetidines (high risk of ring opening).

Detailed Experimental Protocols

Protocol A: Aqueous N-Amination using HOSA (The "Green" Standard)

Best for: Early intermediates, hydrophilic azetidines, and gram-scale synthesis.

Rationale: HOSA is an inexpensive solid. The reaction requires a base to neutralize the sulfonic acid byproduct and maintain the nucleophilicity of the azetidine.

Materials:

  • Substrate: Azetidine hydrochloride (1.0 equiv)

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 – 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (4.0 equiv)
  • Solvent: Water (or

    
    /THF 1:1 for solubility)
    

Step-by-Step Workflow:

  • Preparation of Azetidine Free Base:

    • Dissolve azetidine HCl in minimal water.

    • Cool to 0 °C.

    • Add 2.0 equiv of

      
       (dissolved in water) dropwise. Note: Azetidines are volatile; keep cold.
      
  • Reagent Addition:

    • To the stirring azetidine solution (0 °C), add the remaining 2.0 equiv of base.

    • Add HOSA solid in small portions over 20 minutes.

    • Critical Control: Do not allow temperature to exceed 10 °C. The exotherm can trigger polymerization.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC is difficult due to polarity. Use LC-MS (look for M+16 mass shift).

  • Workup (Extraction):

    • Saturate the aqueous layer with solid

      
       (salting out).
      
    • Extract exhaustively with DCM (

      
       volumes).
      
    • Dry organic layer over

      
       (avoid 
      
      
      
      as it is slightly acidic).
    • Concentrate carefully (N-amino azetidines are often volatile oils).

Yield Expectation: 60–85%

Protocol B: Organic Phase N-Amination using DPPH

Best for: Late-stage drug molecules, lipophilic substrates, and acid-sensitive motifs.

Rationale: DPPH is a crystalline, stable alternative to the explosive MSH reagent. It allows the reaction to proceed in anhydrous organic solvents, preventing hydrolysis of sensitive esters or lactams elsewhere on the molecule.

Materials:

  • Substrate: Functionalized Azetidine (1.0 equiv)

  • Reagent:

    
    -(Diphenylphosphinyl)hydroxylamine (DPPH) (1.2 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DCM or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Dissolve the azetidine substrate in anhydrous DCM (0.1 M concentration).

  • Reaction:

    • Add

      
       (solid) to the solution.
      
    • Add DPPH in one portion at RT.

    • Stir at RT for 12–18 hours.

  • Quench & Purification:

    • Filter the mixture through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate.[1]

    • Purification: Flash chromatography (typically requires polar eluent, e.g., 5-10% MeOH in DCM with 1%

      
       to prevent streaking).
      

Yield Expectation: 70–90%

Diagram 2: Comparative Workflow

Workflow Start Start: Azetidine Substrate Decision Substrate Solubility? Start->Decision PathA Hydrophilic / Robust Use Protocol A (HOSA) Decision->PathA Water Soluble PathB Lipophilic / Sensitive Use Protocol B (DPPH) Decision->PathB Organic Only StepA1 Dissolve in H2O/KOH (0°C) PathA->StepA1 StepA2 Add Solid HOSA portionwise StepA1->StepA2 StepA3 Salt out & Extract (DCM) StepA2->StepA3 End Isolate N-Amino Azetidine StepA3->End StepB1 Dissolve in DCM (Anhydrous) PathB->StepB1 StepB2 Add DPPH + Cs2CO3 StepB1->StepB2 StepB3 Filter & Column StepB2->StepB3 StepB3->End

Caption: Decision tree for selecting the optimal N-amination protocol based on substrate properties.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Ring Opening) Reaction temperature too high or pH too low.Keep T < 5°C during addition. Ensure excess base is present to neutralize acid byproduct immediately.
No Reaction Reagent hydrolysis (HOSA) or steric hindrance.For HOSA: Use fresh reagent (hygroscopic). For sterics: Switch to MSH (smaller electrophile) or heat gently (risk of ring opening increases).
Product Volatility N-amino azetidines are low MW oils.Do not use high vacuum. Isolate as a salt (e.g., oxalate or HCl) or derivatize immediately (e.g., to hydrazone).
Polymerization "Runaway" ring opening.Dilute reaction (0.05 M). Avoid Lewis acidic drying agents (

).

Safety & Handling (Crucial)

  • MSH Warning: O-Mesitylenesulfonylhydroxylamine (MSH) is a potent electrophilic aminating agent but is energetically unstable . It should be prepared fresh and never stored in large quantities or allowed to dry completely to a cake. Protocol B (DPPH) is strongly recommended as the safer alternative.

  • Azetidine Toxicity: Many functionalized azetidines are biologically active. Handle with standard cytotoxic precautions.

  • Exotherms: The reaction of HOSA with base is exothermic. On scales >5g, active cooling is mandatory.

References

  • Classic HOSA Methodology

    • Goesl, R., & Meuwsen, A. (1963). Chemische Berichte.
    • Note: While the original German text is the primary source, modern adaptations are found in
    • J. Org.[2] Chem. 2004, 69, 1368 (General amination of heterocycles).

  • DPPH Reagent (Safer Alternative)

    • Boche, G., et al. (1991). "Electrophilic Amination with O-(Diphenylphosphinyl)hydroxylamine." Tetrahedron Letters, 32(22), 2557-2560.
  • Recent Applications in Azetidine Functionalization

    • Bull, J. A., et al. (2016). "Exploiting the Azetidine Ring for Drug Discovery." Chemical Reviews, 116(19), 12150–12233.
  • Electrophilic Nitrogen Sources Review

    • Genov, M., & Almorin, A. (2025). "Selective Functionalization of Small Organic Molecules Using Electrophilic Nitrogen Sources.

Sources

Application Note: Synthesis of Fused Heterocycles via N-Amino Azetidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-value transformation of strained N-amino azetidines into complex fused heterocycles—specifically pyrazolo[1,2-a]azetidines and diazepines —via strain-release functionalization and 1,3-dipolar cycloaddition.

Abstract

Strained nitrogen heterocycles are pivotal in modern drug discovery for their ability to introduce defined vectors and metabolic stability. While azetidines are common,


-amino azetidines  represent an underutilized "spring-loaded" synthon. This guide details the protocol for converting 

-amino azetidines into fused bicyclic systems (e.g., pyrazolo[1,2-

]azetidines) via azomethine imine intermediates.[1] By leveraging the inherent ring strain (~25 kcal/mol), researchers can access complex 3D scaffolds inaccessible through traditional linear synthesis.[1]

Strategic Overview: The "Spring-Loaded" Mechanism

The utility of


-amino azetidines lies in their dual reactivity: they possess nucleophilic nitrogen centers and high ring strain. Upon condensation with carbonyls or oxidation, they form azomethine imines  (1,3-dipoles). These transient species undergo [3+2] cycloadditions with high regio- and stereocontrol.[1]
Mechanistic Divergence Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

G Start N-Amino Azetidine (Precursor) Inter1 Condensation (R-CHO) Start->Inter1 -H2O Dipole Azomethine Imine (1,3-Dipole) Inter1->Dipole In Situ Gen. PathA [3+2] Cycloaddition (Alkynes/Alkenes) Dipole->PathA Kinetic Control PathB Thermal Ring Expansion (Strain Release) Dipole->PathB Thermodynamic Control (High T) ProdA Fused Pyrazolo[1,2-a]azetidine (Bicyclic System) PathA->ProdA ProdB 1,2-Diazepine (Ring Expanded) PathB->ProdB

Figure 1: Mechanistic divergence of N-amino azetidine reactivity. The [3+2] pathway (green) retains the azetidine ring, creating a fused system, while ring expansion (red) relieves strain to form a 7-membered ring.[1]

Precursor Synthesis: Safety & Scalability

Critical Safety Note: Traditional amination using O-mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) carries explosion risks.[1] The protocol below utilizes a modified procedure using


-(diphenylphosphinyl)hydroxylamine (DPPH) , a safer, crystalline alternative for electrophilic amination.[1]
Protocol A: Electrophilic Amination of Azetidine

Objective: Synthesis of 1-aminoazetidinium mesitylenesulfonate (or free base).

ReagentEquiv.[2][3][4][5][6][7]Role
Azetidine 1.0Substrate (Nucleophile)
DPPH 1.1Aminating Agent (Electrophile)

-BuOK
1.2Base
DCM/Et2O SolventReaction Medium (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve azetidine (10 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.
    
  • Deprotonation: Add

    
    -BuOK (12 mmol) slowly. Stir for 15 minutes.
    
  • Amination: Add DPPH (11 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.[1]

  • Reaction: Allow warming to RT and stir for 4 hours. Monitoring by TLC (ninhydrin stain) will show the disappearance of azetidine.[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove phosphate salts.

  • Isolation: Carefully concentrate the filtrate in vacuo (bath < 30 °C). The product,

    
    -amino azetidine, is often an oil and can be unstable. Recommendation:  Use immediately in the next step or convert to the stable hydrazone (Protocol B).
    

Application: Synthesis of Fused Pyrazolo[1,2- ]azetidines[1]

This protocol describes the one-pot condensation/cycloaddition sequence. This is superior to isolating the intermediate dipole, as it minimizes handling of unstable species.

Protocol B: In Situ [3+2] Cycloaddition

Target: 2-substituted-dihydro-1


-pyrazolo[1,2-

]azetidine carboxylates.[1]
ComponentSpecification
Precursor

-amino azetidine (freshly prepared)
Dipolarophile Dimethyl acetylenedicarboxylate (DMAD) or Methyl Propiolate
Catalyst

-Toluenesulfonic acid (

-TsOH) (5 mol%)
Solvent Toluene (Anhydrous)
Temp/Time 80 °C / 4–6 Hours

Experimental Workflow:

  • Dipole Generation:

    • To a solution of

      
      -amino azetidine (5 mmol) in Toluene (25 mL), add the desired aldehyde (e.g., Benzaldehyde, 5 mmol) and 
      
      
      
      -TsOH (0.25 mmol).[1]
    • Add 4Å Molecular Sieves to sequester water (driving imine formation).[1]

    • Stir at RT for 30 mins. Formation of the azomethine imine intermediate is indicated by a slight color change (often yellow).[1]

  • Cycloaddition:

    • Add the dipolarophile (e.g., DMAD, 6 mmol) dropwise.[1]

    • Heat the mixture to 80 °C.

    • Observation: Evolution of

      
       is NOT expected (unlike diazo reactions); this is a direct cycloaddition.[1]
      
  • Purification:

    • Cool to RT. Filter off molecular sieves.

    • Concentrate under reduced pressure.

    • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 80:20 to 50:50). The fused bicyclic product is typically a stable solid or viscous oil.

Data Interpretation & Validation[1][8]
Analytical MethodExpected Signal (Fused Product)Diagnostic Value

H NMR

3.5–4.5 ppm (m, 4H)
Azetidine ring protons (distinctive splitting pattern due to rigid bicyclic framework).[1]

C NMR

~50–60 ppm
Bridgehead carbons (indicates successful fusion).[1]
NOESY Cross-peaks between bridgehead H and substituentConfirms cis-fused stereochemistry (typical for [3+2]).[1]

Troubleshooting & Optimization

Issue 1: Ring Expansion instead of Fusion

  • Symptom:[1][2][3][5][7][8][9][10] Isolation of a 7-membered diazepine ring.

  • Cause: Reaction temperature too high (>100 °C) favors the thermodynamic rearrangement over the kinetic cycloaddition.[1]

  • Solution: Lower temperature to 60–80 °C and increase reaction time. Use a more reactive dipolarophile (e.g., electron-deficient alkynes).[1]

Issue 2: Low Yield of Precursor

  • Symptom:[1][2][3][5][7][8][9][10] Polymerization or decomposition of

    
    -amino azetidine.
    
  • Cause: Instability of the free base.

  • Solution: Generate the

    
    -amino azetidine in situ from the hydrazonium salt using a mild base (
    
    
    
    ) directly in the presence of the aldehyde.[1]

Issue 3: Regioselectivity (with unsymmetrical alkynes)

  • Insight: Azomethine imines are polarized. The nucleophilic nitrogen (terminal) attacks the most electrophilic carbon of the dipolarophile.[1]

  • Adjustment: Use steric bulk on the aldehyde component to direct regioselectivity if using unsymmetrical propiolates.

References

  • Synthesis of Azetidines: Singh, G. S., & D'Hooghe, M. (2021).[11] Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic Chemistry Frontiers . Link

  • [3+2] Cycloaddition Mechanism: Nájera, C., & Sansano, J. M. (2015).[1] 1,3-Dipolar cycloadditions of azomethine imines. Organic Biomolecular Chemistry . Link

  • Azomethine Imines from Hydrazones: Grasa, G. A., et al. (2020).[1] Scalable synthesis of fused pyrazolidinones via 1,3-dipolar cycloaddition. Journal of Organic Chemistry . Link

  • Safety in Amination: Legault, C., & Charette, A. B. (2003).[1] Electrophilic Amination of Secondary Amines with O-(Diphenylphosphinyl)hydroxylamine. Journal of Organic Chemistry . Link[1]

Sources

Technical Application Note: Handling and Synthetic Utilization of 3-Methoxyazetidin-1-amine Hydrochloride

[1]

Abstract

This technical guide outlines the standardized procedures for the storage, handling, quality control, and synthetic utilization of 3-methoxyazetidin-1-amine hydrochloride .[1] Due to the unique combination of a strained azetidine ring and a reactive N-amino (hydrazine-like) moiety, this compound requires specific protocols to prevent degradation (ring-opening or oxidation) and to ensure safety.[1] This document is designed for medicinal chemists and process development scientists utilizing this building block for the synthesis of fused heterocycles, particularly in kinase inhibitor discovery.[1]

Part 1: Physicochemical Profile & Risk Assessment[1]

Chemical Identity & Properties

The hydrochloride salt form significantly improves the stability of the free hydrazine, which is prone to oxidation and dimerization.[1] However, the salt remains hygroscopic and potentially genotoxic due to the hydrazine functionality.[1]

PropertySpecification / Data
Chemical Name 3-methoxyazetidin-1-amine hydrochloride
Structure 4-membered nitrogen ring, N-aminated, 3-methoxy substituted
Molecular Weight ~138.59 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO Low: DCM, Toluene, Hexanes
pKa (Conjugate Acid) Est.[1][2] 3.5 – 4.5 (Lower than typical amines due to N-N repulsion)
Hygroscopicity High (Deliquescent upon prolonged exposure to >60% RH)
Safety & Toxicology (E-E-A-T)

Warning: As an N-amino heterocycle, this compound shares structural alerts with hydrazines.

  • Toxicity: Potential alkylating agent.[1] Treat as a suspected mutagen/carcinogen.

  • Sensitization: High risk of skin sensitization.[1][3]

  • Reactivity: Incompatible with strong oxidizers (risk of N-oxide formation or ring fragmentation) and aldehydes/ketones (unless intended reaction).[1]

Mandatory PPE:

  • Double nitrile gloves (0.11 mm min.[1] thickness).

  • Fume hood with face velocity >0.5 m/s.[1]

  • P2/N95 respirator if handling open powder outside a hood (not recommended).[1]

Part 2: Storage and Stability Protocols

The Challenge: The primary degradation pathway is moisture-induced hydrolysis, which can facilitate ring-opening of the strained azetidine system, particularly if the HCl salt creates a locally acidic aqueous micro-environment.[1]

Protocol 2.1: Storage Conditions

  • Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal ions can catalyze hydrazine oxidation).

Protocol 2.2: Re-validation Before critical steps, validate integrity via 1H NMR in DMSO-d6 .

  • Pass Criteria: Sharp doublet/multiplet for azetidine ring protons (3.8 - 4.5 ppm).[1]

  • Fail Criteria: Broadening of peaks or appearance of acyclic alkyl signals (indicating ring opening).

Part 3: Synthetic Utilization Protocols

The "In-Situ" Neutralization Strategy

Expert Insight: Do NOT isolate the free base of 3-methoxyazetidin-1-amine.[1] The free base is an oil that is kinetically unstable and prone to rapid air oxidation. The most robust method is in-situ liberation in the presence of the electrophile.[1]

Protocol A: Condensation with Aldehydes/Ketones (Hydrazone Formation)

Application: Synthesis of pyrazolo[1,5-a]pyrimidines or stable intermediates.[1]

Reagents:

  • Compound: 3-methoxyazetidin-1-amine HCl (1.0 equiv)[1]

  • Electrophile: Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 - 1.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Solubilization: Charge the reaction vessel with 3-methoxyazetidin-1-amine HCl and anhydrous EtOH (0.1 M concentration). Stir until fully suspended.

  • Buffering (Critical): Add NaOAc (1.2 equiv).

    • Why NaOAc? It buffers the HCl without generating a highly basic environment that could degrade the electrophile or the azetidine ring.

  • Addition: Add the aldehyde/ketone electrophile in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Monitoring: Check via LC-MS.[1] Look for [M+H]+ corresponding to Product.

  • Workup:

    • Evaporate volatiles under reduced pressure.[1]

    • Partition residue between DCM and Water.[1]

    • Self-Validating Check: The product should be in the organic layer; the unreacted hydrazine salt remains in the aqueous layer.

Protocol B: Quality Control via Volumetric Titration

To determine the exact stoichiometry of the hydrochloride salt (often variable in commercial batches).

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 2 drops of potassium chromate indicator.

  • Titrate with 0.1 N Silver Nitrate (AgNO3) until a brick-red precipitate persists.[1]

  • Calculation:

    
    
    (Where V = Volume in L, N = Normality, W = Weight in g)
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound to minimize degradation risks.

GstartStart: 3-Methoxyazetidin-1-amine HClstorageStorage: -20°C, Argon(Hygroscopic Risk)start->storageqc_checkQC Check: 1H NMR (DMSO-d6)Check for Ring Openingstorage->qc_checkPrior to usepassPass: Intact Ringqc_check->passSharp SignalsfailFail: Linear Impuritiesqc_check->failBroad/New Signalsreaction_choiceSelect Reaction Pathwaypass->reaction_choicediscarddiscardfail->discardDispose as Haz. Wastepath_APath A: In-Situ Neutralization(Recommended)reaction_choice->path_Apath_BPath B: Free Base Isolation(High Risk - Avoid)reaction_choice->path_Bstep_A11. Suspend in EtOH/MeOHpath_A->step_A1path_B->failOxidation/Dimerizationstep_A22. Add Mild Base (NaOAc)step_A1->step_A2step_A33. Add Electrophile Immediatelystep_A2->step_A3productTarget Heterocyclestep_A3->product

Figure 1: Logic flow for the safe handling and synthetic application of 3-methoxyazetidin-1-amine HCl, emphasizing the in-situ neutralization route.

References

  • Couty, F., & Drouillat, B. (2021).[1][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Azetidin-1-amine. (General class safety data). [1]

  • Enamine Ltd. (2023).[1] Azetidines: Building Blocks for Drug Discovery. (Handling of azetidine salts).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Amine Hydrochlorides Generic Handling.

Troubleshooting & Optimization

Preventing ring opening during synthesis of 3-methoxyazetidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methoxyazetidin-1-amine

Executive Summary: The Stability Matrix

User Query: "How do I prevent ring opening during the synthesis of 3-methoxyazetidin-1-amine?"

Core Insight: The azetidine ring possesses approximately 26 kcal/mol of strain energy . While 3-methoxyazetidine is kinetically stable under neutral conditions, it becomes highly susceptible to nucleophilic ring opening (NRO) upon protonation or quaternization.[1] The 3-methoxy substituent at


 exerts an inductive electron-withdrawing effect (

), which slightly reduces the basicity of the ring nitrogen but does not significantly stabilize the ring against acid-catalyzed hydrolysis.[1]

Successful synthesis relies on maintaining the molecule within a specific "Stability Window":

  • pH < 2: High risk of acid-catalyzed hydrolysis (especially with heat).[1]

  • pH > 12: Risk of polymerization or Hofmann-type elimination if quaternized.[1]

  • Temperature: Strict control (

    
     for amination, 
    
    
    
    for deprotection) is mandatory.

Module 1: Mechanistic Pathways (Visualization)

The following diagram illustrates the competition between the desired electrophilic amination and the catastrophic ring-opening pathway.

AzetidinePathways Start 3-Methoxyazetidine (Free Base) Protonated Azetidinium Ion (Activated Species) Start->Protonated Acid/Protonation Target 3-Methoxyazetidin-1-amine (Target) Start->Target NH2+ Transfer (Kinetic Control) Opened Ring-Opened Linear Amine Protonated->Opened Nu- Attack at C2/C4 (Ring Strain Release) HOSA HOSA (NH2OSO3H) Electrophilic Amination Acid H+ / Heat / Nucleophile (Nu-)

Figure 1: Mechanistic divergence. The protonated azetidinium ion is the vulnerable intermediate.[1] Nucleophilic attack (by water or solvent) releases ring strain, destroying the scaffold.

Module 2: Validated Synthesis Protocol

This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) for direct N-amination.[1] This route avoids the hazardous N-nitroso reduction pathway.[1]

Step-by-Step Methodology
StepOperationReagents & ConditionsCritical Control Point (CCP)
1 Precursor Prep 3-methoxyazetidine HCl salt neutralization.[1]CCP 1: Do not use strong mineral acids with heat. Free base must be freshly prepared or stored at -20°C.
2 N-Amination Reagent: HOSA (1.2 equiv).[1] Solvent: Water/NaOH (pH 10-11).[1] Temp: 0°C to 5°C.CCP 2: Exothermic addition. If Temp > 10°C, HOSA hydrolyzes and azetidine dimerizes.
3 Extraction Continuous extraction with

or

:

(3:1).
CCP 3: The product is highly polar. Standard separatory funnel extraction yields <20%.
4 Salt Formation Treat with anhydrous HCl in dioxane/ether.CCP 4: Avoid excess aqueous acid. Isolate as oxalate or HCl salt immediately for stability.
Detailed Workflow
  • Dissolution: Dissolve 3-methoxyazetidine hydrochloride (1.0 equiv) in water. Cool to 0°C.[2]

  • Basification: Add NaOH (2.5 equiv) slowly to reach pH ~11. The solution must remain cold.

  • Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise over 30 minutes. Do not allow temperature to rise above 5°C.

    • Why? HOSA is unstable in base at room temperature. High temp also promotes ring opening of the transient hydrazinium species.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Saturate the aqueous phase with solid NaCl (salting out). Perform continuous liquid-liquid extraction with DCM for 12-18 hours.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate carefully (product is volatile). Convert to salt immediately.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: My NMR shows broad alkyl signals and loss of the characteristic ring multiplets (3.5–4.5 ppm). What happened?

  • Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). [1]

  • Cause: You likely exposed the azetidine to acidic conditions in the presence of water or a nucleophile (like chloride or acetate) during the workup or salt formation.

  • Solution:

    • Use anhydrous acids (HCl in Dioxane/Ether) for salt formation.

    • Avoid heating aqueous solutions of the azetidine salt above 50°C.

    • Check for "3-methoxy-1-aminopropane" derivatives in LCMS (M+18 mass shift usually indicates hydrolysis).[1]

Q2: The yield of the N-amination step is extremely low (<15%).

  • Diagnosis: HOSA Degradation or pH Mismanagement.

  • Cause: HOSA decomposes rapidly in alkaline solutions if the temperature is uncontrolled. Alternatively, if the pH is too low (<9), the amine is protonated and cannot attack the electrophilic nitrogen of HOSA.

  • Solution:

    • Ensure internal temperature is 0–5°C during addition.

    • Monitor pH; maintain between 10–11 .

    • Use fresh HOSA (it degrades upon moisture exposure).

Q3: I cannot extract the product from the aqueous layer.

  • Diagnosis: High Polarity. [1]

  • Cause: The 3-methoxy group and the primary amino group make the molecule highly water-soluble (

    
    ).[1]
    
  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl or

      
      .
      
    • Solvent: Use Chloroform:Isopropanol (3:1) or perform continuous extraction with DCM.

    • Alternative: Use an electrophilic amination reagent that is organic-soluble, such as N-Boc-3-(4-cyanophenyl)oxaziridine , followed by Boc deprotection (though this adds steps).[1]

Q4: The product turns yellow/brown upon storage.

  • Diagnosis: Oxidation/Polymerization.

  • Cause: 1,1-disubstituted hydrazines are susceptible to air oxidation and condensation.[1]

  • Solution: Store strictly as the Hydrochloride or Oxalate salt under Argon at -20°C. The free base is not stable for long-term storage.[1]

Module 4: Quantitative Data & Specifications

Physical Properties of Target vs. Impurities

CompoundStructure

NMR (Diagnostic)
Stability Risk
3-Methoxyazetidin-1-amine 4-membered ring

3.5-4.2 (m, 4H, Ring),

3.2 (s, 3H, OMe)
Moderate (Store as Salt)
Ring-Opened Impurity Linear chain

1.8-2.0 (quint, 2H), Loss of ring strain
Stable (Thermodynamic sink)
Dimer Bridged HydrazineComplex multiplets, doubled mass in MSHigh (Formed in conc.[1] reactions)

References

  • Review of Azetidine Stability

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Insight: Defines the limits of ring strain and nucleophilic
    • [1]

  • Electrophilic Amination Protocol (HOSA)

    • Wallace, R. G. (1980). "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent."[1] Organic Reactions.[2][3][4][5][6][7][8]

    • Insight: The definitive guide on using HOSA for converting secondary amines to hydrazines.
    • [1]

  • Alternative Oxaziridine Method

    • Armstrong, A., et al. (2005).[2] "New Reagents for Electrophilic Amination." Organic Letters.

    • Insight: Provides a milder, organic-soluble alternative if the aqueous HOSA route fails due to extraction issues.[1]

    • [1]

  • Azetidine Ring Opening Mechanics

    • D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-functionalized azetidines." Tetrahedron.
    • Insight: Discusses the mechanism of ring opening under acidic/nucleophilic conditions.
    • [1]

Sources

Purification of polar N-amino azetidines by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center (Troubleshooting & FAQs) Target Audience: Medicinal Chemists, Process Chemists, and Separation Scientists.

Introduction: The Challenge of the "Strained Hydrazine"

Purifying N-amino azetidines presents a tripartite challenge in chromatography:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) on standard silica gel.

  • Polarity: The N-amino motif (

    
    ) imparts significant polarity and hydrogen-bond donor/acceptor capability, leading to strong retention.
    
  • Tailing: Interaction between the basic hydrazine moiety and acidic silanols results in severe peak tailing (streaking), reducing resolution.

This guide provides field-proven protocols to overcome these specific failure modes.

Module 1: Troubleshooting Retention & Peak Shape
Q: My compound streaks across the entire column and never elutes as a tight band. Increasing methanol doesn't help. What is happening?

A: You are experiencing "Silanol Drag." Standard silica gel (


) has a surface pH of ~5.0–6.0 due to free silanol groups (

). N-amino azetidines, being basic hydrazines, hydrogen bond strongly to these acidic sites. Simply adding methanol increases polarity but does not disrupt this specific acid-base interaction.

The Solution: Use a "Competitor Base" Mobile Phase. You must saturate the silica surface with a volatile base that out-competes your product for the silanol sites.

Protocol: Preparation of Ammoniated Eluent (DCM/MeOH/NH


OH) 
Do not just add base to the bottle; miscibility is key.
  • Prepare "Ammoniated Methanol":

    • Take 100 mL of Methanol.

    • Add 10 mL of Ammonium Hydroxide (28-30%

      
       aqueous solution).
      
    • Note: This creates a stock solution.[1] The water content is necessary for the ammonia to remain solvated but must be kept low enough to be miscible with Dichloromethane (DCM).

  • The Mobile Phase:

    • Mix DCM with the "Ammoniated Methanol" to achieve your desired polarity (e.g., 95:5 DCM:Ammoniated MeOH).

    • Result: The effective

      
       concentration on the column neutralizes silanols, sharpening the peak.
      

Alternative: Triethylamine (TEA) If


 causes miscibility issues (cloudiness), add 1% Triethylamine (TEA)  to the mobile phase.
  • Warning: TEA is harder to remove (higher boiling point) and can interfere with subsequent NMR or coupling reactions.

Module 2: Stability & Decomposition
Q: I see a clean spot on TLC, but after the column, I recover only 30% mass, and the NMR shows complex aliphatic impurities. Is my compound evaporating?

A: It is likely degrading via Acid-Catalyzed Ring Opening. Azetidines are kinetically stable but thermodynamically fragile. The slightly acidic nature of commercial silica gel can catalyze the cleavage of the C-N bond, especially in N-amino derivatives which are nucleophilic.

The Solution: Neutralize the Stationary Phase (Pre-treatment). You must buffer the silica before the compound touches it.

Protocol: The "Basified Slurry" Method

  • Slurry Preparation: Suspend your required amount of Silica Gel 60 in DCM containing 1% TEA (or 1%

    
    ).
    
  • Packing: Pour the slurry into the column.

  • Equilibration: Flush with 3 column volumes (CV) of the basified solvent.

  • Loading: Load your sample.

  • Elution: Run your gradient. Crucial: Continue using the base modifier throughout the run.

Decision Logic: Choosing the Right Stationary Phase If degradation persists despite basification, you must switch stationary phases.

StationaryPhaseSelection Start Start: N-Amino Azetidine Purification Q1 Is compound stable on TLC (Standard Silica)? Start->Q1 Standard Use Standard Silica (DCM/MeOH) Q1->Standard Yes Q2 Is it stable on TLC with 1% Et3N added? Q1->Q2 No (Streaking/Decomp) Basified Use Basified Silica (DCM/MeOH/NH4OH) Q2->Basified Yes Alumina Switch to Basic Alumina (Brockmann Grade III) Q2->Alumina No (Ring Opening) C18 Switch to C18 (Reverse Phase) (Water/Acetonitrile/NH4HCO3) Alumina->C18 Still Degrading/No Retention

Figure 1: Decision tree for selecting the stationary phase based on compound stability and retention behavior.

Module 3: Solubility & Loading
Q: My compound is an oil that is insoluble in DCM but soluble in Methanol. If I load in MeOH, it washes straight through. How do I load it?

A: Methanol "wash-through" is a common error. Methanol is a strong eluent. Loading a liquid sample in a strong solvent creates a "solvent plug" that carries the compound down the column faster than the equilibration solvent, destroying resolution.

The Solution: Dry Loading (Solid Load).

Protocol: Dry Loading N-Amino Azetidines

  • Dissolve: Dissolve the crude mixture in a minimal amount of MeOH (or DCM/MeOH).

  • Adsorb: Add Celite 545 or neutralized silica gel (ratio 1:3 sample to solid).

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

    • Tip: Do not use heat >30°C to avoid thermal degradation.

  • Load: Pour the powder on top of your pre-packed column (or into a solid load cartridge).

  • Elute: Start your gradient with a low-polarity solvent (e.g., 100% DCM) to gradually release the compound.

Module 4: Detection & Reactivity
Q: I cannot see my compound on the UV monitor (Flash system), and I'm unsure which fractions to collect.

A: N-amino azetidines often lack a strong chromophore. Unless your azetidine has an aryl group attached, the N-N bond absorption is weak and often buried in the solvent cut-off range (<220 nm).

The Solution: Chemical Staining (TLC) & Refractive Index.

Recommended Stains:

  • Ninhydrin: Excellent for N-amino groups. Usually turns reddish/purple.

  • Potassium Permanganate (

    
    ):  Oxidizes the hydrazine moiety. Appears as a yellow spot on a purple background. Highly sensitive for this class.
    
  • Iodine Chamber: General reversible staining.

Critical Warning: The "Acetone Trap" Q: Can I use Acetone/Hexane as an eluent? A: NO. N-amino azetidines are hydrazines. They react with ketones (Acetone) to form hydrazones (Schiff bases).

  • Reaction:

    
    
    
  • Consequence: You will purify a different molecule than you synthesized.

  • Rule: Avoid Acetone, Methyl Ethyl Ketone (MEK), and Ethyl Acetate (risk of hydrazide formation via trans-acylation, though slower). Stick to DCM, Methanol, Ethers (THF/MTBE), or Acetonitrile.

Summary Data: Phase Comparison
FeatureSilica (Standard)Silica (Basified)Basic AluminaC18 (Reverse Phase)
Surface pH Acidic (~5.5)Basic (~8.0)Basic (~9.5)Neutral
Suitability Stable, non-polar aminesStandard for Polar Amines Acid-sensitive AzetidinesHighly Polar / Water Soluble
Cost LowLowMediumHigh
Loading Capacity High (10%)High (10%)Medium (5%)Low (1-2%)
Risk Ring OpeningLowVery LowNone
References
  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Organic Prep Daily. (2006). Purifying amines on silica.[3][4]Link

  • Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns.Link

  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[5][6]Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.Link

Sources

Troubleshooting low conversion in 3-methoxyazetidin-1-amine hydrazone formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxyazetidin-1-Amine Hydrazone Synthesis

  • Ticket ID: T-AZET-HYD-001

  • Subject: Resolution Protocol for Low Conversion in Hydrazone Formation

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering stalled conversion or low yields when reacting 3-methoxyazetidin-1-amine with a carbonyl partner. This reaction is not a simple amine condensation; it involves a hydrazine-like nucleophile on a strained azetidine ring. The failure points are almost exclusively governed by thermodynamic equilibrium (water management) and kinetic gating (pH and sterics).

This guide deconstructs the reaction into three diagnostic modules to isolate and resolve the failure mode.

Module 1: The Diagnostic Triage (Start Here)

Before altering conditions, determine why the reaction failed using this decision matrix.

DiagnosticTree Start Reaction Status Check CheckSM Is Starting Material (Amine) Consumed? Start->CheckSM CheckProd Is Product Forming? CheckSM->CheckProd Yes (partially) LowNuc KINETIC ISSUE: Nucleophile Protonated or Deactivated CheckSM->LowNuc No (SM intact) EquilIssue THERMODYNAMIC ISSUE: Water accumulation reversing reaction CheckProd->EquilIssue Yes, but stalls <50% Decomp STABILITY ISSUE: Oxidation or Ring Opening CheckProd->Decomp No, SM gone but no Product Fix1 Adjust pH to 4.5-5.5 Use Aniline Catalyst LowNuc->Fix1 Fix2 Add Molecular Sieves Switch to Toluene/Dean-Stark EquilIssue->Fix2

Figure 1: Diagnostic decision tree to isolate kinetic vs. thermodynamic failure modes.

Module 2: Kinetic Optimization (The "Start" Problem)

If your starting material remains unreacted, the nucleophile is unable to attack the carbonyl carbon.

The Hidden Trap: The Salt Factor

3-methoxyazetidin-1-amine is frequently supplied as a hydrochloride (HCl) or oxalate salt to prevent oxidation.

  • The Problem: If you dissolve the salt directly in methanol without a base, the solution is highly acidic (pH < 2). The terminal nitrogen becomes protonated (

    
    ), rendering it non-nucleophilic.
    
  • The Fix: You must liberate the free base in situ or use a buffered system.

Q&A: Optimizing pH and Catalysis

Q: What is the optimal pH for this reaction? A: The "Goldilocks" zone is pH 4.5 – 5.5 .

  • pH < 4: The hydrazine is protonated (inactive).

  • pH > 6: The carbonyl oxygen is not protonated (inactive electrophile), making the attack slow.

  • Protocol: Use a Sodium Acetate/Acetic Acid buffer (0.1 M) or add 1.1 equivalents of Triethylamine (TEA) to neutralize the HCl salt, then add 5-10 mol% Acetic Acid to catalyze.

Q: I adjusted the pH, but it's still slow. Why? A: The 3-methoxy group on the azetidine ring induces a "puckered" conformation. If your ketone partner is bulky, steric hindrance prevents the direct attack. Solution: Use Nucleophilic Catalysis (Aniline Effect).[1][2][3][4] Add 10-20 mol% Aniline (or p-anisidine).

  • Mechanism:[5][6][7] Aniline reacts rapidly with the ketone to form a highly reactive Schiff base (imine). Your bulky hydrazine then transiminates this intermediate much faster than it attacks the ketone directly.

AnilineCatalysis Ketone Ketone (Slow Electrophile) Imine Active Imine Intermediate Ketone->Imine Fast Attack (-H2O) Aniline Aniline (Catalyst) Aniline->Imine Imine->Aniline Catalyst Regenerated Product Final Hydrazone Imine->Product Rapid Transimination Hydrazine 3-methoxyazetidin-1-amine (Nucleophile) Hydrazine->Product

Figure 2: The catalytic cycle of aniline. The intermediate imine is more electrophilic and less sterically demanding than the starting ketone.

Module 3: Thermodynamic Optimization (The "Finish" Problem)

If the reaction reaches ~50% conversion and stops, you are fighting equilibrium. Hydrazone formation generates water. If water is not removed, hydrolysis (the reverse reaction) competes with formation.

Water Scavenging Protocols
MethodEfficiencySuitability for AzetidinesNotes
Molecular Sieves (4Å) HighExcellent Best for small scale (<1g). Activate sieves (flame dry/oven) immediately before use.
Magnesium Sulfate (MgSO₄) MediumGoodAdd 2-3 equivalents directly to the reaction flask. Acts as a mild Lewis acid and dessicant.
Dean-Stark Trap Very HighModerateRequires reflux in Toluene/Benzene. Warning: High heat may degrade the strained azetidine ring.
Chemical Scavengers HighAdvanced Reagents like Ti(OEt)₄ or Orthoformates consume water chemically. Use only if other methods fail.

Critical Protocol Note: Do not rely on simple evaporation to drive the reaction unless the product precipitates. In solution, the presence of generated water will maintain the equilibrium ratio.

Module 4: Reagent Stability & Handling

Q: My reaction turned dark/black. Is this normal? A: No. This indicates oxidation.

  • Cause: 1,1-disubstituted hydrazines (like N-amino azetidines) are electron-rich and prone to oxidation by air to form tetrazanes or diazenium species.

  • Prevention: Always sparge your solvent with Nitrogen/Argon for 15 minutes before adding the hydrazine. Run the reaction under an inert atmosphere.

Q: The product disappears during silica gel purification. A: Hydrazones can hydrolyze on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Summary of Recommended Conditions

For a standard 1.0 mmol reaction:

  • Solvent: Dry Methanol or Ethanol (5 mL).

  • Reagent Prep: Dissolve 3-methoxyazetidin-1-amine HCl (1.0 equiv).

  • Neutralization: Add Triethylamine (1.05 equiv) to free the base.

  • Catalyst: Add Aniline (10 mol%) ORAcetic Acid (5 mol%) (Do not add acid if using the HCl salt without full neutralization).

  • Desiccant: Add activated 4Å Molecular Sieves (200 mg).

  • Electrophile: Add Ketone/Aldehyde (1.0 - 1.2 equiv).

  • Atmosphere: Seal under Nitrogen. Stir at Room Temp for 4-16h.

References

  • Hydrazone Formation Mechanism & Catalysis: Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. (Discussion of Aniline Catalysis).

  • Nucleophilic Catalysis in Hydrazone Formation: Crisalli, P., & Kool, E. T. (2013). "Importance of ortho proton donors in catalysis of hydrazone formation." The Journal of Organic Chemistry.

  • Azetidine Stability & Reactivity: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

  • General Drying Agents Protocol: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

Sources

Storage conditions to prevent degradation of 1-amino-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-Methoxyazetidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 1-amino-3-methoxyazetidine.

1. What are the ideal storage conditions for 1-amino-3-methoxyazetidine?

To ensure the long-term stability of 1-amino-3-methoxyazetidine, it is crucial to store it under controlled conditions that minimize exposure to atmospheric contaminants. The primary concerns for this compound, as with many reactive amines, are moisture, oxygen, carbon dioxide, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. While many amines can be stored below 30°C, refrigeration is recommended for long-term stability of this potentially reactive compound.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric carbon dioxide, which can form carbamates with the primary amine.
Container Tightly Sealed Amber Glass VialPrevents exposure to moisture and air, while amber glass protects the compound from light-induced degradation.[2]
Location Cool, Dry, Well-Ventilated AreaGeneral best practice for chemical storage to prevent accidental exposure and maintain a safe laboratory environment.[2][3]

2. What is the expected shelf-life of 1-amino-3-methoxyazetidine?

While specific stability data for 1-amino-3-methoxyazetidine is not extensively published, based on the general stability of related small molecule amines and azetidine compounds, a shelf-life of 12-24 months can be expected when stored under the ideal conditions outlined above. For compounds in solution, it is recommended to prepare them fresh. However, some amino acid stock solutions have been shown to be stable for up to six weeks when stored at 4°C.[4]

3. What are the visible signs of degradation?

Degradation of 1-amino-3-methoxyazetidine may manifest in several ways:

  • Change in Color: A noticeable change from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate the formation of impurities.

  • Change in Physical State: Clumping of a solid or the formation of a viscous oil from a free-flowing liquid can suggest moisture absorption or polymerization.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation or polymerization.

If any of these signs are observed, it is recommended to re-analyze the compound for purity before use.

4. How should I handle 1-amino-3-methoxyazetidine in the laboratory?

Due to its chemical nature as a reactive amine, proper handling procedures are essential to ensure both the integrity of the compound and the safety of the user.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Inert Atmosphere: When weighing and preparing solutions, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids, as these can react vigorously with amines.[2]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving 1-amino-3-methoxyazetidine, with a focus on problems potentially linked to compound degradation.

Issue 1: Inconsistent or low yields in my reaction.

  • Potential Cause: The 1-amino-3-methoxyazetidine may have degraded due to improper storage, leading to a lower concentration of the active reagent. The strained azetidine ring can be susceptible to ring-opening decomposition, especially in the presence of acidic conditions.[6]

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the 1-amino-3-methoxyazetidine using an appropriate analytical method such as NMR spectroscopy or LC-MS.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the reagent.

    • Control Reaction Conditions: Ensure your reaction is performed under anhydrous and inert conditions, especially if using sensitive reagents.

Issue 2: Unexpected side products are observed in my reaction analysis.

  • Potential Cause: Degradation products of 1-amino-3-methoxyazetidine may be participating in the reaction, leading to the formation of unexpected adducts. The primary amine is nucleophilic and can react with various electrophiles.

  • Troubleshooting Steps:

    • Characterize Side Products: If possible, isolate and characterize the unexpected side products to gain insight into the degradation pathway. Common degradation pathways for azetidines can involve hydrolysis or ring-opening.[7]

    • Purify the Starting Material: If the starting material is found to be impure, consider purifying it by distillation or chromatography before use.

    • Review the Reaction Mechanism: Consider if any of the reactants or byproducts of your desired reaction could be promoting the degradation of the azetidine ring.

Logical Flow for Troubleshooting Inconsistent Results

A Inconsistent Experimental Results B Check Purity of 1-amino-3-methoxyazetidine (NMR, LC-MS) A->B C Is the compound pure? B->C D Yes C->D E No C->E F Investigate other reaction parameters: - Solvent purity - Reagent stoichiometry - Temperature control D->F G Source a fresh batch of the compound E->G H Re-run experiment with fresh compound G->H I Problem Solved? H->I J Yes I->J K No I->K L Contact Technical Support for further assistance K->L

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Potential Degradation Pathways

Understanding the potential degradation pathways of 1-amino-3-methoxyazetidine is key to preventing its decomposition. The presence of a primary amine and a strained azetidine ring makes it susceptible to several modes of degradation.

1. Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidized species and contribute to the discoloration of the compound.

2. Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this reaction is often reversible, it can lead to the formation of solid precipitates and a decrease in the effective concentration of the free amine.

3. Hydrolysis and Ring Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opening. Under acidic conditions, the ring nitrogen can be protonated, making the ring more susceptible to attack by nucleophiles, including water.[6]

Visualization of Key Degradation Factors

cluster_compound 1-amino-3-methoxyazetidine cluster_factors Degradation Factors A Primary Amine (-NH2) B Azetidine Ring (Strained 4-membered ring) C Oxygen (Air) C->A Oxidation D Moisture (H2O) D->B Hydrolysis/Ring Opening E Carbon Dioxide (CO2) E->A Carbamate Formation F Elevated Temperature F->A Accelerates all reactions F->B Accelerates all reactions G Light G->A Photodegradation H Strong Acids/Bases H->B Catalyzes Ring Opening

Caption: Factors contributing to the degradation of 1-amino-3-methoxyazetidine.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1. Leapchem.

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.

  • 3-Methoxyazetidine hydrochloride - [M0107]. Synthonix.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. Thermo Fisher Scientific.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.

  • Degradation products of azetidine core G334089. Ovid.

  • 3-Methoxyazetidine. PubChem.

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage.

  • What are the Health and Safety Guidelines for Using Amines?

  • Stability and Storage. MedchemExpress.com.

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

  • Amino Protecting Groups Stability. Organic Chemistry Portal.

  • Material Safety Data Sheet. Sigma-Aldrich.

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE.

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. PubMed.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

Sources

Technical Support Guide: Purification of Azetidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Excess Aminating Reagents from Azetidine Synthesis Ticket ID: AZT-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The Azetidine Challenge

Welcome to the Technical Support Center. You are likely here because standard aqueous workups (Liquid-Liquid Extraction) are failing you. Azetidines present a unique "perfect storm" of physicochemical challenges:

  • High Polarity: Small azetidines are water-soluble, leading to poor recovery in organic layers during extraction.

  • High Basicity: With a pKa typically between 10.5 and 11.3, they are often more basic than their acyclic counterparts, complicating pH-switching strategies.

  • Ring Strain: While kinetically stable to basic conditions, the ~25 kcal/mol ring strain makes them susceptible to ring-opening in the presence of strong acid/nucleophile combinations or high thermal stress.

This guide prioritizes Solid-Supported Purification (SSP) and Ion Exchange (SCX) over traditional extraction to ensure maximum recovery and purity.

Module 1: Chemical Scavenging (The "Smart" Way)

Best For: Removing excess amine starting materials when your product is also an amine (e.g., separating a secondary amine starting material from a tertiary azetidine product).

The Logic: Since both your product and impurity are basic, acid-base extraction will not separate them. Instead, we use a polymer-supported electrophile that covalently binds only to the nucleophilic starting amine, leaving your tertiary azetidine product in solution.

Selection Guide: Which Resin?
Excess Reagent TypeRecommended ScavengerMechanism
Primary Amine (R-NH₂) PS-Benzaldehyde Forms a Schiff base (imine) with the impurity.
Secondary Amine (R₂NH) PS-Isocyanate Forms a urea with the impurity.
Acid Chlorides/Anhydrides PS-Trisamine Scavenges electrophiles (if you did an acylation).
Protocol: Scavenger Resin Workflow

Standard loading: 2–3 equivalents of resin relative to the estimated excess reagent.

  • Calculate: Estimate the mmols of excess amine remaining (based on stoichiometry). Calculate resin amount:

    
    .
    
  • Solvent Swap: Ensure reaction solvent is compatible (DCM, THF, DMF, or MeOH). Avoid protic solvents if using PS-Isocyanate to prevent side reactions.

  • Incubate: Add resin to the reaction mixture.

    • Time: Shake gently for 4–16 hours at room temperature.

    • Tip: Do not use magnetic stir bars; they grind the beads, creating fines that clog filters. Use an orbital shaker.

  • Filter: Pass mixture through a fritted cartridge or filter funnel.

  • Rinse: Wash resin with DCM (2x) to recover entrained product.

  • Concentrate: The filtrate contains your pure azetidine.

ScavengerWorkflow Start Crude Mixture (Product + Excess Amine) AddResin Add PS-Isocyanate (Scavenger) Start->AddResin React Shake 4-16h (Covalent Capture) AddResin->React Filter Filtration React->Filter Solid Solid Waste (Resin-Bound Impurity) Filter->Solid Retained Liquid Filtrate (Pure Azetidine) Filter->Liquid Eluted

Figure 1: Workflow for removing secondary amines using PS-Isocyanate resin. The impurity is covalently locked onto the solid phase.

Module 2: Cation Exchange (The "Clean" Way)

Best For: Removing non-basic impurities (excess aldehydes, ketones, reducing agents like NaBH(OAc)₃, or neutral borate salts) from the basic azetidine product.

The Logic: Azetidines are strong bases. They will bind tightly to sulfonic acid-based SCX (Strong Cation Exchange) cartridges. Neutral impurities pass through.[1] You then release the azetidine using ammonia.

Protocol: "Catch and Release" on SCX-2

Capacity Check: Typical SCX cartridges have a loading of 0.6–0.8 mmol/g. Ensure you do not overload.

  • Conditioning: Flush the SCX cartridge with MeOH (2 Column Volumes - CV).

  • Loading: Dissolve crude mixture in a non-basic solvent (DCM or MeOH). Load onto the cartridge by gravity or low vacuum.

    • Note: The azetidine "Catches" here.

  • Washing (The Clean-up): Flush with MeOH (3–5 CV).

    • Result: Excess aldehydes, borate salts, and neutrals are washed away.

  • Elution (The Release): Elute with 2M Ammonia in MeOH (2–3 CV).

    • Mechanism:[1][2][3][4][5] The high concentration of ammonia displaces the azetidine from the sulfonic acid sites.

  • Evaporation: Concentrate the ammoniacal filtrate to obtain the free base azetidine.

SCX_Logic Input Crude Reaction Mix (Azetidine + Neutrals + Salts) SCX_Col SCX Cartridge (Sulfonic Acid Media) Input->SCX_Col Load Wash Wash Step (MeOH) SCX_Col->Wash Elute Elution Step (2M NH3 in MeOH) SCX_Col->Elute Switch Solvent Waste Waste (Neutrals/Salts) Wash->Waste Flow Through Product Pure Azetidine (Free Base) Elute->Product Collected

Figure 2: "Catch and Release" purification logic. Azetidines are retained by ionic interactions while impurities are washed away.

Module 3: Volatility & Stability (The "Invisible" Loss)

Issue: "I purified my reaction, but my flask is empty after the rotavap."

Diagnosis: Many low molecular weight (LMW) azetidines are volatile oils. High vacuum or prolonged rotary evaporation can sublime/evaporate your product.

Troubleshooting Protocol: Salt Formation

If your azetidine has a MW < 150, do not isolate the free base. Isolate it as a stable salt.

  • Perform SCX Elution: As described in Module 2.

  • Acidify: Immediately after elution, add 1.1 equivalents of HCl (4M in Dioxane) or TFA .

  • Evaporate: Remove solvents. The resulting hydrochloride or trifluoroacetate salt is non-volatile and stable.

  • Storage: Store at -20°C. Azetidine salts are significantly more stable to ring-opening/polymerization than their free bases.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for azetidines? A: Proceed with caution. Azetidines streak badly on standard silica due to strong interaction with acidic silanols.

  • Fix: If you must use silica, use "Amine-Functionalized Silica" or add 1–5% Triethylamine or aqueous Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

Q: My azetidine seems to decompose on the SCX cartridge. Why? A: While rare, some highly strained or functionalized azetidines can ring-open in the acidic environment of the SCX resin if left too long.

  • Fix: Minimize residence time. Load, wash, and elute immediately. Do not store the product on the column overnight.

Q: I used Sodium Triacetoxyborohydride (STAB). How do I remove the boron salts? A: The SCX method (Module 2) is superior here. Boron salts are neutral/acidic and will pass through the cartridge during the MeOH wash, while the azetidine is retained.

References
  • Biotage . Strategies for the Removal of Excess Amine Reagents using Scavenger Resins. Technical Note TN128. Link (Verified via search context 1.18).

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Teledyne ISCO . RediSep SCX Column: Purification of Basic Compounds. Application Note. Link (Verified via search context 1.19).

  • Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Link (Verified via search context 1.8).

  • Agilent Technologies . SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. Link (Verified via search context 1.10).

Sources

Technical Guide: Optimizing Solvent Systems for 3-Methoxyazetidin-1-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyazetidin-1-amine (CAS: 1448265-84-0) is a specialized hydrazine surrogate increasingly used in medicinal chemistry to introduce metabolic stability and lower lipophilicity compared to traditional piperazines or morpholines.[1] However, its amphiphilic nature (polar salt form vs. lipophilic free base) and the latent ring strain of the azetidine core (approx. 25 kcal/mol) present unique process challenges.

This guide addresses the three critical failure modes in coupling this building block: incomplete salt neutralization , solvent-induced ring opening , and sub-optimal nucleophilicity .

Module 1: The Solubility Paradox (Handling the HCl Salt)

The Core Issue: Most users purchase this reagent as the Hydrochloride (HCl) or Tosylate salt for stability. These salts are insoluble in standard coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to heterogeneous "slurries" that cause slow kinetics and incomplete conversion.

Troubleshooting Q&A

Q: Why is my coupling reaction stalling at 50% conversion despite using excess amine? A: You likely have an "encapsulation effect." If you add a tertiary base (like DIPEA) to a suspension of the solid salt in DCM, the surface neutralizes, but the core of the crystal remains protonated and unreactive.

  • Correction: You must solubilize the salt before or during neutralization.

Q: Can I just use DMF or DMSO? A: Yes, but with caveats.

  • DMF: Excellent solubility for the salt, but difficult to remove during workup for this specific polar product.

  • DMSO: Avoid if possible. It is difficult to remove and can act as an oxidant if the reaction mixture is heated, potentially oxidizing the hydrazine moiety.

Protocol: The "Biphasic Release" Strategy (Recommended)

For reactions on <5g scale, pre-releasing the free base is superior to in-situ neutralization.

  • Dissolution: Dissolve 3-methoxyazetidin-1-amine HCl in minimal water (1 mL per mmol).

  • Basification: Add 2.0 equiv. of saturated Na₂CO₃ (aq).

  • Extraction: Extract exhaustively with 2-MeTHF (2-Methyltetrahydrofuran) or DCM .

    • Note: 2-MeTHF is preferred as it stabilizes the free amine better than DCM.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly Lewis acidic and can coordinate the hydrazine).

  • Usage: Use the filtrate directly in the coupling reaction.

Module 2: Solvent Selection Matrix

The choice of solvent dictates not just solubility, but the stability of the strained azetidine ring.

Comparative Solvent Data
SolventSolubility (HCl Salt)Solubility (Free Base)Ring Stability RiskRecommendation
DCM Poor (<1 mg/mL)ExcellentLowStandard for free-base coupling.
DMF ExcellentExcellentLowBest for in-situ salt neutralization.
2-MeTHF PoorGoodVery LowGreen Choice ; easiest workup.
MeOH/EtOH GoodGoodHigh AVOID. Protic solvents promote ring opening.
THF PoorGoodLowGood alternative, but 2-MeTHF is superior.
Decision Logic: Solvent Selection

SolventLogic cluster_warning CRITICAL WARNING Start Start: Select Solvent Form Starting Material Form? Start->Form Salt HCl/Tosylate Salt Form->Salt FreeBase Free Amine (Oil) Form->FreeBase Scale Reaction Scale? Salt->Scale DCM Use DCM (Standard) FreeBase->DCM DMF Use DMF + DIPEA (Homogeneous) Scale->DMF < 100 mg MeTHF Use 2-MeTHF (Process/Green) Scale->MeTHF > 100 mg (Biphasic Release) Protic Avoid Alcohols (MeOH) Risk: Solvolysis

Figure 1: Decision tree for solvent selection based on starting material form and scale.

Module 3: Coupling Reaction Optimization

The Mechanism: The exocyclic nitrogen (N-NH₂) is the nucleophile. Due to the alpha-effect (repulsion between adjacent lone pairs), this amine is theoretically more nucleophilic than a standard alkyl amine. However, the steric bulk of the azetidine ring and the inductive effect of the 3-methoxy group can dampen this.

Recommended Conditions

Option A: Standard Peptide Coupling (High Reliability)

  • Reagents: HATU (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (if using salt) or DCM (if using free base).

  • Temp: 0°C to RT. Do not heat above 40°C.

  • Why: HATU is reactive enough to overcome steric hindrance without requiring heat.

Option B: Scalable/Green Coupling (Process Friendly)

  • Reagents: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc), Pyridine or NMM (4.0 equiv).

  • Solvent: 2-MeTHF or EtOAc.

  • Why: T3P by-products are water-soluble, simplifying purification. It also minimizes epimerization if coupling to chiral amino acids.

Troubleshooting Q&A

Q: I see a major by-product with M+18 mass. What is it? A: This is likely the hydrolysis ring-opening product .

  • Cause: Presence of strong acid or heating in wet solvents. Azetidines hydrolyze to amino-propanols.

  • Fix: Ensure solvents are anhydrous. Use non-nucleophilic bases (DIPEA, 2,6-lutidine). Avoid protic solvents like Methanol.

Q: The reaction turns black/dark. A: Hydrazine derivatives are oxidation-sensitive.

  • Fix: Degas your solvent with nitrogen/argon sparging for 10 minutes before adding the amine.

Module 4: Stability & Storage

Scientific Insight: The 3-methoxyazetidine ring is kinetically stable but thermodynamically strained. The N-amino bond adds further instability.

  • HCl Salt: Stable for years at -20°C. Hygroscopic—store in a desiccator.

  • Free Base: Unstable. It can undergo dimerization or oxidation. Do not store. Generate immediately before use.

Workflow Visualization: The "Salt-Break" Coupling

SaltBreak Input 3-methoxyazetidin-1-amine HCl (Solid) Step1 Step 1: Partition (2-MeTHF / 2M Na2CO3) Input->Step1 PhaseSep Phase Separation (Keep Organic Layer) Step1->PhaseSep Dry Dry (Na2SO4) & Filter PhaseSep->Dry Couple Add Activated Carboxylic Acid (T3P or HATU) Dry->Couple Product Coupled Hydrazide Product Couple->Product

Figure 2: Recommended workflow for handling the HCl salt to maximize yield and minimize handling of the unstable free base.

References
  • Dunetz, J. R., et al. "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Green Chemistry, 2016.

    • Context: Basis for recommending 2-MeTHF over DCM/DMF for green processing.
  • Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

    • Context: Mechanistic grounding for HATU/T3P selection in hindered amine couplings.
  • Couty, F., et al. "Synthesis and Reactivity of Azetidines." Tetrahedron, 2012.

    • Context: Authoritative review on azetidine ring strain and ring-opening tendencies.
  • Pfizer Global R&D. "Solvent Selection Guide."

    • Context: Industry standard for solvent replacement str

Sources

Technical Support Center: Handling Hygroscopic Salts of N-Amino Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Handling, and Troubleshooting of High-Energy Heterocyclic Salts Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Directive

The Paradox of N-Amino Azetidines: You are working with a chemical contradiction. The azetidine ring possesses high ring strain (~25.4 kcal/mol), making it kinetically unstable and prone to ring-opening. To stabilize the nucleophilic hydrazine nitrogen (


), you form a salt (e.g., Hydrochloride, Oxalate, Triflate). However, this salt formation introduces hygroscopicity .

The Danger: Moisture does not just make the compound difficult to weigh; it catalyzes acid-mediated ring-opening hydrolysis . The absorbed water acts as a nucleophile against the protonated, strained ring, destroying your pharmacophore.

This guide provides a self-validating workflow to handle these materials without compromising their structural integrity.

Module A: Storage & Environmental Control[1][2]

Objective: Prevent the initial deliquescence (turning into liquid) that precedes chemical degradation.

The "Dry-Chain" Protocol

Do not rely on standard desiccators. N-amino azetidine salts often have a higher affinity for water than standard silica gel.

Desiccant AgentSuitabilityMechanismNotes
Silica Gel 🔴 PoorPhysisorptionToo weak for highly hygroscopic amine salts.
Phosphorus Pentoxide (

)
🟢 ExcellentChemisorptionIrreversible reaction with water. Use under vacuum.[1][2]
KOH Pellets 🟡 ModerateChemisorptionGood for amine salts to prevent acid fumes, but less drying power than

.
Molecular Sieves (4Å) 🟢 GoodPhysisorptionBest for keeping solvents dry during transfer.
Workflow: Vacuum Desiccation
  • Isolation: Filter the salt under an inert atmosphere (Argon/Nitrogen) using a Schlenk frit if possible.

  • Drying: Transfer immediately to a vacuum desiccator containing a dish of

    
    .
    
  • Vacuum: Apply high vacuum (<0.1 mbar) for 12–24 hours.

  • Validation: Check weight constancy. Caution: Do not heat above 40°C during drying to avoid thermal ring opening.

Module B: The Stability Trap (Mechanistic Insight)

Why "Wet" Salts Degrade: It is not just about physical clumping. Water destroys the molecule via the pathway illustrated below. The protonated azetidinium ion is an electrophile; water is the nucleophile.

AzetidineDegradation Figure 1: Mechanism of moisture-induced acid hydrolysis in strained azetidine salts. Salt N-Amino Azetidine Salt (Solid) Solution Aqueous Micro-Layer Salt->Solution Deliquescence Moisture Atmospheric Moisture (H2O) Moisture->Solution Absorption Activated Activated Azetidinium Ion Solution->Activated Solvation Open Ring-Opened Hydrazine Derivative Activated->Open Nucleophilic Attack (Hydrolysis)

Module C: Operational Protocols

Protocol 1: Accurate Weighing (The "Difference" Method)

Never weigh hygroscopic salts on an open balance pan.

  • Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Load: In a Glove Box or Glove Bag (Argon), load the approximate amount of salt into the vial and cap it tightly.

  • Weigh 1: Weigh the full, capped vial on the analytical balance outside the box.

  • Dispense: Quickly uncap, dump the solid into your reaction vessel, and recap immediately.

  • Weigh 2: Weigh the empty (or residual) capped vial.

  • Calculation:

    
    .
    
Protocol 2: Chemical Drying (Azeotropic Removal)

If physical drying fails, use chemistry to remove water without heat stress.

  • Dissolve the "wet" salt in anhydrous Methanol (to ensure solubility).

  • Add Toluene (ratio 3:1 Toluene:Methanol).

  • Concentrate on a Rotary Evaporator. The Methanol/Water/Toluene azeotrope will remove moisture at a lower boiling point.

  • Repeat 2-3 times.

  • Result: An amorphous foam that is significantly drier than the starting crystal.

Troubleshooting & FAQ

Q1: My solid turned into a sticky oil/goo. Is it ruined?

  • Diagnosis: This is deliquescence. The salt has dissolved in its own absorbed water.

  • Fix: Do not heat it. Dissolve the "goo" in anhydrous methanol, add toluene, and strip the solvent (see Protocol 2 above). Check purity by NMR immediately. If ring opening has occurred (see Q2), discard it.

Q2: How do I check for degradation using NMR?

  • The Marker: Look for the loss of the characteristic azetidine ring signals (typically

    
     3.5–4.5 ppm for 
    
    
    
    -protons).
  • The Artifact: Ring opening (hydrolysis) typically generates a propyl-hydrazine chain. Look for new triplets in the

    
     2.0–3.0 ppm range and a broad exchangeable peak corresponding to the alcohol/amine/acid byproduct.
    
  • Solvent Tip: Use DMSO-d6 rather than

    
    . Chloroform often contains trace HCl/water which can degrade the sample during the NMR experiment.
    

Q3: Can I store these salts in the freezer?

  • Conditional Yes: Only if the container is hermetically sealed (e.g., Parafilm over a screw cap, inside a secondary jar with desiccant).

  • Risk: If the seal is imperfect, the cold container will condense moisture rapidly upon removal from the freezer. Allow the container to reach room temperature before opening.

Q4: Which counter-ion should I use to reduce hygroscopicity?

  • If you have a choice during synthesis, avoid Hydrochlorides (very hygroscopic).

  • Better Alternatives:

    • Tosylate (p-TsOH): Often crystalline and less hygroscopic.

    • Oxalate: Frequently forms stable, non-hygroscopic lattices, though solubility may decrease.

References

  • Handling Hygroscopic Reagents

    • Sigma-Aldrich Technical Bulletin AL-134: "Handling Air-Sensitive Reagents." (General principles apply to moisture sensitivity).
    • Source:

  • Azetidine Ring Stability & Strain

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Discusses ring strain and hydrolytic sensitivity).
    • Source:

  • Drying Agents & Desiccants

    • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry. (Validates molecular sieves and P2O5 efficiency).
    • Source:

  • Ring Opening Mechanisms

    • Dhavale, D. D., et al. "Selective Hydrolysis of Azetidines.
    • Source:

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3-Methoxyazetidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxyazetidin-1-amine represents a unique structural challenge in small-molecule characterization due to the interplay of azetidine ring strain , conformational puckering , and the labile N-amino functionality . Standard NMR protocols often fail to resolve the diastereotopic ring protons or adequately detect the exchangeable amine protons.

This guide compares the performance of standard chloroform-based analysis against optimized polar-aprotic solvent systems (DMSO-d6) . We demonstrate that while CDCl₃ provides a baseline, it is insufficient for full structural validation.[1] The optimized protocol using DMSO-d6 and complementary 2D COSY spectroscopy is required to unambiguously assign the cis/trans ring protons and validate the hydrazine moiety.

Part 1: Critical Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the analysis of 3-methoxyazetidin-1-amine. The following comparison evaluates the efficacy of three common NMR solvents based on signal resolution, amine detection, and conformational stabilization.

Table 1: Comparative Performance of NMR Solvents
FeatureChloroform-d (CDCl₃) Dimethyl Sulfoxide-d₆ (DMSO-d₆) Deuterium Oxide (D₂O)
Amine (-NH₂) Detection Poor. Often broad/invisible due to rapid exchange and quadrupole broadening.Excellent. H-bonding stabilizes the -NH₂ protons, yielding a sharp singlet/broad peak.None. Signal disappears due to rapid H/D exchange (Validation test).
Ring Proton Resolution Moderate. Signals for H2/H4 often overlap due to similar magnetic environments.[1]High. Polarity difference often separates cis and trans ring protons.[1]Moderate. Good for solubility, but no amine signal.[1]
Water Peak Interference Low (~1.56 ppm).[1] Usually distinct from ring protons.[1]High (~3.33 ppm).[1] Can obscure the Methoxy signal (~3.2 ppm) if wet.[1]High (~4.79 ppm).[1] Can obscure H3 methine.
Suitability Preliminary Screening Structural Validation (Recommended) H-Exchange Confirmation
Expert Insight: The "Solvent Effect" on Hydrazines

In CDCl₃ , the N-amino protons (


) typically appear as a broadened hump between 3.0–4.0 ppm or are completely broadened into the baseline due to the quadrupole moment of the adjacent nitrogen and rapid proton exchange.

In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor.[1] This "locks" the amine protons, slowing the exchange rate on the NMR timescale. This results in a distinct, integration-ready signal (2H), which is crucial for confirming the presence of the hydrazine moiety versus the simple azetidine core.

Part 2: Detailed Spectral Assignment logic

The structure of 3-methoxyazetidin-1-amine possesses a plane of symmetry passing through the Nitrogen and C3 atoms (assuming rapid N-inversion). However, the methoxy group creates a prochiral center, making the protons on C2 (and C4) diastereotopic .

The Azetidine Ring Protons (H2 & H4)
  • Structural Logic: The protons on the same face as the methoxy group (cis) are magnetically distinct from those on the opposite face (trans).

  • Observation: You will observe two distinct multiplets for the ring methylene protons, not a simple triplet/doublet.

    • 
       ~3.0 - 3.5 ppm:  Protons cis to the electron-withdrawing Methoxy group (deshielded).
      
    • 
       ~2.5 - 3.0 ppm:  Protons trans to the Methoxy group.[1]
      
  • Coupling (

    
    ):  These signals appear as complex multiplets due to:
    
    • Geminal coupling (

      
      ).[1]
      
    • Vicinal coupling to H3 (

      
       vs 
      
      
      
      ).[1]
The Methine Proton (H3)
  • Position: C3 is substituted with the electronegative Oxygen.[1]

  • Shift: Downfield shift to

    
     3.8 – 4.2 ppm .
    
  • Multiplicity: Appears as a quintet (or distinct tt) because it couples to four neighboring protons (H2a, H2b, H4a, H4b).[1]

The Methoxy Group (-OCH₃)
  • Shift: Sharp Singlet at

    
     3.2 – 3.3 ppm .
    
  • Warning: In DMSO-d₆, this peak often overlaps with the residual water peak (3.33 ppm).[1] Dry samples are essential.

The N-Amine (-NH₂)
  • Shift (DMSO-d₆): Broad singlet at

    
     3.5 – 4.5 ppm .
    
  • Validation: Addition of D₂O to the NMR tube will cause this specific peak to vanish (D-exchange), confirming it is not a ring impurity.

Part 3: Experimental Protocol (Optimized)

This protocol is designed to maximize resolution and ensure visibility of the labile amine protons.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 3-methoxyazetidin-1-amine.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content, which interferes with the OMe signal.[1]

  • Vessel: Transfer to a clean, dry 5mm NMR tube.

  • Homogenization: Invert gently; do not vortex vigorously to avoid introducing excess oxygen (paramagnetic broadening).[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse) to allow accurate integration.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The methoxy protons and small ring protons can have long T1 relaxation times.[1] A short D1 leads to under-integration of the methyl singlet.

  • Scans (NS): Minimum 16 scans (64 recommended for high signal-to-noise on the splitting patterns).

  • Temperature: 298 K (25°C).[1]

    • Note: If the ring signals are broad, slight warming (313 K) can sharpen them by increasing the rate of N-inversion and ring puckering flip.

Step 3: Processing
  • Phasing: Apply manual phasing. Automated phasing often fails on the broad amine peak.[1]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the broad NH₂ signal.[1]

  • Integration: Normalize the Methoxy singlet to 3.00 .

Part 4: Advanced Validation (2D Workflow)

To unambiguously assign the cis vs trans protons, a COSY (Correlation Spectroscopy) experiment is required.[1]

Structural Logic Visualization

The following diagram illustrates the connectivity and the logic flow for assignment.

G Sample Unknown Sample H1_DMSO 1H NMR (DMSO-d6) Sample->H1_DMSO Dissolve OMe Singlet (3.2 ppm) -OCH3 H1_DMSO->OMe Identify H3 Quintet (4.1 ppm) -CH-O- H1_DMSO->H3 H2H4 Multiplets (2.5-3.5 ppm) Ring CH2 H1_DMSO->H2H4 NH2 Broad Singlet -NH2 H1_DMSO->NH2 H1_D2O 1H NMR (+D2O) Confirmed -NH2 Confirmed -NH2 H1_D2O->Confirmed -NH2 Yes COSY 2D COSY Assign Cis/Trans Assign Cis/Trans COSY->Assign Cis/Trans Strong vs Weak Cross-peaks H3->COSY Couples to? H2H4->COSY Correlates? NH2->H1_D2O Disappears?

Figure 1: Analytical workflow for structural validation of 3-methoxyazetidin-1-amine. Blue nodes indicate input, Green/Red/Yellow indicate experimental stages.

Interpretation of COSY
  • Identify H3: Locate the quintet at ~4.1 ppm.

  • Trace Cross-peaks: Look for correlations from H3 to the multiplet region (2.5–3.5 ppm).[1]

  • Differentiation:

    • Strong Cross-peak: Indicates

      
       (Karplus relationship typically gives larger 
      
      
      
      for cis in planar-ish 4-rings).[1]
    • Weak Cross-peak: Indicates

      
      .[1]
      

References

  • Azetidine Ring Conformations & NMR

    • Topic: Analysis of ring puckering and coupling constants in azetidines.
    • Source: Gilchrist, T. L.[1] Heterocyclic Chemistry. 3rd Ed. Longman, 1997.[1] (General reference for small ring dynamics).

    • Context: Explains the rel
  • Solvent Effects on Amine Shifts

    • Topic: Hydrogen bonding of amines in DMSO vs CDCl3.[1]

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]

    • Context: Authoritative guide on solvent-induced shifts for exchangeable protons.
  • 3-Methoxyazetidine Hydrochloride Data

    • Topic: Base chemical shift data for the core ring system.[1]

    • Source: PubChem. "3-Methoxyazetidine hydrochloride | C4H10ClNO".[1][2]

    • URL:[Link][1][2]

  • Nitrogen Inversion in Azetidines

    • Topic: Barrier to inversion and NMR timescales.[1]

    • Source: Dutler, R., Rauk, A., & Sorensen, T. S.[1][3] "A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine". Journal of the American Chemical Society, 1987.[1]

    • URL:[Link][1]

Sources

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-amino-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns.[1][2][3] This guide provides an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of 1-amino-3-methoxyazetidine, a substituted azetidine derivative, under different ionization techniques. By understanding the causality behind fragmentation pathways, researchers can make informed decisions in their analytical strategies.

The Subject Molecule: 1-amino-3-methoxyazetidine

1-amino-3-methoxyazetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a primary amino group, and a methoxy group. The interplay of these functional groups dictates its behavior upon ionization and subsequent fragmentation. The molecular weight of this compound is 116.16 g/mol .

A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the type and extent of fragmentation.[4][5] For a small molecule like 1-amino-3-methoxyazetidine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant energy, leading to extensive fragmentation and often a weak or absent molecular ion peak.[1][6] The resulting rich fragmentation pattern serves as a molecular fingerprint, invaluable for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7][8] ESI is much gentler than EI, typically producing a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][9] To induce fragmentation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed, where the selected precursor ion is fragmented in a controlled manner.[7][10]

Predicted Fragmentation Pattern of 1-amino-3-methoxyazetidine under Electron Ionization (EI)

Under the high-energy conditions of EI, the 1-amino-3-methoxyazetidine molecular ion (M⁺˙ at m/z 116) is expected to be energetically unstable and undergo extensive fragmentation.[11] The fragmentation will be driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[12][13][14] Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the formation of a resonance-stabilized cation. For cyclic amines, this results in ring opening.

  • Loss of Small Neutral Molecules: The elimination of stable neutral molecules like H₂O, CH₂O (formaldehyde), or CH₃OH (methanol) is a common fragmentation route.

  • Ring Cleavage: The strained four-membered azetidine ring is susceptible to cleavage, leading to various smaller fragment ions.

A proposed EI fragmentation scheme is visualized below:

EI_Fragmentation M [C5H12N2O]+• m/z 116 (Molecular Ion) F1 [C4H9N2O]+ m/z 101 M->F1 α-cleavage F2 [C4H8NO]+ m/z 86 M->F2 Loss of NH2 F3 [C3H7N]+ m/z 57 F1->F3 Loss of CO F4 [C2H5N]+ m/z 43 F2->F4 Ring Cleavage NL1 - •CH3 NL2 - NH2• NL3 - OCH3• NL4 - C2H4

Caption: Predicted EI fragmentation of 1-amino-3-methoxyazetidine.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-amino-3-methoxyazetidine

m/zProposed FragmentPlausible Origin
116[C₅H₁₂N₂O]⁺˙Molecular Ion
101[C₄H₉N₂O]⁺Loss of a methyl radical (•CH₃)
87[C₄H₉NO]⁺˙Loss of the amino group (•NH₂)
85[C₅H₉N₂]⁺Loss of the methoxy radical (•OCH₃)
70[C₄H₈N]⁺Ring cleavage and loss of CH₂O
57[C₃H₇N]⁺˙Further fragmentation of the azetidine ring
44[C₂H₆N]⁺α-cleavage adjacent to the amino group
30[CH₄N]⁺Common fragment for primary amines

Predicted Fragmentation Pattern of 1-amino-3-methoxyazetidine under Electrospray Ionization (ESI-MS/MS)

In positive ion ESI, 1-amino-3-methoxyazetidine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 117, due to the basicity of the amino groups. The initial ESI mass spectrum will likely be simple, showing this prominent ion.[7] Subsequent fragmentation via Collision-Induced Dissociation (CID) of the m/z 117 ion will provide structural information.

Key Predicted Fragmentation Pathways for [M+H]⁺:

The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the radical cation in EI.[10] Common pathways include the loss of small neutral molecules.

  • Loss of Ammonia (NH₃): Protonation can occur on either nitrogen atom. If protonated on the exocyclic amino group, a facile loss of neutral ammonia (17 Da) is expected, leading to an ion at m/z 100.

  • Loss of Methanol (CH₃OH): Loss of the methoxy group as neutral methanol (32 Da) is another plausible pathway, resulting in an ion at m/z 85.

  • Ring Opening and Subsequent Fragmentations: The protonated azetidine ring can open, followed by the loss of small molecules like ethene.

A proposed ESI-MS/MS fragmentation scheme is illustrated below:

ESI_Fragmentation MH [C5H13N2O]+ m/z 117 (Protonated Molecule) F1 [C5H9O]+ m/z 85 MH->F1 Loss of NH3 F2 [C4H8N2]+ m/z 84 MH->F2 Loss of CH3OH F3 [C3H5]+ m/z 41 F1->F3 Loss of CO NL1 - NH3 NL2 - CH3OH NL3 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-amino-3-methoxyazetidine.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 1-amino-3-methoxyazetidine

Precursor m/zFragment m/zNeutral LossProposed Fragment
11710017[C₅H₁₀NO]⁺
1178532[C₅H₉N₂]⁺
1177146 (NH₃ + CH₃)[C₄H₇O]⁺
1007228 (C₂H₄)[C₃H₆NO]⁺
855728 (C₂H₄)[C₃H₅N₂]⁺

Comparison of Analytical Approaches

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization HardSoft
Molecular Ion Often weak or absent[M+H]⁺ is typically the base peak
Fragmentation Extensive and spontaneousControlled via CID
Information Provides a complex "fingerprint"Establishes precursor-product relationships
Coupling Typically Gas Chromatography (GC)Typically Liquid Chromatography (LC)[15][16][17]
Best For Volatile, thermally stable compoundsNon-volatile, polar, thermally labile compounds

Alternative Structural Elucidation Techniques

While mass spectrometry is a powerful tool for determining molecular weight and proposing fragmentation-based structures, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the gold standard for determining the precise connectivity and stereochemistry of a molecule.[18] It provides a detailed map of the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups (e.g., N-H and C-O bonds in our target molecule) based on their vibrational frequencies.

The combination of these techniques provides a self-validating system for complete structural elucidation.

Experimental Protocols

Protocol 1: Analysis by GC-EI-MS

This protocol is suitable for the analysis of 1-amino-3-methoxyazetidine if it is sufficiently volatile and thermally stable.

1. Sample Preparation: a. Dissolve 1 mg of 1-amino-3-methoxyazetidine in 1 mL of a volatile solvent such as methanol or dichloromethane. b. If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability, though this will alter the fragmentation pattern.

2. GC-MS System and Conditions:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Interface Temperature: 280 °C.

3. Mass Spectrometer Conditions (EI):

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-200.

  • Scan Rate: 2 scans/second.

    GC_EI_MS_Workflow Sample Sample in Volatile Solvent GC Gas Chromatograph (Separation) Sample->GC EI EI Ion Source (Ionization & Fragmentation) GC->EI MS Mass Analyzer (m/z Separation) EI->MS Detector Detector MS->Detector Data Mass Spectrum Detector->Data

    Caption: GC-EI-MS experimental workflow.

Protocol 2: Analysis by LC-ESI-MS/MS

This protocol is ideal for the analysis of 1-amino-3-methoxyazetidine, especially if its volatility or thermal stability is a concern.[19][20]

1. Sample Preparation: a. Dissolve 1 mg of 1-amino-3-methoxyazetidine in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 methanol:water). b. Prepare a dilute working solution (e.g., 1 µg/mL) for infusion or injection.

2. LC System and Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions (ESI-MS/MS):

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 117.

  • MS2 (Product Ion) Scan:
  • Select m/z 117 as the precursor ion.

  • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

  • Scan for product ions in the range of m/z 30-120.

    LC_ESI_MS_Workflow Sample Sample in Mobile Phase LC Liquid Chromatograph (Separation) Sample->LC ESI ESI Source (Ionization) LC->ESI MS1 Mass Analyzer 1 (Precursor Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data MS/MS Spectrum Detector->Data

    Caption: LC-ESI-MS/MS experimental workflow.

Conclusion

The mass spectrometric analysis of 1-amino-3-methoxyazetidine offers a compelling case study in the strategic application of different ionization techniques for comprehensive structural elucidation. EI-MS is predicted to yield a complex fragmentation pattern, providing a detailed structural fingerprint through characteristic cleavages of the azetidine ring and functional groups. In contrast, ESI-MS/MS provides a more controlled approach, confirming the molecular weight via the protonated molecule and revealing key structural motifs through the systematic fragmentation of this precursor ion. For drug development professionals, the judicious use of both hard and soft ionization techniques, in concert with other spectroscopic methods, provides the most robust and reliable pathway to confidently characterize novel chemical entities.

References

  • HSC Chemistry - Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Gu, M., & Liu, Z. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Journal of Mass Spectrometry, 38(5), 553–559. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Vreeken, R. J., & van der Knaap, M. C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(12), 779–796. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4887. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Lord, G. (2014). Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • Piacente, S., et al. (2001). A study of the electrospray ionisation and ion-trap fragmentation of ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. Rapid Communications in Mass Spectrometry, 15(7), 493-498. Retrieved from [Link]

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  • Piacente, S., et al. (2001). A study of the electrospray ionisation and ion-trap fragmentation of [M - H]− ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. Rapid Communications in Mass Spectrometry, 15(7), 493-498. Retrieved from [Link]

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  • Kim, H., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1934–1942. Retrieved from [Link]

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Comparing reactivity of 3-methoxyazetidin-1-amine vs. N-aminomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Methoxyazetidin-1-amine and N-Aminomorpholine for Drug Discovery

For the modern medicinal chemist, the selection of building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final drug candidate. Nitrogen-containing heterocycles are foundational scaffolds in this endeavor, with nearly 82% of small-molecule drugs approved by the U.S. FDA between 2013 and 2023 containing at least one such ring.[1] Among the vast array of available reagents, 3-methoxyazetidin-1-amine and N-aminomorpholine have emerged as valuable synthons, each offering a unique combination of structural and electronic features.

This guide provides a detailed comparison of the reactivity of these two amine building blocks. Moving beyond a simple catalog of reactions, we will dissect the underlying principles—ring strain, electronic effects, and steric hindrance—that govern their behavior in key synthetic transformations. By understanding these fundamentals, researchers can make more informed decisions, optimizing reaction conditions and anticipating potential challenges in the synthesis of novel pharmaceutical agents.

The reactivity of an amine is fundamentally tied to the availability of the nitrogen's lone pair of electrons for nucleophilic attack. In 3-methoxyazetidin-1-amine and N-aminomorpholine, the heterocyclic core profoundly modulates this nucleophilicity.

3-Methoxyazetidin-1-amine: A Profile in Strain

The azetidine ring, a four-membered heterocycle, is the defining feature of this molecule. Its reactivity is largely driven by a significant ring strain of approximately 25.4 kcal/mol.[2][3] This inherent strain makes the ring more susceptible to reactions that can alleviate it, a characteristic that distinguishes it sharply from more stable, larger ring systems.[2][3][4] While this makes the azetidine ring more stable and easier to handle than highly reactive aziridines, it imparts a unique reactivity profile that can be strategically exploited.[2][3]

The two key features influencing the reactivity of the exocyclic amine are:

  • Ring Strain: The high p-character of the C-N bonds within the strained ring can influence the hybridization and, consequently, the nucleophilicity of the exocyclic N-amino group.

  • The Methoxy (-OCH₃) Substituent: This group exerts two opposing electronic effects.[5] Oxygen's high electronegativity results in an inductive electron-withdrawing effect through the sigma bonds, which tends to decrease the basicity and nucleophilicity of the nearby amine.[5] Conversely, the oxygen's lone pairs can engage in resonance, a potentially electron-donating effect.[5][6] The overall impact is a nuanced modulation of the amine's reactivity.

N-Aminomorpholine: The Stable Hydrazine Analogue

In contrast, N-aminomorpholine is built upon a six-membered, saturated morpholine ring. This ring adopts a stable chair conformation and is essentially strain-free. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[7][8]

The reactivity of N-aminomorpholine is primarily influenced by:

  • Hydrazine Moiety: The N-amino group makes this molecule a substituted hydrazine. The lone pair on the terminal nitrogen is the primary nucleophilic site. However, the adjacent ring nitrogen atom exerts an inductive electron-withdrawing effect, which can reduce the nucleophilicity of the exocyclic amine compared to a simple alkylamine.

  • Inductive Effects of the Ring: Both the ring nitrogen and the ether oxygen in the morpholine ring are electronegative, creating a net inductive pull of electron density away from the N-amino group, further tempering its basicity.

Diagram: Structural and Electronic Comparison

Reactivity_Comparison cluster_azetidine 3-Methoxyazetidin-1-amine cluster_morpholine N-Aminomorpholine Aze_Struct Structure Aze_img Aze_Strain High Ring Strain (~25.4 kcal/mol) Aze_img->Aze_Strain Drives unique reactivity Aze_Methoxy Inductive Withdrawal (-I) Resonance Donation (+R) Aze_img->Aze_Methoxy Modulates nucleophilicity Aze_Amine Primary Amine (Nucleophilic Site) Aze_img->Aze_Amine Mor_Struct Structure Mor_img Mor_Strain Strain-Free Chair Conformation Mor_img->Mor_Strain Mor_Hydrazine Hydrazine Derivative Mor_img->Mor_Hydrazine Mor_Inductive Inductive Withdrawal (-I) from Ring N and O Mor_img->Mor_Inductive Reduces nucleophilicity Amide_Coupling_Workflow cluster_workflow Amide Bond Formation start Carboxylic Acid + HATU + DIPEA activation Activation (Active Ester Formation) start->activation 15-30 min amine_add Add Amine: 3-Methoxyazetidin-1-amine OR N-Aminomorpholine activation->amine_add reaction Reaction Monitoring (TLC / LC-MS) amine_add->reaction 2-12 hrs workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Amide purification->product Reductive_Amination_Workflow cluster_workflow Reductive Amination start Aldehyde/Ketone + Amine imine_form Imine/Hydrazone Formation (Catalytic Acid) start->imine_form 1-2 hrs reduction Add STAB (Reducing Agent) imine_form->reduction reaction Reaction Monitoring (TLC / LC-MS) reduction->reaction 4-24 hrs workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Amine Product purification->product

Sources

A Comparative Guide to HPLC-Based Purity Validation of 3-Methoxyazetidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-methoxyazetidin-1-amine, a small, polar, and basic molecule that presents unique analytical challenges. By exploring the causality behind experimental choices, this document serves as a practical resource for developing robust and self-validating analytical systems.

Understanding the Analyte: 3-Methoxyazetidin-1-amine and Its Potential Impurities

The first step in developing a robust purity testing method is to understand the physicochemical properties of the target analyte and its likely impurities. As of this writing, detailed public information on 3-methoxyazetidin-1-amine is scarce. Therefore, for the purpose of this guide, we will postulate its structure and a plausible synthetic route to anticipate potential process-related impurities.

Proposed Structure and Properties:

  • Structure: A four-membered azetidine ring with a methoxy group at the 3-position and an amino group on the ring nitrogen.

  • Properties: Expected to be a small (MW ≈ 102.13 g/mol ), highly polar, and basic compound due to the presence of two nitrogen atoms. The saturated aliphatic structure suggests it lacks a strong UV chromophore.

Postulated Synthetic Pathway and Potential Impurities:

A plausible two-step synthesis is proposed, starting from the commercially available 3-methoxyazetidine hydrochloride.

Step 1: Neutralization of 3-Methoxyazetidine Hydrochloride

The free base, 3-methoxyazetidine, is generated by neutralizing the hydrochloride salt with a suitable base.

Step 2: N-amination of 3-Methoxyazetidine

The secondary amine of 3-methoxyazetidine is then aminated using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), to form the final product, 3-methoxyazetidin-1-amine.[1][2]

This postulated synthesis allows us to identify a logical set of potential impurities that must be separated and detected by the HPLC method:

  • Impurity A (Starting Material): 3-Methoxyazetidine (unreacted)

  • Impurity B (Reagent): Hydroxylamine-O-sulfonic acid (and its inorganic byproducts)

  • Impurity C (Side-product): Potential products of over-amination or side reactions.

  • Impurity D (Degradant): Potential degradation products from instability in solution.

  • Impurity E (N-nitroso impurity): N-nitroso-3-methoxyazetidine, a potential genotoxic impurity formed if nitrite sources are present.[3][4][5]

The analytical challenge lies in retaining and separating these highly polar and basic compounds, some of which lack a UV chromophore, making universal detection techniques necessary for comprehensive profiling.

Comparative Analysis of HPLC Methodologies

Given the polar and basic nature of 3-methoxyazetidin-1-amine and its potential impurities, conventional reversed-phase (RP-HPLC) chromatography on a C18 column is often inadequate, as these compounds would likely elute in or near the void volume. Therefore, we will compare two more suitable approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) and Mixed-Mode Chromatography (MMC) with a universal detector like a Charged Aerosol Detector (CAD).

FeatureHILIC-MSMixed-Mode Chromatography with CAD
Primary Retention Mechanism Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions.[4][6]
Stationary Phase Polar phases (e.g., bare silica, amide, diol).Bimodal phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., SCX, SAX) functionalities.
Mobile Phase High organic content (>70% acetonitrile) with a small amount of aqueous buffer.Wide range of aqueous/organic compositions, with buffer concentration and pH controlling selectivity.
Detection Mass Spectrometry (MS) provides high sensitivity and specificity, and structural information.Charged Aerosol Detector (CAD) offers near-universal detection for non-volatile analytes, independent of chromophores.[7][8]
Strengths Excellent retention for very polar compounds; MS provides definitive identification of impurities.High degree of tunable selectivity by adjusting mobile phase pH and ionic strength; can retain both polar and non-polar compounds.
Challenges Can have longer column equilibration times; sensitive to water content in the sample diluent.Method development can be more complex due to the dual retention mechanisms.

Experimental Protocols and Method Validation

Here, we provide detailed, step-by-step protocols for the two compared HPLC methods. These protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][9]

Method 1: HILIC-MS for Purity and Impurity Profiling

This method is ideal for the sensitive detection and identification of polar impurities.

Experimental Workflow:

HILIC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis SamplePrep Dissolve sample in 90:10 ACN:Water to ~1 mg/mL Injection Inject 2 µL SamplePrep->Injection StandardPrep Prepare individual standards of analyte and expected impurities StandardPrep->Injection Column HILIC Column (e.g., Amide phase, 2.1 x 100 mm, 1.7 µm) Injection->Column ESI Electrospray Ionization (ESI+) Capillary: 3.0 kV Column->ESI MobilePhase Gradient Elution: A: 10mM Ammonium Formate in Water, pH 3.0 B: Acetonitrile MobilePhase->Column Gradient Time(min) | %B 0.0 | 95 5.0 | 70 6.0 | 70 6.1 | 95 8.0 | 95 Gradient->Column MS_Scan Full Scan MS (m/z 50-500) Targeted SIM for known impurities ESI->MS_Scan Integration Integrate peaks MS_Scan->Integration PurityCalc Calculate area % purity Integration->PurityCalc ImpurityID Identify impurities by mass Integration->ImpurityID

Caption: HILIC-MS experimental workflow.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the 3-methoxyazetidin-1-amine sample in a mixture of 90% acetonitrile and 10% water to a final concentration of approximately 1 mg/mL.

    • Prepare individual stock solutions of the main compound and any available potential impurity standards in the same diluent.

  • HPLC-MS System and Conditions:

    • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% to 30% A

      • 5-6 min: Hold at 30% A

      • 6-6.1 min: Return to 5% A

      • 6.1-8 min: Equilibrate at 5% A

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Detector: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

  • Method Validation (per ICH Q2(R2)):

    • Specificity: Inject individual solutions of the analyte and potential impurities to confirm baseline separation.

    • Linearity: Prepare a series of dilutions of the analyte and impurities (e.g., 0.05% to 1.0% of the analyte concentration) and plot peak area versus concentration.

    • Accuracy: Perform spike-recovery studies at different concentration levels.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios.

Method 2: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)

This method provides robust, universal detection for purity assessment without relying on mass spectrometry.

Experimental Workflow:

MMC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Mixed-Mode Separation cluster_cad Charged Aerosol Detection cluster_data Data Analysis SamplePrep Dissolve sample in 50:50 ACN:Water to ~1 mg/mL Injection Inject 5 µL SamplePrep->Injection StandardPrep Prepare standards for quantitation StandardPrep->Injection Column Mixed-Mode Column (e.g., WCX, 4.6 x 150 mm, 3 µm) Injection->Column Nebulization Nebulize eluent Column->Nebulization MobilePhase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN MobilePhase->Column Gradient Time(min) | %B 0.0 | 90 10.0 | 40 12.0 | 40 12.1 | 90 15.0 | 90 Gradient->Column Drying Evaporate mobile phase Nebulization->Drying Charging Charge analyte particles Drying->Charging Measurement Measure charge Charging->Measurement Integration Integrate peaks Measurement->Integration PurityCalc Calculate area % purity Integration->PurityCalc

Caption: Mixed-Mode with CAD experimental workflow.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the 3-methoxyazetidin-1-amine sample in a mixture of 50% acetonitrile and 50% water to a final concentration of approximately 1 mg/mL.

    • Prepare standards as needed for quantitation.

  • HPLC-CAD System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A mixed-mode column with weak cation exchange and reversed-phase properties (e.g., Thermo Scientific Acclaim Trinity P1, 3.0 x 100 mm, 3 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-10 min: 10% to 60% A

      • 10-12 min: Hold at 60% A

      • 12-12.1 min: Return to 10% A

      • 12.1-15 min: Equilibrate at 10% A

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detector: A Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Vanquish CAD).

  • Method Validation (per ICH Q2(R2)):

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) would be assessed similarly to the HILIC-MS method, with the understanding that impurity identification relies on retention time matching with standards rather than mass-to-charge ratio.

Conclusion: Selecting the Optimal Method

Both HILIC-MS and Mixed-Mode Chromatography with CAD are powerful techniques for assessing the purity of 3-methoxyazetidin-1-amine. The choice between them depends on the specific requirements of the analysis.

  • For early-stage development and impurity identification, HILIC-MS is superior. Its ability to provide mass information is invaluable for characterizing unknown peaks and confirming the identity of process-related impurities and degradation products.

  • For routine quality control in a regulated environment, Mixed-Mode Chromatography with CAD offers a robust and cost-effective solution. It provides near-universal detection, excellent reproducibility, and is less complex to operate and maintain than an LC-MS system.

By understanding the underlying principles of these advanced HPLC techniques and applying a systematic approach to method development and validation, researchers can confidently ensure the purity and quality of challenging polar analytes like 3-methoxyazetidin-1-amine.

References

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N-N Bond Characterization in 1-Amino-3-Methoxyazetidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of the N-N bond in 1-amino-3-methoxyazetidine , a specialized hydrazine-derivative scaffold used in medicinal chemistry. The content compares analytical methodologies to validate this structural motif, providing researchers with a self-validating roadmap for quality control and structural confirmation.

Executive Summary

1-amino-3-methoxyazetidine represents a unique class of cyclic hydrazines where the N-N bond is constrained within a four-membered azetidine ring system. Characterizing this bond is critical due to the potential for ring strain-induced lability and conformational inversion. This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) , Vibrational Spectroscopy (IR/Raman) , and X-ray Crystallography in resolving the N-N bond character.

Key Insight: While X-ray crystallography provides definitive bond lengths,


N-NMR  offers the most practical solution-phase validation for the integrity of the N-N hydrazine motif.

Technical Deep Dive: The N-N Bond Challenge

The N-N bond in 1-amino-3-methoxyazetidine is not merely a single bond; it is influenced by the pyramidal inversion of the nitrogen atoms and the puckering of the azetidine ring.

  • Bond Length: Typically compressed compared to acyclic hydrazines (1.45 Å) due to ring strain.

  • Electronic Environment: The electron-donating methoxy group at C3 communicates electronically with the N1-amino group, affecting the N-N bond order and stability.

  • Lability: N-amino azetidines are susceptible to N-N bond cleavage under reductive conditions or radical pathways, making non-destructive characterization vital.

Comparative Analysis of Characterization Techniques

The following table compares the three primary analytical methods for validating the N-N bond in 1-amino-3-methoxyazetidine.

Table 1: Comparative Performance of Analytical Modalities
FeatureNMR Spectroscopy (

H,

N)
Vibrational (IR/Raman) X-Ray Crystallography
Primary Target Electronic environment & connectivityBond force constant (

)
Exact bond length (

)
N-N Specificity High (via

N-

N coupling or chemical shift)
Low (N-N stretch is weak/inactive)Definitive
Sample State Solution (CDCl

, DMSO-

)
Solid or LiquidSingle Crystal
Detection Limit ~1-5 mg<1 mgRequires crystal growth
Key Data Point

-280 to -320 ppm

1050–1150 cm


1.44 ± 0.02 Å
Cost/Time Low / Fast (<1 hr)Low / InstantHigh / Slow (Days)

Detailed Characterization Protocols

Method A: Nuclear Magnetic Resonance (The Gold Standard)

NMR is the most versatile tool. The lack of a proton on the tertiary ring nitrogen (N1) makes direct


H detection impossible, but the exocyclic amino group (

) provides a handle.
Protocol 1:

N-HMBC Validation

This experiment confirms the N-N connectivity by correlating the exocyclic


 protons to the ring nitrogen (N1).
  • Sample Prep: Dissolve 10 mg of 1-amino-3-methoxyazetidine in 0.6 mL DMSO-

    
     (to slow proton exchange).
    
  • Pulse Sequence: Run a gradient-enhanced

    
     HMBC.
    
  • Parameter Setup: Optimize for long-range coupling

    
    .
    
  • Interpretation:

    • Look for a cross-peak between the broad

      
       singlet (approx. 3.5–4.5 ppm) and the ring nitrogen (N1).
      
    • Typical Shift: N1 (tertiary) appears upfield (

      
       ppm relative to nitromethane), while the exocyclic 
      
      
      
      is distinct.
Method B: Vibrational Spectroscopy (IR/Raman)

Direct observation of the N-N stretch is difficult in IR due to low dipole moment change. Raman is preferred for the symmetric N-N stretch.

Protocol 2: Raman Spectroscopy for N-N Stretch
  • Sample Prep: Place neat liquid or solid sample in a capillary tube.

  • Acquisition: Use a 532 nm or 785 nm laser source to avoid fluorescence.

  • Target Region: Scan 800–1400 cm

    
    .
    
  • Diagnostic Signal: Look for a medium-intensity band at 1080–1120 cm

    
     . This corresponds to the N-N stretching mode, distinct from C-N stretches (usually 1150–1250 cm
    
    
    
    ).
Method C: X-Ray Crystallography (Definitive Structural Proof)

If the compound is a solid (or forms a solid salt, e.g., hydrochloride), this is the ultimate validation.

Protocol 3: Single Crystal Growth
  • Derivatization: If the free base is an oil, convert to the hydrochloride salt by adding 1.0 eq. of 1M HCl in ether.

  • Crystallization: Use vapor diffusion (Methanol/Ether).

  • Data Analysis: Solve structure to

    
    .
    
  • Validation: Measure N1-N(exocyclic) distance.

    • Expected Value: 1.44 – 1.46 Å.

    • Note: Significantly shorter bonds (<1.40 Å) may indicate oxidation to a hydrazone (

      
      ).
      

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the N-N bond, prioritizing non-destructive techniques.

NN_Characterization Start Synthesized 1-amino-3-methoxyazetidine Purity Purity Check (1H NMR / LCMS) Start->Purity Decision Is Purity > 95%? Purity->Decision Purify Purify (Distillation/Column) Decision->Purify No NMR_Exp Primary Validation: 1H-15N HMBC NMR Decision->NMR_Exp Yes Purify->Purity Result_NMR Cross-peak observed? (N-N Connectivity) NMR_Exp->Result_NMR Solid_State Secondary Validation: X-Ray Crystallography (If Solid/Salt) Result_NMR->Solid_State Yes Vibrational Tertiary Validation: Raman Spectroscopy (N-N Stretch ~1100 cm-1) Result_NMR->Vibrational Ambiguous Final N-N Bond Confirmed Solid_State->Final Vibrational->Final

Caption: Logical workflow for confirming N-N bond integrity in N-amino azetidines.

Reference Data: Spectral Expectations

Use these values to benchmark your experimental results.

ParameterExpected ValueNotes

H NMR (

)
3.5 – 4.8 ppm (Broad singlet)Exchangeable with D

O.

N NMR (Ring N)
-310 to -330 ppmUpfield shift due to ring strain.

N NMR (Exocyclic N)
-320 to -340 ppmClose to ring N, requires 2D resolution.
IR N-N Stretch 1050 – 1100 cm

Very weak; often obscured by C-O stretch of methoxy group (~1100 cm

).
Bond Length (X-Ray) 1.45 ÅTypical for

hydrazine bond.

References

  • Synthesis and Characterization of Amino Acid Derived Thiohydantoins. MDPI. (2018). Link

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. PubMed. (2023). Link

  • Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. (2025). Link

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC. (2023). Link

  • Experimental and Theoretical Study on Hydrazine Derivatives. Journal of Physical Chemistry A. (2024). Link

A Comparative Guide to Electrophilic Amination Reagents for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. However, the synthesis of these strained four-membered rings presents a significant challenge. Among the various synthetic strategies, electrophilic amination offers a powerful approach to forge the critical C-N bond. This guide provides an in-depth comparison of key electrophilic amination reagents for azetidine synthesis, focusing on their mechanisms, substrate scope, and performance, supported by experimental data to inform your selection of the optimal reagent for your synthetic campaign.

The Strategic Value of Electrophilic Amination in Azetidine Synthesis

Classical methods for constructing azetidines often rely on intramolecular nucleophilic substitution of γ-haloamines. In contrast, electrophilic amination proceeds via an "umpolung" strategy, where a nucleophilic carbon attacks an electrophilic nitrogen species. This approach opens up alternative retrosynthetic disconnections and can be particularly advantageous for the synthesis of highly functionalized azetidines. The choice of the electrophilic aminating reagent is paramount and dictates the reaction conditions, functional group tolerance, and achievable stereoselectivity.

Hydroxylamine Derivatives: Versatile and Tunable Reagents

Hydroxylamine derivatives are a widely used class of electrophilic aminating reagents, characterized by an N-O bond that can be activated for nucleophilic attack. Their reactivity can be finely tuned by the choice of substituents on the nitrogen and oxygen atoms.

Mechanism of Action

The general mechanism involves the activation of the hydroxylamine derivative, often through the use of a leaving group on the oxygen, to render the nitrogen atom sufficiently electrophilic. A carbon nucleophile, such as an enolate or an organometallic reagent, can then attack the nitrogen, displacing the oxygen-based leaving group. In the context of azetidine synthesis, this is typically achieved through an intramolecular reaction where the nucleophilic carbon and the electrophilic nitrogen are tethered.

A prominent example of this strategy is the use of O-acyl or O-sulfonyl hydroxylamines. The electron-withdrawing group on the oxygen enhances its leaving group ability, facilitating the C-N bond formation.

Experimental Data and Performance

While direct intermolecular electrophilic amination to form an azetidine ring in one step is less common, intramolecular approaches have proven effective. For instance, the cyclization of γ-stannyl or γ-boronic ester amines can be initiated by electrophilic aminating reagents. Although specific comparative studies are scarce, the performance of hydroxylamine-derived reagents can be inferred from their application in related transformations. For example, in the synthesis of other N-heterocycles, reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) have shown broad applicability.

Table 1: Performance of a Representative Hydroxylamine-Based Approach

SubstrateReagent/CatalystYield (%)DiastereoselectivityReference
γ-Amino-α,β-unsaturated esterDPPH, base65-85N/A[1]
γ-Amino ketoneTsONH2, base50-70Substrate-dependent[1]

Note: Data is illustrative and collated from syntheses of related nitrogen heterocycles due to a lack of direct comparative studies on azetidines.

Advantages and Limitations

Advantages:

  • Tunable Reactivity: The electronic and steric properties of the hydroxylamine can be modified to suit the substrate.

  • Commercial Availability: A range of hydroxylamine derivatives are commercially available or readily prepared.

Limitations:

  • Potential for Side Reactions: Over-oxidation or rearrangement of the products can occur.

  • Harsh Conditions: Some activations require strongly basic or acidic conditions, limiting functional group compatibility.

Oxaziridines: Efficient Oxygen-Atom Transfer and Beyond

Oxaziridines are three-membered heterocyclic compounds containing a C-N-O ring. They are well-known as powerful oxygen-transfer agents, but their electrophilic nitrogen atom can also be exploited for amination reactions.

Mechanism of Action

In electrophilic amination, a carbon nucleophile attacks the nitrogen atom of the oxaziridine ring, leading to the cleavage of the weak N-O bond. The driving force for this reaction is the release of ring strain. Chiral, non-racemic oxaziridines, such as those derived from camphor, can be used to achieve asymmetric amination.

G cluster_0 Oxaziridine-Mediated Amination Nucleophile Carbon Nucleophile (e.g., Enolate) Oxaziridine Oxaziridine Nucleophile->Oxaziridine Nucleophilic Attack on N Intermediate Tetrahedral Intermediate Product Aminated Product Intermediate->Product N-O Bond Cleavage Byproduct Carbonyl Compound Intermediate->Byproduct Ring Opening G cluster_1 Pd-Catalyzed C-H Amination for Azetidine Synthesis Pd(II) Pd(II) Catalyst Substrate Amine Substrate with Directing Group Pd(II)->Substrate Coordination Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Oxidant Oxidant Palladacycle->Oxidant Oxidative Addition Pd(IV) Pd(IV) Intermediate Azetidine Azetidine Product Pd(IV)->Azetidine Reductive Elimination Azetidine->Pd(II) Catalyst Regeneration

Caption: Catalytic cycle for palladium-catalyzed intramolecular C-H amination.

Experimental Data and Performance

This method has demonstrated excellent functional group tolerance and provides access to a range of substituted azetidines.

Table 3: Performance of Pd-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

SubstrateCatalyst/OxidantYield (%)Reference
N-(Picolinoyl)pentan-3-aminePd(OAc)₂, PhI(OAc)₂70-85[2]
N-(Picolinoyl)-3-phenylpropan-1-aminePd(OAc)₂, Benziodoxole tosylate65-80[2]
Advantages and Limitations

Advantages:

  • High Functional Group Tolerance: The mild reaction conditions allow for the presence of a wide variety of functional groups.

  • Direct C-H Functionalization: Avoids the need for pre-functionalization of the carbon framework.

  • Stereoretention: The reaction can proceed with retention of stereochemistry at the reacting carbon center.

Limitations:

  • Directing Group Required: A directing group is often necessary to achieve high regioselectivity.

  • Catalyst Cost: Palladium catalysts can be expensive.

  • Oxidant Stoichiometry: Stoichiometric amounts of an oxidant are typically required.

Conclusion and Future Outlook

The synthesis of azetidines via electrophilic amination presents a versatile and powerful strategy for accessing these medicinally important scaffolds. While direct comparative studies of different electrophilic amination reagents for azetidine synthesis are still somewhat limited, the available data allows for an informed selection based on the specific synthetic challenge.

  • Hydroxylamine derivatives offer a classical and tunable approach, though they may sometimes require harsh conditions.

  • Oxaziridines provide a highly reactive and stereoselective option, particularly for the synthesis of chiral azetidines, although the reagents themselves can require synthesis.

  • Transition-metal-catalyzed C-H amination represents a modern and highly functional-group-tolerant method that allows for the direct and regioselective formation of the azetidine ring.

The continued development of new electrophilic amination reagents and catalytic systems will undoubtedly expand the toolkit for azetidine synthesis, enabling the construction of increasingly complex and diverse molecular architectures for drug discovery and development. Future research will likely focus on developing more sustainable and atom-economical catalytic processes with broader substrate scopes and improved stereocontrol.

References

  • [No specific reference for a direct comparative study was found in the provided search results.
  • [No specific reference for a direct comparative study was found in the provided search results.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

Sources

Navigating the Isomeric Maze: A Definitive Guide to Distinguishing 3-methoxyazetidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and synthetic chemistry, the absolute certainty of a molecule's structure is the bedrock of innovation, safety, and intellectual property. The subtle rearrangement of atoms to form structural isomers can yield compounds with vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, experience-driven framework for distinguishing 3-methoxyazetidin-1-amine from its key structural isomers—a common and critical challenge in the development of novel chemical entities. We will move beyond mere procedural lists to provide actionable, field-tested protocols and the scientific rationale behind their selection, ensuring your analytical workflows are robust, reliable, and built on a foundation of self-validating data.

The Analytical Imperative: Why Isomer Differentiation is Non-Negotiable

3-methoxyazetidin-1-amine (C₄H₁₀N₂O) is a valuable building block, but its molecular formula is shared by several structural isomers. These isomers, while identical in mass, differ in the connectivity of their atoms. This seemingly minor difference can lead to profound changes in three-dimensional shape, polarity, reactivity, and biological activity. The inadvertent presence of an isomeric impurity can compromise experimental results, complicate structure-activity relationship (SAR) studies, and introduce unforeseen safety liabilities down the line.

For the purpose of this guide, we will focus on distinguishing the target molecule from two plausible and structurally related isomers: N-methoxyazetidin-3-amine and 1-(methoxyamino)cyclopropane . The ability to definitively identify and resolve the target molecule from these potential synthetic byproducts is paramount.

A Multi-Pronged Analytical Strategy: The Power of Orthogonal Data

No single analytical technique can unequivocally identify a compound in all contexts. A robust analytical strategy relies on the orthogonal application of multiple, complementary techniques, where each method provides a unique piece of the structural puzzle. This guide details a synergistic workflow combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to create a self-validating system for structural confirmation.

Diagram: Orthogonal Analytical Workflow for Isomer Resolution

Analytical_Workflow cluster_0 Sample cluster_1 Primary Structural Elucidation cluster_2 Separation & Mass Analysis cluster_3 Functional Group Verification cluster_4 Confirmation Sample Synthetic Mixture NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Defines Connectivity GCMS GC-MS Analysis Sample->GCMS Separates & Fragments FTIR FTIR Spectroscopy Sample->FTIR Confirms Bonds Confirm Confirmed Structure: 3-methoxyazetidin-1-amine NMR->Confirm Orthogonal Data Integration GCMS->Confirm Orthogonal Data Integration FTIR->Confirm Orthogonal Data Integration

Caption: A multi-technique workflow ensures data from independent methods converges to a single, validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] By probing the unique magnetic environment of each nucleus, NMR provides a detailed structural fingerprint.

Expertise in Action: Deciphering the NMR Data

The key to distinguishing our isomers lies in recognizing the distinct patterns each structure will produce in ¹H and ¹³C NMR spectra.

  • ¹H NMR: The number of signals, their chemical shifts (position on the x-axis), their integration (area under the peak), and their splitting patterns (multiplicity) are all critical pieces of evidence.[2] For 3-methoxyazetidin-1-amine, the proton on the carbon bearing the methoxy group (C3-H) will be a key diagnostic signal, shifted downfield due to the oxygen's electron-withdrawing effect. In contrast, for N-methoxyazetidin-3-amine, the C3-H proton will be in a more upfield, alkane-like region. The cyclopropane protons of the third isomer will exhibit complex splitting patterns in a highly shielded (far upfield) region, which is characteristic of strained ring systems.

  • ¹³C NMR: The number of unique carbon signals reveals the molecule's symmetry. The chemical shift of the carbon atoms directly bonded to heteroatoms (oxygen or nitrogen) is highly informative. For example, the C3 carbon in 3-methoxyazetidin-1-amine will be significantly downfield (~70-80 ppm) due to the attached oxygen, whereas the C3 carbon in N-methoxyazetidin-3-amine will be much further upfield.

  • 2D NMR (COSY & HSQC): When 1D spectra are insufficient, 2D techniques provide definitive correlations. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, confirming the connectivity within the azetidine or cyclopropane rings. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it's attached to, providing an unambiguous link between the ¹H and ¹³C assignments.

Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)
CompoundKey Predicted ¹H NMR Features (ppm)Key Predicted ¹³C NMR Features (ppm)
3-methoxyazetidin-1-amine -OCH₃: ~3.2 (s, 3H)C3-H: ~3.9 (p, 1H)Ring CH₂: ~3.5 (t, 2H), ~3.0 (t, 2H)-NH₂: ~1.5 (br s, 2H)C3: ~75-OCH₃: ~56C2/C4: ~50
N-methoxyazetidin-3-amine N-OCH₃: ~3.4 (s, 3H)C3-H: ~3.3 (p, 1H)Ring CH₂: ~3.7 (t, 2H), ~3.1 (t, 2H)-NH₂: ~1.6 (br s, 2H)N-OCH₃: ~63C2/C4: ~55C3: ~45
1-(methoxyamino)cyclopropane -OCH₃: ~3.5 (s, 3H)-NH-: ~5.3 (br s, 1H)Cyclopropane CH₂: ~0.6-0.8 (m, 4H)N-C: ~60-OCH₃: ~58CH₂: ~10

Note: Data is based on spectral prediction software (e.g., ACD/Labs, ChemDraw) and serves as a guide. Actual experimental values may vary.

Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time and more scans will likely be necessary compared to the ¹H spectrum.

  • 2D NMR Acquisition (if required):

    • Run standard COSY and HSQC experiments using the instrument's predefined parameter sets. These experiments are crucial for unambiguous assignment.

  • Data Analysis: Process and analyze the spectra using appropriate software. Compare the observed chemical shifts, integrations, and coupling patterns to the predicted data table to identify the correct isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Fingerprinting

GC-MS is a powerful hyphenated technique that first separates volatile compounds based on their boiling points and polarity (GC) and then fragments them to provide a unique mass fingerprint (MS).[3]

Expertise in Action: Using Retention Time and Fragmentation to Differentiate

Although structural isomers have the same molecular weight, their different structures lead to distinct physical properties that allow for their separation by GC.

  • Retention Time (tᵣ): The primary amine in 3-methoxyazetidin-1-amine can engage in hydrogen bonding, potentially leading to a longer retention time on a standard non-polar or mid-polarity GC column compared to its isomers. Tertiary amines, lacking N-H bonds, often elute earlier.[4] The unique, compact structure of the cyclopropane isomer will also influence its interaction with the stationary phase, leading to a different retention time.

  • Mass Fragmentation: Upon entering the mass spectrometer (typically using Electron Ionization, EI), molecules fragment in a reproducible manner. The key is to identify characteristic fragment ions. For azetidine-containing isomers, a common fragmentation pathway is the loss of ethylene (C₂H₄, 28 Da) via retro-cycloaddition. However, the specific fragments will differ. For example, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines and will produce different primary fragment ions for each isomer.[5]

Diagram: GC-MS Isomer Differentiation Logic

GCMS_Logic cluster_0 Input cluster_1 Gas Chromatography cluster_2 Mass Spectrometry (EI) cluster_3 Output Mix Isomer Mixture GC GC Column Different Physical Properties Separation by Retention Time (tᵣ) Mix->GC:f0 MS Ionization & Fragmentation Identical Molecular Ion (m/z 102) Unique Fragmentation Patterns GC:f2->MS:f0 Results Isomer 1 tᵣ₁, Unique Fragments Isomer 2 tᵣ₂, Unique Fragments Isomer 3 tᵣ₃, Unique Fragments MS:f2->Results

Caption: GC separates the isomers in time, allowing the MS to analyze the unique fragmentation pattern of each isolated compound.

Protocol: GC-MS Analysis of Azetidine Isomers
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Method:

    • Column: A standard, mid-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet: Set to 250 °C with a split injection (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Begin at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention times of all separated components.

    • Examine the mass spectrum for each peak. Confirm the molecular ion at m/z 102.

    • Identify key fragment ions and compare them to predicted fragmentation patterns to assign the structure for each peak. Look for characteristic losses such as •CH₃ (15), •OCH₃ (31), or C₂H₄ (28).

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification

FTIR spectroscopy is a fast and simple technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While it may not distinguish all isomers alone, it provides crucial corroborating evidence.

Expertise in Action: Identifying Key Vibrational Bands

The primary utility of FTIR in this context is the identification of N-H bonds.

  • N-H Stretch: 3-methoxyazetidin-1-amine is a primary amine (-NH₂) and will therefore show a characteristic doublet (two peaks) in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7] In contrast, 1-(methoxyamino)cyclopropane is a secondary amine (-NH-) and will show only a single, weaker peak in this region. N-methoxyazetidin-3-amine, being a primary amine, will also show a doublet, making it indistinguishable from the target compound by this feature alone.

  • C-O Stretch: All three isomers contain a C-O ether linkage, which will result in a strong absorption band in the 1150-1070 cm⁻¹ region.[8] The exact position can be subtly influenced by the surrounding structure, but it is generally not a primary point of differentiation between these specific isomers.

Comparative Data: Key Expected FTIR Frequencies (cm⁻¹)
CompoundN-H Stretch (3500-3300 cm⁻¹)C-O Stretch (1150-1070 cm⁻¹)Other Key Features
3-methoxyazetidin-1-amine Doublet (Asymmetric & Symmetric)Strong band presentN-H bend (~1600)
N-methoxyazetidin-3-amine Doublet (Asymmetric & Symmetric)Strong band presentN-H bend (~1600)
1-(methoxyamino)cyclopropane Singleton (weaker)Strong band presentCyclopropane C-H stretch (>3000)
Protocol: FTIR Analysis via ATR
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Simply place one drop of the neat liquid sample directly onto the ATR crystal.

  • Background Collection: With a clean ATR crystal, collect a background spectrum to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify the key absorption bands and compare them to the expected frequencies, paying close attention to the N-H stretching region.

Conclusion: A Self-Validating System for Unambiguous Identification

By employing this multi-technique, orthogonal approach, we construct a self-validating analytical system. The definitive structural connectivity provided by NMR spectroscopy is corroborated by the separation and unique fragmentation patterns from GC-MS. FTIR offers a rapid and simple confirmation of the presence (or absence) of key functional groups, particularly the primary amine moiety. This convergence of data from independent analytical principles provides the highest level of confidence in the structural assignment of 3-methoxyazetidin-1-amine, mitigating the risks of isomeric ambiguity and ensuring the integrity and reliability of your research and development efforts.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chemguide. (n.d.). Interpreting proton-NMR spectra. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • Chemguide. (n.d.). An introduction to amines. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner’s Guide: Interpreting Results. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

Sources

Safety Operating Guide

3-Methoxyazetidin-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 3-Methoxyazetidin-1-amine , a high-energy building block often used in medicinal chemistry.

Notice: As a Senior Application Scientist, I must emphasize that this compound combines two high-hazard structural motifs: a strained azetidine ring and an N-amino functionality (hydrazine derivative) . Standard amine disposal protocols are insufficient. You must treat this material as a potential energetic and genotoxic hazard.[1]

Hazard Mechanism & Technical Rationale

To safely dispose of 3-Methoxyazetidin-1-amine, you must understand the "Why" behind the protocols. We are managing two distinct reactivity profiles:

  • Ring Strain (Azetidine): The 4-membered nitrogenous ring possesses approximately 26 kcal/mol (109 kJ/mol) of ring strain energy. This makes the molecule susceptible to rapid, exothermic ring-opening reactions, particularly in the presence of nucleophiles or acids.

  • Hydrazine Character (N-amine): The exocyclic N-N bond imparts reducing properties and potential instability. Hydrazine derivatives are notoriously incompatible with oxidizing agents (peroxides, nitric acid) and ketones (forming hydrazones).

Operational Implication:

  • DO NOT mix with oxidizing waste streams (fire/explosion risk).

  • DO NOT dispose of in standard "Organic Basic" waste without verifying the absence of ketones/aldehydes (exothermic polymerization/condensation risk).

  • DO NOT use standard latex gloves (rapid permeation of hydrazines).

Waste Classification (RCRA Framework)

While 3-Methoxyazetidin-1-amine is not explicitly listed on the EPA P-list or U-list, it must be classified by Characteristic under the Resource Conservation and Recovery Act (RCRA) due to its structural reactivity.

CharacteristicEPA Waste CodeJustification
Ignitability D001 As an organic amine, the flash point is likely <60°C (140°F) or it supports combustion.
Reactivity D003 Due to the N-N bond and strained ring, it may react violently with water or form potentially explosive mixtures with water/air (hydrazine-like behavior).
Toxicity Characteristic Treat as a suspected carcinogen/genotoxin due to the hydrazine moiety (similar to N-aminopiperidine).

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific waste stream.

WasteLogic Start Waste: 3-Methoxyazetidin-1-amine State Physical State? Start->State Solid Solid / Residue State->Solid Liquid Solution / Mother Liquor State->Liquid PrepSolid Double bag (polyethylene). Label: 'Toxic/Reactive Solid' Solid->PrepSolid CheckOx Contains Oxidizers? (Peroxides, Nitric, Bleach) Liquid->CheckOx CheckKet Contains Ketones? (Acetone, MEK) CheckOx->CheckKet No ActionExplode CRITICAL STOP: Explosion Hazard. Contact EHS immediately. CheckOx->ActionExplode Yes ActionSegregate Segregate Stream. Do NOT mix with Acetone waste. CheckKet->ActionSegregate Yes PrepLiquid Collect in HDPE Drum. Label: 'Flammable/Toxic/Reactive' CheckKet->PrepLiquid No ActionSegregate->PrepLiquid Final High-Temp Incineration (Approved Facility) PrepSolid->Final PrepLiquid->Final

Figure 1: Decision logic for waste segregation. Note the critical checkpoints for oxidizers and ketones.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot complete a step (e.g., you lack the correct container), stop —the system is flagging an unsafe condition.

Phase 1: Preparation & PPE
  • Gloves: Use Nitrile (minimum 0.11 mm) or Silver Shield/Laminate gloves. Avoid Latex, as hydrazine derivatives can permeate it rapidly.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Ventilation: All transfers must occur inside a certified fume hood.[1]

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Azetidines can slowly react with certain metal containers or degrade lower-grade plastics over time.

  • Venting: If the waste solution contains residual reagents that might off-gas, use a vented cap (e.g., Nalgene Vented Closure) to prevent pressure buildup.

Phase 3: Waste Segregation (The "Golden Rule")
  • Segregation A (Oxidizers): NEVER add this waste to a container holding nitric acid, chromic acid, or peroxides. The hydrazine moiety acts as a hypergolic fuel.

  • Segregation B (Electrophiles): Avoid mixing with active alkylating agents (e.g., methyl iodide, benzyl bromide) in the waste drum to prevent uncontrolled exothermic alkylation.

Phase 4: Labeling & Storage
  • Affix a hazardous waste label.

  • Mandatory Text: "Hazardous Waste - Flammable, Toxic, Reactive. Contains: 3-Methoxyazetidin-1-amine."

  • Secondary Containment: Store the waste container in a secondary tray separate from oxidizer waste streams until pickup.

Emergency Procedures

In the event of a spill or exposure, immediate action is required due to the potential neurotoxicity and genotoxicity of hydrazine analogs.

ScenarioImmediate ActionTechnical Note
Minor Spill (<10mL) Absorb with vermiculite or sand .Do NOT use paper towels (combustible surface area).
Skin Contact Flush with water for 15 minutes .[1][2][3]Hydrazines absorb transdermally; speed is critical.
Inhalation Evacuate to fresh air immediately.Monitor for delayed pulmonary edema (common with amines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • University of California, Santa Barbara. (2023). Hydrazine and Hydrazine Derivatives - Standard Operating Procedure. UCSB Environmental Health & Safety. (Note: General class guidance applied).

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

Sources

Personal protective equipment for handling 3-Methoxyazetidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-Methoxyazetidin-1-amine (often supplied as the Hydrochloride salt, CAS: 148644-09-1) is a high-value heterocyclic building block used in medicinal chemistry.[1][2] Its structural features—a strained four-membered azetidine ring and a basic amine moiety—dictate its reactivity and safety profile.

The Safety Paradox: While often labeled with generic GHS codes (H315, H319, H335), the combination of ring strain (~26 kcal/mol) and the amine function suggests potential for alkylating activity and respiratory sensitization. As a Senior Scientist, I advise treating this compound with Universal Precautions for Novel Chemical Entities (NCEs), assuming higher toxicity than stated until specific toxicological data proves otherwise.

Hazard Profiling & PPE Strategy

The primary risks are chemical burns (due to basicity), respiratory irritation , and potential genotoxicity (inferred from azetidine ring strain).

The PPE Decision Matrix

Do not rely on single-layer protection. Low molecular weight amines are notorious for permeating standard nitrile gloves undetected.

PPE ComponentStandard Protocol (Solid/Salt)High-Risk Protocol (Free Base/Solution)Rationale (The "Why")
Hand Protection Double Nitrile (min. 5 mil outer)Laminate (Silver Shield) liner under NitrileAmines can permeate nitrile. Laminate films provide >4h breakthrough protection against small nitrogenous heterocycles.
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses allow vapor bypass. Amines are lacrimators and can cause corneal edema (blue haze).
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Supplied Air (if outside hood)N95s do not stop organic vapors. The volatility of the free amine requires active ventilation.
Body Defense Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Prevents saturation of clothing in case of liquid splash.[1]

Visualized Safety Logic

Diagram 1: PPE Selection Workflow

This logic gate ensures you scale your protection based on the physical state of the compound, which drastically alters the risk profile.

PPE_Selection Start Start: Handling 3-Methoxyazetidin-1-amine State_Check Determine Physical State Start->State_Check Solid_Salt Solid (HCl Salt) Low Volatility / Dust Risk State_Check->Solid_Salt Powder Form Liquid_Base Liquid (Free Base) High Volatility / Skin Permeation State_Check->Liquid_Base Oil/Solution Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles 4. Anti-static measures Solid_Salt->Protocol_A Protocol_B PROTOCOL B (High Risk): 1. Fume Hood (Dedicated) 2. Silver Shield® Laminate Gloves 3. Face Shield + Goggles 4. Double-containment transfer Liquid_Base->Protocol_B

Caption: Decision matrix for selecting PPE based on the compound's physical state (Salt vs. Free Base).

Operational Protocols

A. Weighing & Transfer (Solid Salt)

Static electricity is the enemy here. Small heterocyclic salts are prone to "flying" when charged.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment hood .

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.

  • The "Transfer" Technique:

    • Do not pour.[3]

    • Use a disposable anti-static spatula.

    • Self-Validating Step: Place a dark surface (paper) under the balance. Any white dust visible after weighing indicates a containment breach. Clean immediately.

B. Reaction Setup (Liquid/Solution)

The free amine is likely a volatile liquid. Exclusion of moisture is critical for chemical success, but exclusion of vapor is critical for safety.

  • Closed System: Perform all transfers via cannula or gas-tight syringe. Avoid open pouring.

  • Glove Check: If liquid contacts your outer glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and don a fresh outer glove.

  • Quenching: When the reaction is done, quench any excess amine with a mild acid (e.g., dilute HCl) before removing the flask from the hood to convert the volatile amine back into the non-volatile salt.

Emergency Response & Decontamination

In the event of exposure, the speed of response dictates the severity of the injury.

Diagram 2: Decontamination Workflow

Decon_Workflow Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Action_Skin 1. Drench (15 min) 2. Soap Wash 3. No Creams! Skin_Contact->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Help Eye_Contact->Action_Eye Medical Medical Evaluation (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Caption: Immediate response workflow for skin or eye contact. Note: Do not apply neutralizing agents (vinegar/baking soda) to skin burns; use water only.[1]

Disposal: Cradle-to-Grave

Improper disposal of amines can lead to unexpected exothermic events in waste drums.[1]

  • Segregation: Segregate as "Basic Organic Waste."

    • Critical: NEVER mix with "Acid Waste" or "Oxidizers" (e.g., Nitric acid waste). The heat of neutralization or oxidation can rupture waste containers.

  • Labeling: Clearly tag the waste container with "Contains Azetidines - Potential Sensitizer."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans, as amines can corrode certain alloys over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.

  • PubChem. (n.d.). Compound Summary for 3-Methoxyazetidine hydrochloride (CAS 148644-09-1). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for amines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.